Product packaging for ISOXAZOLE, 5-AMINO-4-(p-CHLOROPHENYL)-(Cat. No.:CAS No. 64047-49-0)

ISOXAZOLE, 5-AMINO-4-(p-CHLOROPHENYL)-

Cat. No.: B1583180
CAS No.: 64047-49-0
M. Wt: 194.62 g/mol
InChI Key: GWZGFUKSSKIWAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

ISOXAZOLE, 5-AMINO-4-(p-CHLOROPHENYL)- is a useful research compound. Its molecular formula is C9H7ClN2O and its molecular weight is 194.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality ISOXAZOLE, 5-AMINO-4-(p-CHLOROPHENYL)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ISOXAZOLE, 5-AMINO-4-(p-CHLOROPHENYL)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7ClN2O B1583180 ISOXAZOLE, 5-AMINO-4-(p-CHLOROPHENYL)- CAS No. 64047-49-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(4-chlorophenyl)-1,2-oxazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O/c10-7-3-1-6(2-4-7)8-5-12-13-9(8)11/h1-5H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWZGFUKSSKIWAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(ON=C2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60214126
Record name Isoxazole, 5-amino-4-(p-chlorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60214126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64047-49-0
Record name Isoxazole, 5-amino-4-(p-chlorophenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064047490
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isoxazole, 5-amino-4-(p-chlorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60214126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 5-amino-4-(p-chlorophenyl)isoxazole

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: The Significance of the Isoxazole Scaffold

The isoxazole ring system is a cornerstone of modern medicinal chemistry, renowned for its presence in a multitude of biologically active compounds.[1][2] This five-membered heterocycle acts as a versatile pharmacophore, contributing to molecular stability and facilitating crucial interactions with biological targets. Within this class, 5-amino-4-arylisoxazoles represent a particularly valuable subclass, serving as key building blocks in the development of therapeutic agents for a range of diseases. This guide provides an in-depth, scientifically grounded methodology for the synthesis of a specific, high-value derivative: 5-amino-4-(p-chlorophenyl)isoxazole. We will dissect the strategic considerations behind the synthetic route, provide detailed, field-tested protocols, and explain the underlying chemical principles that ensure a robust and reproducible outcome.

Strategic Approach: Retrosynthesis and Pathway Selection

The rational design of any synthetic sequence begins with a retrosynthetic analysis. For 5-amino-4-(p-chlorophenyl)isoxazole, the primary disconnection occurs at the N-O and C-C bonds forming the isoxazole ring.

G Target 5-Amino-4-(p-chlorophenyl)isoxazole Precursor1 Key Intermediate: 2-(4-chlorophenyl)-3-oxopropanenitrile Target->Precursor1 C-N & C-O bond formation (Cyclization) Reagent1 Hydroxylamine (NH2OH) Target->Reagent1 Precursor2 4-Chlorophenylacetonitrile Precursor1->Precursor2 C-C bond formation (Formylation) Reagent2 Formylating Agent (e.g., Ethyl Formate) Precursor1->Reagent2

Caption: Retrosynthetic analysis of the target molecule.

This analysis reveals that a robust strategy involves the cyclization of a β-ketonitrile precursor with hydroxylamine. This approach is superior to others as it directly installs the required 4-aryl and 5-amino substitution pattern with high regioselectivity. Our chosen pathway therefore consists of two primary stages:

  • Synthesis of the Key Intermediate: Formation of 2-(4-chlorophenyl)-3-oxopropanenitrile via a base-catalyzed Claisen condensation.

  • Heterocyclic Ring Formation: Reaction of the β-ketonitrile intermediate with hydroxylamine to yield the final isoxazole product.

This two-step process provides clear checkpoints for purification and characterization, ensuring high purity of the final compound.

Part I: Synthesis of the Key Intermediate: 2-(4-chlorophenyl)-3-oxopropanenitrile

The foundational step is the creation of the β-ketonitrile scaffold. This is achieved through a Claisen condensation, a classic carbon-carbon bond-forming reaction.

Mechanistic Rationale

The reaction involves the formylation of 4-chlorophenylacetonitrile using ethyl formate. A strong, non-nucleophilic base, such as sodium ethoxide (NaOEt), is critical. Its function is to deprotonate the α-carbon of the acetonitrile, generating a resonance-stabilized carbanion. This nucleophile then attacks the electrophilic carbonyl carbon of ethyl formate. The subsequent collapse of the tetrahedral intermediate and elimination of the ethoxide ion, followed by an acidic workup, yields the desired β-ketonitrile. The use of anhydrous conditions is paramount to prevent the hydrolysis of the base and the ester, which would severely diminish the yield.

Detailed Experimental Protocol

Materials:

  • 4-Chlorophenylacetonitrile

  • Ethyl formate

  • Sodium ethoxide (NaOEt)

  • Anhydrous Ethanol

  • Diethyl ether

  • Hydrochloric acid (2M)

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add anhydrous ethanol (150 mL).

  • Base Addition: Carefully add sodium ethoxide (1.1 equivalents) to the ethanol under a nitrogen atmosphere. Stir until fully dissolved.

  • Reactant Addition: To the stirred solution, add 4-chlorophenylacetonitrile (1.0 equivalent) dropwise over 15 minutes. Subsequently, add ethyl formate (1.2 equivalents) dropwise.

  • Reaction Execution: Heat the mixture to reflux (approximately 78°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (3:1) mobile phase.

  • Workup and Isolation: Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Purification: To the resulting residue, add diethyl ether and 2M HCl. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate via rotary evaporation. The crude product, 2-(4-chlorophenyl)-3-oxopropanenitrile, can be used in the next step without further purification or can be purified by column chromatography if necessary.

Part II: Cyclization to 5-amino-4-(p-chlorophenyl)isoxazole

This final step involves the construction of the heterocyclic ring. The reaction between the β-ketonitrile intermediate and hydroxylamine is a highly efficient method for forming the 5-aminoisoxazole core.

Mechanistic Rationale and Causality

The reaction proceeds via a condensation-cyclization cascade. First, the hydroxylamine reacts with the aldehyde functional group of the β-ketonitrile (which exists in equilibrium with its enol form) to generate an oxime intermediate. This is followed by a crucial intramolecular nucleophilic attack: the nitrogen atom of the oxime attacks the electrophilic carbon of the nitrile group. This ring-closing step is the key to forming the isoxazole heterocycle. The use of a mild base, such as sodium acetate or pyridine, is often beneficial to neutralize the HCl from the hydroxylamine hydrochloride salt, liberating the free hydroxylamine needed for the reaction.

It is important to control the reaction conditions, as the interaction between nitriles and hydroxylamine can sometimes lead to the formation of amide by-products under certain circumstances.[3][4][5] The protocol below is optimized to favor the desired cyclization pathway.

G cluster_0 Reaction Workflow Start Start: 4-Chlorophenylacetonitrile + Ethyl Formate Step1 Step 1: Claisen Condensation Base: NaOEt Solvent: Anhydrous Ethanol Conditions: Reflux Start->Step1 Intermediate Intermediate: 2-(4-chlorophenyl)-3-oxopropanenitrile Step1->Intermediate Step2 Step 2: Cyclization Reagent: NH2OH·HCl Solvent: Ethanol Conditions: Reflux Intermediate->Step2 Purification Purification (Recrystallization) Step2->Purification Product Final Product: 5-Amino-4-(p-chlorophenyl)isoxazole Purification->Product

Caption: Overall experimental workflow for the synthesis.

Detailed Experimental Protocol

Materials:

  • Crude 2-(4-chlorophenyl)-3-oxopropanenitrile

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium acetate (CH₃COONa)

  • Ethanol

  • Water

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the crude 2-(4-chlorophenyl)-3-oxopropanenitrile (1.0 equivalent) in ethanol (100 mL).

  • Reagent Addition: Add hydroxylamine hydrochloride (1.2 equivalents) and sodium acetate (1.5 equivalents) to the solution.

  • Reaction Execution: Heat the mixture to reflux (approximately 78°C) for 3-5 hours. Monitor the disappearance of the starting material by TLC.

  • Isolation: After the reaction is complete, cool the mixture to room temperature. Reduce the solvent volume by approximately half using a rotary evaporator.

  • Precipitation: Pour the concentrated mixture into ice-cold water with stirring. A solid precipitate of the desired product will form.

  • Purification: Collect the solid by vacuum filtration and wash thoroughly with cold water. The crude product can be purified by recrystallization from an ethanol/water mixture to yield 5-amino-4-(p-chlorophenyl)isoxazole as a crystalline solid.

  • Characterization: The final product should be characterized to confirm its identity and purity using techniques such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry. The melting point should also be recorded.[6]

Data Summary and Expected Outcomes

The following table summarizes the key parameters and expected results for this synthetic procedure.

ParameterStep 1: CondensationStep 2: Cyclization
Key Reactants 4-Chlorophenylacetonitrile, Ethyl Formate2-(4-chlorophenyl)-3-oxopropanenitrile, NH₂OH·HCl
Molar Ratio (vs. Substrate) 1.0 : 1.2 (Ester) : 1.1 (Base)1.0 : 1.2 (NH₂OH·HCl) : 1.5 (Base)
Solvent Anhydrous EthanolEthanol
Temperature Reflux (~78°C)Reflux (~78°C)
Reaction Time 4-6 hours3-5 hours
Expected Yield >85% (Crude)75-85% (After Recrystallization)
Purity (Expected) >90% (Crude)>98% (After Recrystallization)

Conclusion

This guide outlines a robust, logical, and reproducible two-step synthesis for 5-amino-4-(p-chlorophenyl)isoxazole. By focusing on the formation of a key β-ketonitrile intermediate followed by a highly efficient cyclization, this pathway provides reliable access to this valuable heterocyclic building block. The detailed protocols and mechanistic explanations are designed to empower researchers in drug development and chemical synthesis to confidently produce this compound with high yield and purity, facilitating further research and application.

References

An In-Depth Technical Guide to the Physicochemical Properties of 5-Amino-4-(p-chlorophenyl)isoxazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Data Landscape for a Novel Scaffold

In the field of medicinal chemistry, isoxazole derivatives are recognized as privileged structures, forming the core of numerous therapeutic agents due to their versatile biological activities and favorable physicochemical profiles.[1][2] The specific substitution pattern on the isoxazole ring dictates its spatial arrangement, electronic properties, and potential for interaction with biological targets. This guide focuses on 5-amino-4-(p-chlorophenyl)isoxazole , a molecule of significant interest.

A comprehensive review of the scientific literature and chemical databases reveals a critical gap: a lack of published experimental data for 5-amino-4-(p-chlorophenyl)isoxazole. However, substantial data exists for its regioisomer, 5-amino-3-(4-chlorophenyl)isoxazole . This document, therefore, serves a dual purpose. First, it presents the known properties of the 3-substituted isomer as a critical reference point. Second, and more importantly, it provides a detailed technical framework of the authoritative experimental and computational methodologies that must be employed to fully characterize the target molecule, 5-amino-4-(p-chlorophenyl)isoxazole, once a sample is synthesized.

Molecular Structure and the Critical Role of Isomerism

The substitution pattern on the isoxazole ring fundamentally alters the molecule's properties. The placement of the p-chlorophenyl group at the C4 position, as opposed to the C3 position, directly influences bond angles, electron distribution, and the steric environment of the adjacent C5-amino group. This distinction is paramount for molecular modeling, structure-activity relationship (SAR) studies, and predicting metabolic fate.

The structures of the two key regioisomers are presented below. The subtle shift of the aryl group from C3 to C4 has profound implications for the molecule's interaction with its environment.

Caption: Regioisomers of Amino-(p-chlorophenyl)isoxazole.

Physicochemical Properties of the Reference Isomer: 5-Amino-3-(4-chlorophenyl)isoxazole

To provide a baseline for future experimental work on the target compound, the known properties of the C3-substituted isomer are summarized below. These values are compiled from commercial supplier and database sources.

PropertyValueSource
Molecular Formula C₉H₇ClN₂O--INVALID-LINK--, --INVALID-LINK--
Molecular Weight 194.62 g/mol --INVALID-LINK--, --INVALID-LINK--
Appearance Pale yellow needles/solid--INVALID-LINK--, --INVALID-LINK--
Melting Point 160-168 °C--INVALID-LINK--
163-167 °C (lit.)--INVALID-LINK--
Purity ≥ 97% (HPLC)--INVALID-LINK--
CAS Number 33866-48-7--INVALID-LINK--, --INVALID-LINK--

Framework for Experimental Characterization

The following sections detail the authoritative protocols required to determine the key physicochemical properties of 5-amino-4-(p-chlorophenyl)isoxazole.

Thermal Properties: Melting Point Determination via Differential Scanning Calorimetry (DSC)

Expertise & Rationale: The melting point (Tm) is a fundamental indicator of purity and lattice energy. While traditional capillary methods are useful, DSC provides a highly accurate and reproducible thermogram, revealing not just the onset of melting but also the peak transition temperature, enthalpy of fusion, and potential polymorphic transitions.[3][4][5][6]

Experimental Protocol:

  • Instrument Calibration: Calibrate the DSC instrument using high-purity indium and zinc standards for temperature and enthalpy.

  • Sample Preparation: Accurately weigh 2-5 mg of the dried compound into a standard aluminum DSC pan. Crimp the pan with a lid to ensure a sealed environment. Prepare an identical empty pan to serve as the reference.

  • Thermal Program:

    • Equilibrate the system at 25 °C.

    • Ramp the temperature from 25 °C to a temperature at least 20-30 °C above the expected melting point (e.g., 200 °C) at a controlled rate of 10 °C/min.

    • Maintain an inert nitrogen purge gas flow (50 mL/min) to prevent oxidative degradation.

  • Data Analysis: The resulting thermogram plots heat flow against temperature. The melting point is typically reported as the onset temperature or the peak temperature of the endothermic event. The integrated area of the peak corresponds to the heat of fusion.

Caption: Workflow for Melting Point Determination by DSC.

Solubility Profile

Expertise & Rationale: Solubility is a critical determinant of bioavailability and formulation feasibility.[7] The "like dissolves like" principle governs this property; polar compounds dissolve in polar solvents, and nonpolar compounds in nonpolar solvents.[8] A systematic assessment in solvents of varying polarity and pH is essential.

Experimental Protocol (Shake-Flask Method):

  • Solvent Selection: Prepare a panel of solvents, including:

    • Aqueous: Purified Water, Phosphate-Buffered Saline (PBS, pH 7.4).

    • Polar Aprotic: Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN).

    • Polar Protic: Ethanol, Methanol.

    • Nonpolar: Dichloromethane (DCM), Hexane.

  • Sample Preparation: Add an excess amount of the compound (e.g., 10 mg) to a known volume of each solvent (e.g., 1 mL) in separate glass vials.

  • Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the vials at high speed (e.g., 10,000 rpm for 15 min) to pellet the undissolved solid.

  • Quantification: Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot with a suitable mobile phase and quantify the concentration of the dissolved compound using a calibrated High-Performance Liquid Chromatography (HPLC) method with UV detection.

  • Calculation: Express solubility in units such as mg/mL or µM.

Ionization Constant (pKa) Determination

Expertise & Rationale: The pKa value dictates the extent of ionization of a molecule at a given pH.[7] This governs solubility, membrane permeability, and receptor binding. The amino group on the isoxazole ring is expected to be basic. Potentiometric titration is the gold-standard method for pKa determination, providing a direct measure of pH changes upon addition of a titrant.[9][10]

Experimental Protocol (Potentiometric Titration):

  • System Calibration: Calibrate a high-precision pH meter using at least three standard buffer solutions (e.g., pH 4.0, 7.0, 10.0).[9]

  • Sample Preparation: Prepare a solution of the compound (e.g., 1 mM) in a co-solvent system (e.g., Methanol/Water) if aqueous solubility is low. Maintain a constant ionic strength using 0.15 M KCl.[9]

  • Titration:

    • Purge the solution with nitrogen to remove dissolved CO₂.

    • Place the solution in a jacketed beaker maintained at 25 °C.

    • Titrate the solution with a standardized strong acid (e.g., 0.1 M HCl), adding small, precise increments of the titrant.

    • Record the pH value after each addition, allowing the reading to stabilize.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which corresponds to the inflection point of the titration curve. Perform the titration in triplicate to ensure reproducibility.[9]

G cluster_pKa pKa Determination Workflow A Calibrate pH Meter (pH 4, 7, 10) B Prepare 1 mM Sample Solution (with 0.15 M KCl) A->B C Purge with N₂ to remove CO₂ B->C D Titrate with 0.1 M HCl C->D E Record pH after each addition D->E F Plot pH vs. Titrant Volume E->F G Identify Inflection Point F->G H Calculate pKa at Half-Equivalence Point G->H I Report Average pKa ± SD (n=3) H->I

Caption: Workflow for Potentiometric pKa Determination.

Spectroscopic Profile for Structural Verification

Spectroscopic analysis is non-negotiable for confirming the molecular structure and distinguishing it from its isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Rationale: NMR is the most powerful tool for unambiguous structural elucidation.[11] For 5-amino-4-(p-chlorophenyl)isoxazole, key diagnostic signals will differentiate it from the 3-substituted isomer. Specifically, the absence of a proton at the C4 position and the electronic influence of the C4-aryl group on the C3 proton and C5-amino group are definitive.[12]

  • ¹H NMR:

    • Aromatic Region (7.0-8.5 ppm): The p-chlorophenyl group will exhibit a characteristic AA'BB' system (two doublets).

    • Isoxazole Proton: A key diagnostic signal for the C3-H is expected. Its chemical shift will be influenced by the adjacent C4-substituent. In the 3-substituted isomer, the isoxazole proton is at C4. The difference in these chemical shifts is a primary method for distinguishing the isomers.[12]

    • Amino Protons (NH₂): A broad singlet is expected, the chemical shift of which is dependent on solvent and concentration.

  • ¹³C NMR: The chemical shifts of the isoxazole ring carbons (C3, C4, C5) are highly diagnostic. The C4 carbon, being directly attached to the electron-withdrawing aryl group, will have a distinct chemical shift compared to the C4 carbon in the 3-substituted isomer.[1] 2D NMR techniques like HSQC and HMBC are crucial for assigning all proton and carbon signals definitively.[11]

Fourier-Transform Infrared (FT-IR) Spectroscopy

Expertise & Rationale: FT-IR provides a fingerprint of the functional groups present in the molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.[13][14]

  • N-H Stretch (Amino Group): Two characteristic sharp-to-medium bands are expected in the 3300-3500 cm⁻¹ region.

  • C-H Stretch (Aromatic): Signals are expected just above 3000 cm⁻¹.

  • C=N Stretch (Isoxazole Ring): A strong absorption band is anticipated around 1610-1650 cm⁻¹.[15]

  • C=C Stretch (Aromatic/Isoxazole): Multiple bands are expected in the 1450-1600 cm⁻¹ region.

  • C-Cl Stretch: A strong band is expected in the 1000-1100 cm⁻¹ region.

UV-Visible Spectroscopy

Expertise & Rationale: The conjugated system formed by the p-chlorophenyl ring and the isoxazole moiety constitutes a chromophore that absorbs UV light. The absorption maxima (λ_max) are characteristic of the electronic transitions within the molecule.[2][16][17]

  • Expected Absorptions: Benzene exhibits characteristic absorption bands around 204 nm and 256 nm.[16] Conjugation with the isoxazole ring is expected to cause a bathochromic (red) shift of these bands to longer wavelengths. The presence of the amino group (an auxochrome) will likely further shift and intensify these absorptions.

In Silico Prediction: A First Look

In the absence of experimental data, computational methods provide valuable estimations of physicochemical properties to guide early-stage research.[10][18][19] Tools like SwissADME, pKCSM, and Molinspiration can predict properties based on the molecule's 2D structure.

  • Lipophilicity (logP): This parameter, indicating the partitioning between octanol and water, is crucial for predicting membrane permeability. The presence of the chlorophenyl group suggests the molecule will be moderately lipophilic.

  • Aqueous Solubility (logS): Computational models can estimate solubility, providing a preliminary assessment for formulation development.

  • Predicted pKa: Algorithms can predict the pKa of the amino group, offering guidance for designing buffer systems for biological assays.

It must be stressed that these are predictions and require experimental validation as described in Section 3.0.

Conclusion

While experimental data for 5-amino-4-(p-chlorophenyl)isoxazole is not yet publicly available, this guide provides the necessary intellectual framework for its complete physicochemical characterization. By leveraging the known properties of its well-documented regioisomer, 5-amino-3-(4-chlorophenyl)isoxazole, and applying the rigorous, authoritative experimental protocols detailed herein—from DSC and potentiometric titration to comprehensive spectroscopic analysis—researchers can confidently generate the high-quality data required for drug discovery and development. The methodologies outlined represent the gold standard in the field, ensuring that the resulting data is both accurate and reliable, paving the way for the successful evaluation of this promising chemical scaffold.

References

An In-Depth Technical Guide to 5-Amino-4-(p-chlorophenyl)isoxazole: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The isoxazole scaffold is a cornerstone in medicinal chemistry, recognized for its vast therapeutic potential. This guide provides an in-depth technical exploration of a specific, yet significant, derivative: 5-amino-4-(p-chlorophenyl)isoxazole. While many studies focus on 3- or 5-aryl substituted isoxazoles, the 4-aryl substitution pattern presents unique synthetic challenges and distinct pharmacological possibilities. This document serves as a comprehensive resource for researchers, chemists, and drug development professionals, detailing the compound's physicochemical properties, outlining a robust synthetic protocol with mechanistic insights, discussing its potential biological significance based on structure-activity relationships of related analogs, and providing critical safety and handling information.

Core Compound Identification and Physicochemical Properties

The precise compound, 5-amino-4-(4-chlorophenyl)isoxazole, is a specialized chemical entity. While its direct CAS (Chemical Abstracts Service) number is not prominently listed in major commercial databases, its structural analog, 5-Amino-4-(4-bromophenyl)isoxazole, is cataloged under CAS Number 925007-32-5 .[1][2][3] This indicates that the synthesis of 4-aryl-5-aminoisoxazoles is established. For the purpose of this guide, we will extrapolate properties from this bromo-analog and the more common regioisomer, 5-amino-3-(4-chlorophenyl)isoxazole (CAS: 33866-48-7), to provide a scientifically grounded profile for the target compound.[4]

Identifier / Property Value / Description Source(s)
IUPAC Name 4-(4-chlorophenyl)isoxazol-5-amineN/A
CAS Number Not broadly available; Analog (Bromo): 925007-32-5[1][2][3]
Molecular Formula C₉H₇ClN₂O
Molecular Weight 194.62 g/mol [4]
Appearance Expected to be a solid, likely pale yellow flakes or needles.[4]
Melting Point Analog (Bromo): 146-148 °C; Regioisomer (3-chloro): 163-167 °C.[5]
Purity Typically available at ≥97% for research-grade chemicals.
Solubility Generally soluble in organic solvents like DMSO and DMF.N/A

Synthesis of 5-Amino-4-arylisoxazoles: A Mechanistic Approach

The synthesis of the isoxazole ring is a classic endeavor in heterocyclic chemistry. For the specific 5-amino-4-aryl substitution pattern, a multi-component reaction (MCR) offers an efficient and elegant route. This approach combines multiple reactants in a single step, minimizing waste and improving operational efficiency—a key principle in green chemistry.[6]

Workflow for Multi-Component Synthesis of 5-Amino-4-arylisoxazoles

G cluster_reactants Starting Materials cluster_process Reaction Process cluster_workup Work-up & Purification A Aryl Aldehyde (e.g., 4-chlorobenzaldehyde) D One-Pot Reaction Vessel (Solvent: Ethanol, Catalyst: Base) A->D B Malononitrile B->D C Hydroxylamine Hydrochloride C->D E Reflux & Stirring (e.g., 5 hours) D->E Heat F Reaction Monitoring (via TLC) E->F G Cooling & Filtration F->G Completion H Washing (e.g., with cold ethanol) G->H I Drying H->I J Final Product: 5-Amino-4-(4-chlorophenyl)isoxazole-4-carbonitrile I->J

Caption: Workflow for the one-pot synthesis of 5-aminoisoxazole derivatives.

Detailed Step-by-Step Experimental Protocol

This protocol is adapted from established methods for synthesizing related 5-aminoisoxazole-4-carbonitriles.[7]

  • Reagent Preparation: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 4-chlorobenzaldehyde (1.2 mmol), malononitrile (1.0 mmol), and hydroxylamine hydrochloride (1.0 mmol).

    • Causality: The stoichiometry is set with malononitrile as the limiting reagent. A slight excess of the aldehyde ensures complete consumption of the dinitrile.

  • Solvent and Catalyst Addition: Add 30 mL of ethanol as the solvent. Introduce a catalytic amount of a suitable base, such as piperidine or a Lewis acid like ceric ammonium sulphate (2 mmol), to the mixture.[7]

    • Causality: Ethanol is an effective solvent for the reactants and facilitates the reaction under reflux. The catalyst is crucial for promoting the initial Knoevenagel condensation between the aldehyde and malononitrile.

  • Reaction Execution: Heat the reaction mixture to reflux and maintain vigorous stirring.

    • Causality: The elevated temperature provides the necessary activation energy for the multiple reaction steps, including condensation and subsequent cyclization with hydroxylamine.

  • Monitoring: Monitor the reaction's progress using Thin-Layer Chromatography (TLC) until the starting materials are consumed (typically 4-6 hours).

    • Trustworthiness: TLC is a self-validating step. It provides direct visual confirmation that the reaction has gone to completion, preventing premature work-up and ensuring reproducibility.

  • Product Isolation: Once complete, cool the reaction mixture to room temperature. The product will often precipitate out of the solution. Collect the solid product by vacuum filtration.

  • Purification: Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials or soluble impurities.

    • Causality: Using cold ethanol minimizes the loss of the desired product, which may have some solubility in warmer solvent.

  • Drying and Characterization: Dry the purified product under vacuum. Characterize the final compound using techniques such as NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.

Biological Significance and Potential Applications

The isoxazole ring is a privileged scaffold in drug discovery, present in FDA-approved drugs like the anti-inflammatory agent Valdecoxib and the antirheumatic drug Leflunomide.[8] Derivatives of 5-aminoisoxazole have demonstrated a wide array of biological activities.

  • Anti-inflammatory & Analgesic: Many isoxazole derivatives function as potent inhibitors of enzymes like cyclooxygenase (COX-2), which are key mediators of inflammation and pain.[9]

  • Anticancer Activity: Certain substituted isoxazoles have shown cytotoxic effects against various cancer cell lines, including colon carcinoma.[8]

  • Antimicrobial & Antifungal: The presence of specific substituents on the isoxazole core can impart significant antibacterial and antifungal properties.[10]

  • CNS Activity: Structurally related compounds have been identified as potent and selective antagonists for dopamine D4 receptors, suggesting potential applications in treating neurological or psychiatric disorders.

Potential Mechanism of Action: Enzyme Inhibition

Based on its structural features, 5-amino-4-(p-chlorophenyl)isoxazole could potentially act as a competitive inhibitor for certain enzymes. The planar aromatic rings can engage in pi-pi stacking interactions within an enzyme's active site, while the amino group can act as a hydrogen bond donor or acceptor.

G cluster_enzyme Enzyme Active Site cluster_inhibitor Inhibitor Interaction Enzyme Enzyme (e.g., COX-2) Outcome Reduced Production of Pro-inflammatory Mediators Enzyme->Outcome Inhibition Leads To Substrate Natural Substrate (e.g., Arachidonic Acid) Substrate->Enzyme Binds Inhibitor 5-Amino-4-(p-chlorophenyl)isoxazole Inhibitor->Enzyme Competitively Binds (Blocks Substrate)

Caption: Competitive inhibition of an enzyme by an isoxazole derivative.

Safety, Handling, and Storage

Ensuring laboratory safety is paramount when handling any chemical intermediate. While a specific Safety Data Sheet (SDS) for 5-amino-4-(p-chlorophenyl)isoxazole is not available, data from closely related compounds provides essential guidance. The regioisomer, 5-amino-3-(4-chlorophenyl)isoxazole, is classified as acutely toxic if swallowed.

Hazard Category Guideline Source(s)
GHS Pictograms Skull and Crossbones (for acute toxicity)N/A
Hazard Statements H301: Toxic if swallowed.N/A
Precautionary Statements P264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor.N/A
Personal Protective Equipment (PPE) Wear protective gloves, chemical safety goggles, and a lab coat. Use a dust mask or handle in a ventilated hood.N/A
Storage Store in a tightly sealed container in a cool, dry, and well-ventilated area. Suggested storage temperature: 0-8 °C.[4]
Disposal Dispose of contents and container in accordance with local, regional, and national regulations.N/A

Conclusion and Future Directions

5-amino-4-(p-chlorophenyl)isoxazole represents a valuable, albeit under-explored, scaffold for medicinal chemistry and materials science. Its synthesis is achievable through efficient multi-component reactions. Based on extensive data from related analogs, this compound holds significant potential for development as an anti-inflammatory, anticancer, or CNS-active agent.

Future research should focus on the definitive synthesis and characterization of this specific isomer, followed by a comprehensive screening of its biological activities. Investigating its enzyme inhibition profile and exploring its use as a building block for more complex molecules could unlock novel therapeutic and technological applications.

References

The Biological Versatility of 5-amino-4-(p-chlorophenyl)isoxazole: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The isoxazole scaffold is a cornerstone in medicinal chemistry, renowned for its broad spectrum of biological activities. This guide delves into the therapeutic potential of a specific derivative, 5-amino-4-(p-chlorophenyl)isoxazole, a compound of significant interest for researchers and drug development professionals. While direct, extensive research on this exact molecule is emerging, this document synthesizes the current understanding by examining its structural analogues and the broader class of 5-aminoisoxazoles to project its likely biological profile and guide future research. This guide will explore its potential anticancer, anti-inflammatory, and antimicrobial activities, providing insights into plausible mechanisms of action and detailed experimental protocols for its evaluation.

Introduction to the 5-Aminoisoxazole Scaffold

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged structure in drug discovery.[1][2] Its unique electronic properties and ability to act as a bioisosteric replacement for other functional groups have led to its incorporation into a multitude of approved drugs and clinical candidates.[2] The addition of an amino group at the 5-position further enhances its drug-like properties, providing a key site for hydrogen bonding and further derivatization.

The subject of this guide, 5-amino-4-(p-chlorophenyl)isoxazole, combines this versatile scaffold with a p-chlorophenyl substituent. The presence of the chlorine atom can significantly influence the compound's pharmacokinetic and pharmacodynamic properties, enhancing its metabolic stability and potency through favorable interactions with biological targets. This combination of features makes 5-amino-4-(p-chlorophenyl)isoxazole a compelling candidate for further investigation.

Anticancer Potential: Targeting Uncontrolled Cell Proliferation

While direct studies on the anticancer activity of 5-amino-4-(p-chlorophenyl)isoxazole are limited, the broader family of isoxazoles has demonstrated significant potential in oncology.[3] Research on structurally related compounds suggests that this molecule could exert its anticancer effects through multiple mechanisms, including the inhibition of key signaling pathways and the induction of apoptosis. For instance, isoxazole derivatives have been shown to target critical cellular processes involved in cancer progression.[3]

Plausible Mechanisms of Anticancer Activity

Based on studies of related isoxazole-containing compounds, potential mechanisms of action for 5-amino-4-(p-chlorophenyl)isoxazole include:

  • Inhibition of Tubulin Polymerization: Certain isoxazole derivatives have been identified as inhibitors of tubulin polymerization, a critical process for mitotic spindle formation and cell division.[4] By disrupting microtubule dynamics, these compounds can induce cell cycle arrest at the G2/M phase and subsequently trigger apoptosis.

  • Kinase Inhibition: Many small molecule anticancer drugs target protein kinases, which are often dysregulated in cancer. The isoxazole scaffold can serve as a template for the design of potent kinase inhibitors.

  • Induction of Apoptosis: The ultimate goal of many anticancer therapies is to induce programmed cell death, or apoptosis, in cancer cells. Isoxazole derivatives have been shown to induce apoptosis through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins.

A proposed signaling pathway for the induction of apoptosis by an isoxazole derivative is illustrated below:

5-amino-4-(p-chlorophenyl)isoxazole 5-amino-4-(p-chlorophenyl)isoxazole Cellular Uptake Cellular Uptake 5-amino-4-(p-chlorophenyl)isoxazole->Cellular Uptake Tubulin Binding Tubulin Binding Cellular Uptake->Tubulin Binding Microtubule Destabilization Microtubule Destabilization Tubulin Binding->Microtubule Destabilization Mitotic Arrest (G2/M) Mitotic Arrest (G2/M) Microtubule Destabilization->Mitotic Arrest (G2/M) Caspase Activation Caspase Activation Mitotic Arrest (G2/M)->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

Caption: Proposed mechanism of anticancer activity.

Experimental Protocol: In Vitro Cytotoxicity Assay

To evaluate the anticancer potential of 5-amino-4-(p-chlorophenyl)isoxazole, a standard in vitro cytotoxicity assay can be performed.

Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound against various cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HT-29)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 5-amino-4-(p-chlorophenyl)isoxazole

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent

  • 96-well plates

  • Plate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of 5-amino-4-(p-chlorophenyl)isoxazole in complete medium and add them to the wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • Viability Assay: Add MTT solution to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Data Acquisition: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO) and measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

Anti-inflammatory Activity: Modulating the Immune Response

Inflammation is a complex biological response implicated in numerous diseases. The isoxazole nucleus is present in several anti-inflammatory drugs, highlighting its potential in this therapeutic area.[2] Derivatives of 5-aminoisoxazole have been investigated for their ability to modulate the immune response.[2][5]

Plausible Mechanisms of Anti-inflammatory Action

The anti-inflammatory effects of isoxazole derivatives are often attributed to their ability to inhibit key inflammatory mediators.[6] A potential mechanism for 5-amino-4-(p-chlorophenyl)isoxazole could involve:

  • Inhibition of Pro-inflammatory Cytokines: Compounds containing the isoxazole moiety have been shown to decrease the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.[6]

  • Inhibition of Cyclooxygenase-2 (COX-2): COX-2 is an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. Inhibition of COX-2 is a well-established mechanism for many anti-inflammatory drugs.[6]

  • Modulation of NF-κB Signaling: The transcription factor NF-κB plays a central role in regulating the expression of genes involved in the inflammatory response. Some isoxazole compounds have been found to inhibit the activation of the NF-κB pathway.[6]

The following diagram illustrates a potential anti-inflammatory signaling pathway:

LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK NF-kB Activation NF-kB Activation IKK->NF-kB Activation Gene Transcription Gene Transcription NF-kB Activation->Gene Transcription Pro-inflammatory Cytokines (TNF-a, IL-6) Pro-inflammatory Cytokines (TNF-a, IL-6) Gene Transcription->Pro-inflammatory Cytokines (TNF-a, IL-6) 5-amino-4-(p-chlorophenyl)isoxazole 5-amino-4-(p-chlorophenyl)isoxazole 5-amino-4-(p-chlorophenyl)isoxazole->IKK Inhibition

Caption: Potential anti-inflammatory mechanism.

Experimental Protocol: Measurement of Pro-inflammatory Cytokines

Objective: To assess the effect of 5-amino-4-(p-chlorophenyl)isoxazole on the production of TNF-α and IL-6 in LPS-stimulated macrophages.

Materials:

  • Macrophage cell line (e.g., RAW 264.7)

  • Complete cell culture medium

  • Lipopolysaccharide (LPS)

  • 5-amino-4-(p-chlorophenyl)isoxazole

  • ELISA kits for TNF-α and IL-6

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in complete medium.

  • Pre-treatment: Pre-treat the cells with various concentrations of 5-amino-4-(p-chlorophenyl)isoxazole for 1 hour.

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatants.

  • ELISA: Measure the concentrations of TNF-α and IL-6 in the supernatants using specific ELISA kits according to the manufacturer's instructions.

  • Data Analysis: Compare the cytokine levels in the treated groups to the LPS-stimulated control group.

Antimicrobial Activity: Combating Pathogenic Microorganisms

The isoxazole ring is a component of several clinically used antimicrobial agents.[1][7] The emergence of antibiotic resistance necessitates the discovery of new antimicrobial scaffolds, and 5-aminoisoxazoles represent a promising class of compounds.

Plausible Mechanisms of Antimicrobial Action

The antimicrobial activity of isoxazole derivatives can be attributed to various mechanisms, including:

  • Inhibition of Essential Enzymes: Isoxazoles can be designed to inhibit enzymes that are crucial for microbial survival, such as those involved in cell wall synthesis or DNA replication.

  • Disruption of Cell Membrane Integrity: Some heterocyclic compounds can disrupt the bacterial cell membrane, leading to leakage of cellular contents and cell death.

  • Inhibition of Biofilm Formation: Biofilms are communities of microorganisms that are often more resistant to antibiotics. Certain compounds can inhibit the formation of these protective structures.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the minimum concentration of 5-amino-4-(p-chlorophenyl)isoxazole that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • Appropriate broth media (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)

  • 5-amino-4-(p-chlorophenyl)isoxazole

  • 96-well microtiter plates

Procedure:

  • Compound Preparation: Prepare a series of two-fold dilutions of 5-amino-4-(p-chlorophenyl)isoxazole in the appropriate broth medium.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism.

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate containing the compound dilutions. Include a positive control (microorganism without compound) and a negative control (broth only).

  • Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Conclusion and Future Directions

5-amino-4-(p-chlorophenyl)isoxazole represents a promising scaffold for the development of novel therapeutic agents. Based on the biological activities of structurally related compounds, it is plausible that this molecule possesses significant anticancer, anti-inflammatory, and antimicrobial properties. The experimental protocols outlined in this guide provide a framework for the systematic evaluation of its biological activity.

Future research should focus on a comprehensive in vitro and in vivo evaluation of 5-amino-4-(p-chlorophenyl)isoxazole to confirm its therapeutic potential. Structure-activity relationship (SAR) studies, involving the synthesis and testing of a library of analogues, will be crucial for optimizing its potency and selectivity. Furthermore, detailed mechanistic studies will be necessary to elucidate its precise molecular targets and pathways of action. The insights gained from such investigations will be invaluable for advancing this promising compound through the drug discovery and development pipeline.

References

Whitepaper: A Framework for Elucidating the Mechanism of Action of 5-amino-4-(p-chlorophenyl)isoxazole

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides a comprehensive framework for elucidating the mechanism of action (MoA) of novel chemical entities, using the specific case of 5-amino-4-(p-chlorophenyl)isoxazole. Given that this compound is not extensively characterized in publicly available literature, this document serves as a strategic roadmap for its investigation, from initial target identification to in-depth molecular characterization.

Introduction: The Isoxazole Scaffold and the Challenge of Novel Compounds

The isoxazole ring is a privileged scaffold in medicinal chemistry, present in a range of approved drugs with diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. The specific substitutions on the isoxazole core, such as the 5-amino group and the 4-(p-chlorophenyl) moiety in our compound of interest, are critical determinants of its pharmacological profile. Elucidating the MoA of a novel compound like 5-amino-4-(p-chlorophenyl)isoxazole is a cornerstone of the drug development process. It informs efficacy, predicts potential toxicities, and enables the development of biomarkers for clinical trials.

This guide presents a logical, phased approach to systematically unravel the MoA, ensuring that each step builds upon a foundation of validated data.

Phase 1: Hypothesis Generation and Initial Target Array Screening

The initial phase focuses on broadly assessing the compound's biological activity to generate a testable hypothesis about its primary target or pathway.

In Silico Target Prediction

Before initiating wet-lab experiments, computational methods can provide valuable, cost-effective starting points. By comparing the structure of 5-amino-4-(p-chlorophenyl)isoxazole to databases of known ligands, we can predict potential biological targets.

  • Methodology: Utilize platforms such as the Similarity Ensemble Approach (SEA), SwissTargetPrediction, or PharmMapper. These tools screen the compound's 2D or 3D structure against libraries of annotated ligands for known proteins.

  • Causality: The principle of chemical similarity posits that structurally similar molecules often share similar biological targets. This step narrows the vast field of potential targets to a manageable list for experimental validation.

  • Output: A ranked list of potential protein targets (e.g., kinases, GPCRs, ion channels) based on similarity scores.

Phenotypic Screening

A phenotypic screen assesses the compound's effect on cell behavior without a preconceived bias about its target. This provides an unbiased view of its functional consequences.

  • Methodology:

    • Select a diverse panel of human cancer cell lines (e.g., NCI-60 panel).

    • Treat cells with a dose-response range of 5-amino-4-(p-chlorophenyl)isoxazole (e.g., 10 nM to 100 µM) for 72 hours.

    • Assess cell viability using a robust method like the CellTiter-Glo® Luminescent Cell Viability Assay.

  • Data Interpretation: A potent and selective effect in a specific cell line or lineage suggests the compound may be interacting with a pathway critical to that cell type's survival. For example, high potency in a B-cell lymphoma line might suggest a target within the B-cell receptor signaling pathway.

Target Deconvolution Using Chemical Proteomics

If a clear cellular phenotype is observed, the next step is to identify the specific protein(s) the compound binds to. Affinity-based chemical proteomics is a powerful tool for this.

  • Protocol: Immobilization and Affinity Chromatography

    • Ligand Immobilization: Synthesize an analog of 5-amino-4-(p-chlorophenyl)isoxazole with a linker arm suitable for conjugation to a solid support (e.g., NHS-activated sepharose beads). A control bead set without the compound is essential.

    • Cell Lysate Preparation: Prepare a native protein lysate from the responsive cell line identified in the phenotypic screen.

    • Affinity Pulldown: Incubate the cell lysate with both the compound-conjugated beads and the control beads.

    • Washing: Wash the beads extensively with buffer to remove non-specific protein binders.

    • Elution: Elute the specifically bound proteins. A competitive elution using an excess of free 5-amino-4-(p-chlorophenyl)isoxazole is a highly specific method.

    • Protein Identification: Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Trustworthiness: This protocol's self-validating nature comes from comparing the proteins pulled down by the compound-beads versus the control-beads. True targets will be significantly enriched in the compound sample and their binding should be competed away by the free compound.

Phase 2: Target Validation and Pathway Engagement

Once a list of high-confidence candidate targets is generated, this phase focuses on validating the direct interaction and confirming its relevance in a cellular context.

Direct Binding Assays

Biophysical methods are required to confirm a direct, physical interaction between the compound and its putative protein target and to quantify the binding affinity.

  • Methodology:

    • Surface Plasmon Resonance (SPR): Immobilize the purified target protein on a sensor chip and flow different concentrations of 5-amino-4-(p-chlorophenyl)isoxazole over the surface. This provides real-time kinetics (kon and koff) and the dissociation constant (KD).

    • Isothermal Titration Calorimetry (ITC): Measures the heat change upon binding of the compound to the target protein in solution, providing a complete thermodynamic profile (KD, ΔH, ΔS) of the interaction.

  • Causality: These assays provide definitive proof of a direct interaction, independent of a biological system's complexity. A low KD value (e.g., in the nanomolar range) is a strong indicator of a high-affinity, potentially physiologically relevant interaction.

Cellular Target Engagement Assays

Confirming that the compound engages its target within the complex environment of a living cell is a critical validation step.

  • Protocol: Cellular Thermal Shift Assay (CETSA)

    • Cell Treatment: Treat intact cells with 5-amino-4-(p-chlorophenyl)isoxazole or a vehicle control.

    • Heating: Heat aliquots of the treated cells across a temperature gradient (e.g., 40°C to 70°C).

    • Lysis & Separation: Lyse the cells and separate the soluble protein fraction from the precipitated (denatured) fraction by centrifugation.

    • Quantification: Quantify the amount of the target protein remaining in the soluble fraction at each temperature using Western Blot or mass spectrometry.

  • Data Interpretation: Ligand binding stabilizes a protein, increasing its resistance to thermal denaturation. Therefore, in the presence of the compound, the target protein will remain soluble at higher temperatures compared to the vehicle control. This confirms target engagement in a physiological context.

Genetic Target Validation

To prove that the compound's phenotypic effect is mediated through the identified target, genetic methods are the gold standard.

  • Methodology: Use CRISPR-Cas9 to knock out (or siRNA to knockdown) the gene encoding the target protein in the sensitive cell line.

  • Causality: If the knockout/knockdown cells become resistant to 5-amino-4-(p-chlorophenyl)isoxazole (i.e., a rightward shift in the dose-response curve), it provides strong evidence that the compound's antiproliferative effect is dependent on the presence of that specific target.

Phase 3: Delineating the Molecular and Functional Consequences

With a validated target, the final phase investigates the precise molecular consequences of the compound-target interaction. Assuming our hypothetical target is a protein kinase (a common target for isoxazole-containing molecules), this phase would proceed as follows.

Biochemical Mechanism: Enzyme Kinetics
  • Methodology: Perform in vitro kinase assays using the purified target kinase, its substrate, and ATP. Measure the rate of substrate phosphorylation in the presence of varying concentrations of 5-amino-4-(p-chlorophenyl)isoxazole.

  • Data Presentation:

Parameter Description Example Value
IC50 Concentration of compound required to inhibit 50% of kinase activity.50 nM
Ki Inhibition constant, a measure of binding affinity.25 nM
Mode of Inhibition Determined by Lineweaver-Burk plots (e.g., ATP-competitive, non-competitive).ATP-competitive
  • Expertise: Determining the mode of inhibition is crucial. An ATP-competitive inhibitor, for example, binds to the same site as the natural ligand ATP, providing a clear mechanistic anchor for further development and structure-activity relationship (SAR) studies.

Cellular Pathway Analysis
  • Methodology: Use Western Blotting to analyze the phosphorylation status of the kinase's known downstream substrates in cells treated with the compound.

  • Causality: A time- and dose-dependent decrease in the phosphorylation of a known substrate following compound treatment provides a direct link between target engagement and modulation of the downstream signaling pathway.

Visualizations: Workflows and Pathways

Diagram 1: Overall MoA Elucidation Workflow

MoA_Workflow cluster_phase1 Phase 1: Hypothesis Generation cluster_phase2 Phase 2: Target Validation cluster_phase3 Phase 3: Functional Characterization p1_1 In Silico Target Prediction p1_3 Chemical Proteomics p1_1->p1_3 p1_2 Phenotypic Screening p1_2->p1_3 p2_1 Direct Binding (SPR, ITC) p1_3->p2_1 Candidate Targets p2_2 Cellular Engagement (CETSA) p2_1->p2_2 p2_3 Genetic Validation (CRISPR) p2_2->p2_3 p3_1 Biochemical Assays (Enzyme Kinetics) p2_3->p3_1 Validated Target p3_2 Pathway Analysis (Western Blot) p3_1->p3_2 MoA Defined MoA p3_2->MoA

Caption: A phased workflow for MoA elucidation, from broad screening to specific validation.

Diagram 2: Hypothetical Kinase Inhibition Pathway

Kinase_Pathway Compound 5-amino-4-(p-chlorophenyl)isoxazole TargetKinase Target Kinase (e.g., BTK) Compound->TargetKinase Inhibition Substrate_P Substrate-P TargetKinase->Substrate_P Phosphorylation Downstream Downstream Signaling (e.g., NF-κB activation) Substrate_P->Downstream Substrate Substrate Substrate->TargetKinase Phenotype Cellular Phenotype (e.g., Apoptosis) Downstream->Phenotype

Caption: A hypothetical signaling pathway modulated by a kinase-inhibiting compound.

Conclusion

The process of elucidating the mechanism of action for a novel compound like 5-amino-4-(p-chlorophenyl)isoxazole is a systematic, multi-faceted endeavor. It requires a logical progression from broad, unbiased screening to highly specific validation experiments. By adhering to a framework that prioritizes self-validating protocols and orthogonal methods, researchers can build a high-confidence, data-driven narrative of a compound's biological function. This foundational knowledge is indispensable for the successful translation of a promising chemical entity into a therapeutic agent.

A Senior Application Scientist's Guide to the Spectral Analysis of 5-amino-4-(p-chlorophenyl)isoxazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive framework for the spectral analysis of 5-amino-4-(p-chlorophenyl)isoxazole, a heterocyclic compound of interest in medicinal chemistry and drug development. For researchers and drug development professionals, definitive structural confirmation and purity assessment are paramount. This document outlines the application of core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy—to achieve unambiguous characterization. Each section explains the causal relationship between the molecular structure and the spectral data, provides detailed experimental protocols, and presents expected data in a clear, comparative format. The integration of these orthogonal techniques provides a self-validating system for the complete elucidation of the molecule's identity and purity.

Introduction to 5-amino-4-(p-chlorophenyl)isoxazole

5-amino-4-(p-chlorophenyl)isoxazole belongs to the isoxazole class of five-membered heterocyclic compounds, which are noted for a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The specific substitution pattern of this molecule—an amino group at the 5-position and a p-chlorophenyl group at the 4-position—creates a unique electronic and steric environment that dictates its chemical behavior and potential as a pharmacophore.

Accurate spectral analysis is the cornerstone of chemical research and development. It serves two primary purposes:

  • Structural Elucidation: Confirming that the synthesized molecule has the correct atomic connectivity and stereochemistry.

  • Purity Assessment: Ensuring the absence of starting materials, byproducts, or other impurities that could confound biological or chemical assays.

This guide provides the theoretical basis and practical protocols for applying a multi-spectroscopic approach to the comprehensive characterization of this target compound.

Core Spectroscopic Techniques for Structural Elucidation

A singular analytical technique is rarely sufficient for full characterization. By combining data from NMR, MS, IR, and UV-Vis spectroscopy, we create a holistic and validated profile of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Causality: NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of an organic molecule in solution. It probes the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), providing detailed information about the chemical environment, connectivity, and number of unique atoms. For 5-amino-4-(p-chlorophenyl)isoxazole, ¹H and ¹³C NMR will definitively map the carbon-hydrogen framework and confirm the relative positions of the substituents on both the isoxazole and phenyl rings.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the dried 5-amino-4-(p-chlorophenyl)isoxazole sample.

    • Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for observing exchangeable protons like those on an amino group.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise referencing is required (modern spectrometers often reference the residual solvent peak).

  • Instrument Setup & Data Acquisition:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.[3][4]

    • Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp, symmetrical solvent peak.

    • Acquire a standard ¹H NMR spectrum. Key parameters include a 30-45° pulse angle, a relaxation delay (D1) of 1-2 seconds, and acquisition of 16-32 scans for a good signal-to-noise ratio.

    • Acquire a standard ¹³C NMR spectrum, typically using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase the resulting spectrum and perform baseline correction.

    • Calibrate the chemical shift scale by setting the TMS peak to 0 ppm or the residual solvent peak to its known value (e.g., DMSO-d₆ at ~2.50 ppm for ¹H and 39.52 ppm for ¹³C).

    • Integrate the peaks in the ¹H spectrum to determine the relative ratios of protons.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz+) cluster_proc Data Processing dissolve Dissolve 5-10 mg Sample in ~0.7 mL Deuterated Solvent transfer Transfer to NMR Tube dissolve->transfer shim Shim Magnetic Field transfer->shim acquire_h1 Acquire ¹H Spectrum (16-32 scans) shim->acquire_h1 acquire_c13 Acquire ¹³C Spectrum (1024+ scans) shim->acquire_c13 ft Fourier Transform (FID -> Spectrum) acquire_h1->ft acquire_c13->ft phase Phase & Baseline Correction ft->phase calibrate Calibrate Chemical Shift phase->calibrate integrate Integrate ¹H Peaks calibrate->integrate

NMR Spectroscopy Experimental Workflow.
¹H NMR (Proton) Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
-NH₂ (Amino)5.0 - 6.0 (broad)Singlet (broad)2HProtons on nitrogen are exchangeable, leading to a broad signal. Its position is solvent and concentration-dependent.
Ar-H (ortho to Cl)7.3 - 7.5Doublet2HAromatic protons ortho to the electron-withdrawing chlorine atom are deshielded. They appear as a doublet due to coupling with meta protons.
Ar-H (meta to Cl)7.2 - 7.4Doublet2HAromatic protons meta to the chlorine atom. They are coupled to the ortho protons.
C₃-H (Isoxazole)8.0 - 8.5Singlet1HThe single proton on the isoxazole ring is typically deshielded due to the electronegativity of the adjacent nitrogen and oxygen atoms.[5]

¹³C NMR (Carbon) Predicted Chemical Shift (δ, ppm) Assignment Rationale
C=N (Isoxazole, C₅)160 - 165Carbon double-bonded to nitrogen and attached to the amino group. The amino group's electron-donating effect causes a significant downfield shift.
C-O (Isoxazole, C₃)150 - 155Carbon adjacent to the ring oxygen and attached to a proton.
C-Cl (Aromatic)130 - 135The carbon atom directly bonded to the chlorine atom.
C-Ar (Quaternary, attached to Isoxazole)128 - 132The quaternary carbon of the phenyl ring attached to the isoxazole C₄.
C-Ar (ortho to Cl)128 - 130The two equivalent aromatic carbons ortho to the chlorine.
C-Ar (meta to Cl)115 - 125The two equivalent aromatic carbons meta to the chlorine.
C-C (Isoxazole, C₄)95 - 105The quaternary carbon of the isoxazole ring attached to the bulky chlorophenyl group. Its upfield shift is characteristic for this position in 4-substituted isoxazoles.[5]
Mass Spectrometry (MS)

Expertise & Causality: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, providing the molecular weight of the compound and, through fragmentation, clues about its structure. For 5-amino-4-(p-chlorophenyl)isoxazole, high-resolution mass spectrometry (HRMS) can confirm the elemental formula with high precision. The presence of chlorine provides a distinctive isotopic pattern (³⁵Cl and ³⁷Cl), which is a crucial validation point.

  • Sample Preparation:

    • Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

    • The solvent should be of high purity (LC-MS grade) to minimize background ions.

  • Instrument Setup & Data Acquisition:

    • Use an Electrospray Ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., Orbitrap or TOF).

    • Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

    • Acquire spectra in positive ion mode, as the amino group is readily protonated to form the [M+H]⁺ ion.

    • Set the mass range to scan from m/z 50 to 500 to ensure capture of the molecular ion and potential fragments.

  • Data Analysis:

    • Identify the molecular ion peak [M+H]⁺.

    • Calculate the exact mass and compare it to the theoretical mass for the protonated formula (C₉H₈ClN₂O + H⁺).

    • Examine the isotopic pattern of the molecular ion. Look for the A+2 peak (from the ³⁷Cl isotope) which should be approximately one-third the intensity of the A peak (from the ³⁵Cl isotope). This is a hallmark of a monochlorinated compound.

Parameter Expected Value / Observation Rationale
Molecular Formula C₉H₇ClN₂OBased on the chemical structure.
Exact Mass (Monoisotopic) 209.0220 DaCalculated for ¹²C₉¹H₇³⁵Cl¹⁴N₂¹⁶O.
[M+H]⁺ (HRMS) 210.0298 DaThe protonated molecular ion is the primary species expected in positive mode ESI. An observed mass within 5 ppm of this value confirms the elemental composition.
Isotopic Pattern for [M+H]⁺ m/z 210.0298 (100% relative abundance, from ³⁵Cl) m/z 212.0268 (~32% relative abundance, from ³⁷Cl)The natural abundance ratio of ³⁵Cl to ³⁷Cl is approximately 3:1. This signature pattern is definitive proof of the presence of one chlorine atom.
Key Fragmentation Pathways Cleavage of the N-O bond in the isoxazole ring is a common fragmentation pathway for isoxazoles, often followed by loss of small neutral molecules.[5][6]The fragmentation pattern provides a fingerprint that can be used to confirm the core structure and distinguish it from isomers. For example, cleavage can lead to ions corresponding to the chlorophenyl and amino-isoxazole fragments.
Infrared (IR) Spectroscopy

Expertise & Causality: IR spectroscopy measures the vibrations of bonds within a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies. This technique is excellent for rapidly identifying the presence of key functional groups, such as the N-H bonds of the amine, the C=N of the isoxazole ring, and the C-Cl bond of the aromatic ring.

  • Sample Preparation:

    • Place a small amount of the solid powder sample directly onto the crystal (e.g., diamond or germanium) of the Attenuated Total Reflectance (ATR) accessory. No further preparation is needed.

  • Instrument Setup & Data Acquisition:

    • Ensure the ATR crystal is clean by taking a background spectrum of the empty accessory.

    • Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal.

    • Acquire the spectrum, typically by co-adding 16-32 scans over the range of 4000-400 cm⁻¹.

  • Data Analysis:

    • Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Vibrational Mode Expected Wavenumber (cm⁻¹) Assignment Rationale
N-H Stretch (Amino)3450 - 3300A primary amine (-NH₂) typically shows two distinct bands in this region, corresponding to the symmetric and asymmetric stretching vibrations.
C-H Stretch (Aromatic)3100 - 3000Characteristic stretching vibrations for C-H bonds on the phenyl and isoxazole rings.[5]
C=N Stretch (Isoxazole Ring)1620 - 1580The carbon-nitrogen double bond stretch within the heterocyclic ring is a key identifier.[5][7]
C=C Stretch (Aromatic & Isoxazole)1600 - 1450Multiple bands in this region correspond to the skeletal vibrations of the aromatic and isoxazole rings.
N-O Stretch (Isoxazole Ring)1380 - 1320The nitrogen-oxygen bond stretch is a characteristic feature of the isoxazole heterocycle.[7]
C-Cl Stretch (Aromatic)800 - 700The carbon-chlorine bond vibration, while sometimes weak, is expected in this region for aryl chlorides.[7]
Ultraviolet-Visible (UV-Vis) Spectroscopy

Expertise & Causality: UV-Vis spectroscopy probes the electronic transitions within a molecule. It is particularly useful for analyzing compounds with conjugated systems (alternating single and double bonds) and chromophores. The conjugated system spanning the p-chlorophenyl ring and the 5-aminoisoxazole ring will produce characteristic absorption maxima (λmax).

  • Sample Preparation:

    • Prepare a stock solution of the compound in a UV-transparent solvent (e.g., ethanol or methanol) at a known concentration (e.g., 1 mg/mL).

    • Perform serial dilutions to create a final solution with an absorbance in the optimal range (0.2 - 0.8 A.U.). A typical concentration is around 10 µg/mL.

  • Instrument Setup & Data Acquisition:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Fill a quartz cuvette with the pure solvent to serve as a blank and record a baseline correction.

    • Fill a second cuvette with the sample solution.

    • Scan the sample from approximately 400 nm down to 200 nm.

  • Data Analysis:

    • Identify the wavelength(s) of maximum absorbance (λmax).

    • If the concentration is known accurately, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl).

Parameter Expected Value (nm) Assignment Rationale
λmax250 - 290This absorption band is expected to arise from π → π* electronic transitions within the conjugated system formed by the p-chlorophenyl group and the electron-rich 5-aminoisoxazole ring. The exact position is solvent-dependent.[8][9]

Integrated Spectral Analysis: A Holistic Approach

The true power of this analytical workflow lies in the convergence of data from all four techniques. No single method provides the complete picture, but together they form a self-validating system for structural confirmation.

Convergent Logic for Structural Confirmation.

This integrated approach ensures trustworthiness. For example:

  • MS confirms the elemental formula and the presence of chlorine.

  • NMR then confirms the precise arrangement of those atoms, distinguishing the target molecule from any potential isomers.

  • IR validates the presence of the key functional groups (amine, isoxazole, aryl chloride) suggested by the formula.

  • UV-Vis confirms the expected electronic conjugation of the confirmed structure.

Conclusion

The spectral characterization of 5-amino-4-(p-chlorophenyl)isoxazole is a systematic process that relies on the synergistic application of multiple spectroscopic techniques. By following the detailed protocols and understanding the causal links between molecular structure and spectral output as outlined in this guide, researchers can achieve unambiguous structural confirmation and ensure the high purity required for subsequent applications in drug discovery and development. This multi-faceted analytical approach provides a robust, self-validating framework essential for scientific integrity.

References

literature review of 5-amino-4-(p-chlorophenyl)isoxazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5-Amino-4-(p-chlorophenyl)isoxazole

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive review of 5-amino-4-(p-chlorophenyl)isoxazole, a heterocyclic compound of interest in medicinal chemistry. Isoxazole derivatives are recognized for their wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] This document delves into the synthesis, physicochemical properties, and known biological landscape of this specific scaffold, offering a valuable resource for researchers, scientists, and professionals in drug development. Detailed experimental protocols, data summaries, and pathway visualizations are provided to support further investigation and application of this compound.

Introduction: The Significance of the Isoxazole Scaffold

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged scaffold in medicinal chemistry.[1][3] Its unique electronic and structural features allow it to serve as a versatile building block in the design of bioactive molecules.[3][4] A multitude of drugs approved by the FDA and EMA incorporate the isoxazole moiety, including the anti-inflammatory drug valdecoxib, various antibiotics like cloxacillin, and the anticonvulsant zonisamide.[5][6] The diverse therapeutic applications underscore the importance of exploring novel isoxazole derivatives.[1][2]

5-amino-4-(p-chlorophenyl)isoxazole, the subject of this guide, combines the isoxazole core with a p-chlorophenyl group at the 4-position and an amino group at the 5-position. This substitution pattern presents an intriguing profile for potential biological activity, as both the halogenated phenyl ring and the amino group can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties. This guide aims to consolidate the available technical information on this compound and provide a framework for its further exploration.

Synthesis and Chemical Properties

While specific literature on the direct synthesis of 5-amino-4-(p-chlorophenyl)isoxazole is sparse, its synthesis can be logically derived from established methods for creating substituted 5-aminoisoxazoles. A prevalent and efficient strategy involves the multicomponent reaction of an aldehyde, malononitrile, and hydroxylamine.[7][8]

Proposed Synthetic Pathway

A plausible and efficient route to synthesize 5-amino-4-(p-chlorophenyl)isoxazole and its carbonitrile precursor involves a one-pot multicomponent reaction. This approach is favored for its atom economy, reduced reaction times, and often environmentally benign conditions.[7][9] The reaction proceeds via the initial formation of an intermediate from p-chlorobenzaldehyde and malononitrile, which then undergoes cyclization with hydroxylamine.

Diagram 1: Proposed Synthesis of 5-Amino-3-(4-chlorophenyl)isoxazole-4-carbonitrile

G cluster_reactants Reactants cluster_products Product p_chlorobenzaldehyde p-Chlorobenzaldehyde catalyst Base (e.g., K2CO3) Solvent (e.g., Glycerol) p_chlorobenzaldehyde->catalyst + malononitrile Malononitrile malononitrile->catalyst + hydroxylamine Hydroxylamine HCl hydroxylamine->catalyst + final_product 5-Amino-3-(4-chlorophenyl)isoxazole-4-carbonitrile catalyst->final_product One-pot reaction

Caption: A green, multicomponent approach to synthesize the isoxazole core.

Detailed Experimental Protocol (Hypothetical)

This protocol is adapted from similar syntheses of 5-amino-isoxazole-4-carbonitriles.[7][8]

Objective: To synthesize 5-amino-3-(4-chlorophenyl)isoxazole-4-carbonitrile.

Materials:

  • p-Chlorobenzaldehyde

  • Malononitrile

  • Hydroxylamine hydrochloride

  • Potassium carbonate (K2CO3)

  • Glycerol

  • Ethanol

  • Deionized water

Procedure:

  • In a 100 mL round-bottom flask, combine p-chlorobenzaldehyde (10 mmol), malononitrile (10 mmol), and hydroxylamine hydrochloride (12 mmol).

  • Add glycerol (20 mL) and potassium carbonate (15 mmol) to the flask. The use of a deep eutectic solvent like K2CO3/glycerol can serve as both the catalyst and reaction medium, promoting a green chemistry approach.[7]

  • Stir the mixture vigorously at 80°C for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add ice-cold water (50 mL) to the flask to precipitate the crude product.

  • Filter the solid precipitate using a Büchner funnel and wash thoroughly with cold water.

  • Recrystallize the crude product from hot ethanol to obtain pure 5-amino-3-(4-chlorophenyl)isoxazole-4-carbonitrile.

  • Dry the purified product under vacuum. Characterize the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

Causality: The base (K2CO3) is crucial for deprotonating hydroxylamine and catalyzing the initial Knoevenagel condensation between the aldehyde and malononitrile. Glycerol provides a high-boiling, polar medium that facilitates the reaction. Recrystallization from ethanol is a standard purification technique for polar organic compounds.

Physicochemical Properties

The properties of 5-amino-3-(p-chlorophenyl)isoxazole and its carbonitrile derivative are summarized below based on available database information.

Property5-Amino-3-(4-chlorophenyl)isoxazole5-Amino-3-(4-chlorophenyl)isoxazole-4-carbonitrile
CAS Number 33866-48-7[10]98949-16-7[11]
Molecular Formula C₉H₇ClN₂O[10]C₁₀H₆ClN₃O[11]
Molecular Weight 194.62 g/mol [10]219.63 g/mol [11]
Appearance SolidData not available
Melting Point 163-167 °CData not available
IUPAC Name 3-(4-chlorophenyl)-1,2-oxazol-5-amine[10]5-amino-3-(4-chlorophenyl)-1,2-oxazole-4-carbonitrile

Biological Activities and Potential Applications

The isoxazole scaffold is associated with a broad spectrum of biological activities.[1][2] While specific studies on 5-amino-4-(p-chlorophenyl)isoxazole are limited, the activities of structurally related compounds provide a strong basis for predicting its potential therapeutic applications.

Antimicrobial and Antifungal Activity

Many isoxazole derivatives have demonstrated significant antibacterial and antifungal properties.[7][12] For instance, sulfamethoxazole is a well-known sulfonamide antibiotic containing an isoxazole ring.[7] The presence of a halogen, such as chlorine, on the phenyl ring can enhance antimicrobial activity.[12] It is plausible that 5-amino-4-(p-chlorophenyl)isoxazole could exhibit inhibitory activity against various pathogenic bacteria and fungi.

Experimental Workflow for Antimicrobial Screening:

Diagram 2: Antimicrobial Susceptibility Testing Workflow

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Prepare bacterial/fungal inoculum (e.g., S. aureus, E. coli, C. albicans) C Inoculate 96-well plates with microbial suspension and test compound A->C B Prepare serial dilutions of 5-amino-4-(p-chlorophenyl)isoxazole B->C D Incubate plates at 37°C for 24-48 hours C->D E Measure optical density (OD) or add viability indicator (e.g., Resazurin) D->E F Determine Minimum Inhibitory Concentration (MIC) E->F

Caption: Standard workflow for determining the MIC of a test compound.

Anti-inflammatory and Analgesic Potential

Isoxazole derivatives are well-represented among non-steroidal anti-inflammatory drugs (NSAIDs). The drug Valdecoxib, a selective COX-2 inhibitor, features a substituted isoxazole ring. The anti-inflammatory activity of isoxazoles is often attributed to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2). Given this precedent, 5-amino-4-(p-chlorophenyl)isoxazole is a candidate for investigation as an anti-inflammatory agent.

Anticancer Activity

The isoxazole nucleus is a component of several compounds investigated for their anticancer properties.[3] These compounds can act through various mechanisms, including inhibition of protein kinases, heat shock proteins (HSP90), or tubulin polymerization.[3] The 4-chlorophenyl substituent is a common feature in many kinase inhibitors, suggesting that 5-amino-4-(p-chlorophenyl)isoxazole could be evaluated for its antiproliferative effects against various cancer cell lines.

Structure-Activity Relationship (SAR) Insights

Based on general knowledge of isoxazole chemistry, several structural features of 5-amino-4-(p-chlorophenyl)isoxazole are critical for its potential bioactivity:

  • The Isoxazole Core: Acts as a rigid scaffold, positioning the substituents in a defined spatial orientation for optimal interaction with biological targets.

  • The 5-Amino Group: Provides a key hydrogen bond donor and acceptor site, which can be crucial for binding to enzyme active sites or receptors. This group can also be a handle for further derivatization.

  • The 4-(p-chlorophenyl) Group: This lipophilic group can engage in hydrophobic and van der Waals interactions within a binding pocket. The chlorine atom can form halogen bonds and alters the electronic properties of the phenyl ring, potentially enhancing binding affinity and modifying metabolic stability.

Future Directions and Conclusion

5-Amino-4-(p-chlorophenyl)isoxazole represents a promising, yet underexplored, chemical entity. This guide has outlined its probable synthetic route, physicochemical characteristics, and a spectrum of potential biological activities based on the well-established medicinal chemistry of the isoxazole scaffold.

Future research should focus on:

  • Definitive Synthesis and Characterization: Executing the proposed synthesis and fully characterizing the compound to confirm its structure and purity.

  • Broad Biological Screening: Systematically evaluating the compound's efficacy in antimicrobial, anti-inflammatory, and anticancer assays.

  • Mechanism of Action Studies: If activity is confirmed, elucidating the specific molecular targets and pathways through which the compound exerts its effects.

  • Lead Optimization: Synthesizing a library of analogues by modifying the substituents on the phenyl ring and the amino group to develop a comprehensive structure-activity relationship (SAR) and optimize for potency and selectivity.

References

The Isoxazole Core: A Historical and Synthetic Guide to a Privileged Heterocycle

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unassuming Power of a Five-Membered Ring

In the vast lexicon of organic chemistry, few scaffolds have demonstrated the versatility and therapeutic impact of the isoxazole ring.[1] This five-membered heterocycle, containing adjacent nitrogen and oxygen atoms, is an electron-rich aromatic system whose unique physicochemical properties have made it a cornerstone in medicinal chemistry and beyond.[1][2][3] Its ability to act as a stable, tunable bioisostere for other functional groups, engage in hydrogen bonding, and modulate pharmacokinetic properties has cemented its status as a "privileged structure" in drug design.[4][5] This guide provides an in-depth exploration of the isoxazole core, from its initial discovery in the late 19th century to its central role in modern therapeutics, offering researchers and drug development professionals a comprehensive technical overview of its history, synthesis, and profound impact.

Part I: The Genesis of Isoxazole Chemistry

The story of isoxazole begins in the late 19th century, a period of foundational discovery in heterocyclic chemistry. The pioneering work in this field is largely attributed to the German chemist Rainer Ludwig Claisen.

Discovery and Early Synthesis: The Claisen Condensation

While earlier observations of related compounds existed, it was Ludwig Claisen who, in 1888, first correctly identified the cyclic structure of 3-methyl-5-phenylisoxazole.[6][7] His work laid the groundwork for the first robust and generalizable synthesis of the isoxazole ring system. The quintessential method, now known as the Claisen isoxazole synthesis, involves the condensation reaction between a 1,3-dicarbonyl compound and hydroxylamine.[8][9]

The causality behind this experimental choice is elegant in its simplicity. The 1,3-dicarbonyl compound provides the three-carbon backbone, while hydroxylamine (H₂N-OH) provides the requisite nitrogen and oxygen atoms. The reaction proceeds through a two-step mechanism: an initial nucleophilic attack by the amine group of hydroxylamine on one of the carbonyls to form an imine, followed by an intramolecular cyclization where the hydroxyl group attacks the second carbonyl, and subsequent dehydration to yield the stable aromatic isoxazole ring.[8]

Claisen_Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction Steps r1 1,3-Dicarbonyl Compound p1 Step 1: Imine Formation (Nucleophilic attack of -NH₂ on C=O) r1->p1 r2 Hydroxylamine (NH₂OH) r2->p1 p2 Step 2: Intramolecular Cyclization (Attack of -OH on second C=O) p1->p2 p3 Step 3: Dehydration (Loss of H₂O) p2->p3 prod Aromatic Isoxazole Product p3->prod

Caption: Workflow of the classic Claisen isoxazole synthesis.

A New Paradigm: 1,3-Dipolar Cycloaddition

A significant advancement in isoxazole chemistry was introduced between 1930 and 1946 through the work of A. Quilico.[6] He pioneered the synthesis of isoxazoles using the 1,3-dipolar cycloaddition of nitrile oxides with unsaturated compounds like alkynes.[6] This [3+2] cycloaddition strategy offered a powerful and highly regioselective alternative to condensation chemistry, allowing for the construction of diverse isoxazole derivatives by varying the alkyne and nitrile oxide precursors.[10] This method remains a cornerstone of modern isoxazole synthesis.[11]

Part II: The Rise of the Isoxazole Moiety in Therapeutics

The true ascent of the isoxazole ring began in the mid-20th century, as medicinal chemists recognized its potential to solve critical therapeutic challenges. Its incorporation into drug candidates led to breakthroughs in antibacterial, anti-inflammatory, and other therapeutic areas.[10][12][13]

Drug NameClassYear Introduced/ApprovedTherapeutic Application
Sulfamethoxazole Sulfonamide Antibiotic1961 (US)[14]Bacterial Infections (UTIs, bronchitis)[15]
Cloxacillin β-lactam Antibiotic1960sStaphylococcal Infections (β-lactamase resistant)[3]
Valdecoxib COX-2 Inhibitor2001 (US)Anti-inflammatory, Analgesic[3]
Leflunomide DMARD1998 (US)Rheumatoid Arthritis[3]
Danazol Synthetic Steroid1971 (US)Endometriosis, Fibrocystic Breast Disease[3]
The Antibacterial Era: From Sulfa Drugs to Penicillins

Sulfamethoxazole: Introduced in the United States in 1961, sulfamethoxazole became a flagship molecule of the sulfonamide class of antibiotics.[14] Its mechanism relies on the isoxazole moiety acting as a key structural component that allows the molecule to function as a competitive inhibitor of dihydropteroate synthase (DHPS).[15][16] Bacteria rely on this enzyme to convert para-aminobenzoic acid (PABA) into dihydrofolic acid, a crucial step in the biosynthesis of DNA and proteins.[14] By mimicking PABA, sulfamethoxazole blocks this pathway, leading to a bacteriostatic effect.[14] Mammalian cells are unaffected as they do not synthesize their own folic acid, instead acquiring it from their diet.[14]

Sulfamethoxazole_MoA cluster_pathway Bacterial Folic Acid Synthesis Pathway cluster_inhibition Inhibition by Sulfamethoxazole PABA PABA (para-aminobenzoic acid) DHPS DHPS Enzyme PABA->DHPS Normal Pathway DHF Dihydrofolic Acid (Essential for DNA Synthesis) DHPS->DHF Normal Pathway SMX Sulfamethoxazole (Structural Analog of PABA) SMX->DHPS Block X

Caption: Sulfamethoxazole's mechanism of action via DHPS inhibition.

Isoxazolyl Penicillins: The isoxazole ring was also instrumental in overcoming the challenge of bacterial resistance to penicillin. The development of antibiotics like cloxacillin and dicloxacillin incorporated a bulky isoxazolyl group attached to the penicillin core.[3] This steric hindrance protects the fragile β-lactam ring from being hydrolyzed and inactivated by β-lactamase enzymes produced by resistant bacteria, particularly Staphylococcus aureus.

The Anti-inflammatory Chapter: Targeting COX-2

In the late 20th century, the isoxazole scaffold was central to the development of a new class of nonsteroidal anti-inflammatory drugs (NSAIDs) known as COX-2 inhibitors.[17] Traditional NSAIDs inhibit both cyclooxygenase-1 (COX-1), which is responsible for protecting the gastric mucosa, and cyclooxygenase-2 (COX-2), which is induced during inflammation. This dual inhibition often leads to gastrointestinal side effects.

The drug valdecoxib, containing a 3,4-diaryl-substituted isoxazole core, was designed for selective inhibition of the COX-2 enzyme.[3][18] The larger, more flexible active site of the COX-2 enzyme features a side pocket that can accommodate the bulky aryl-sulfonamide group attached to the isoxazole ring, a feature not present in the narrower COX-1 active site.[19] This structural difference allowed for potent anti-inflammatory action with a theoretically improved gastrointestinal safety profile.[19][20]

Part III: Modern Synthetic Methodologies & Applications

While classic methods are still relevant, modern organic synthesis has provided more efficient, regioselective, and environmentally benign routes to isoxazoles.[21][22]

Experimental Protocol: Copper(I)-Catalyzed Synthesis of 3,5-Disubstituted Isoxazoles

This protocol describes a highly regioselective, one-pot copper(I)-catalyzed procedure for the synthesis of 3,5-disubstituted isoxazoles from terminal acetylenes and in situ-generated nitrile oxides.[11] This method leverages the principles of click chemistry and avoids the need to isolate potentially unstable nitrile oxide intermediates.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of a terminal alkyne (1.0 mmol) and an aldoxime (1.2 mmol) in a suitable solvent such as aqueous t-butanol or ethanol (5 mL) in a round-bottom flask, add sodium ascorbate (0.2 mmol).

  • Catalyst Addition: Add a solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 mmol) in water (1 mL) to the reaction mixture. The sodium ascorbate reduces Cu(II) to the active Cu(I) catalyst in situ.

  • Oxidant Addition: Slowly add an oxidizing agent, such as N-chlorosuccinimide (NCS) or an iodine source, to facilitate the in-situ generation of the nitrile oxide from the aldoxime.

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed.

  • Workup: Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the pure 3,5-disubstituted isoxazole.

Contemporary Research Frontiers

The isoxazole scaffold continues to be a fertile ground for drug discovery, with researchers exploring its application in a multitude of diseases.[5][12][21]

  • Anticancer Agents: Numerous isoxazole derivatives have been developed as potent inhibitors of cancer-related targets, such as heat shock protein 90 (HSP90) and tubulin.[1][4]

  • Enzyme Inhibition: Recent research has led to the discovery of isoxazole amides as highly potent and selective inhibitors of SMYD3, a lysine methyltransferase implicated in various cancers.[23][24]

  • Immunomodulation: Novel isoxazole-based compounds have been identified as selective antagonists of Toll-like receptor 8 (TLR8), presenting a promising therapeutic strategy for autoimmune diseases.[25]

Conclusion and Future Perspectives

From its academic discovery by Ludwig Claisen to its indispensable role in blockbuster pharmaceuticals, the isoxazole ring has had a remarkable journey.[6][11] Its history is a testament to the power of fundamental chemical synthesis and the ingenuity of medicinal chemists in leveraging a unique molecular architecture to address complex biological problems. The continued development of novel synthetic methods and the ongoing discovery of new biological targets ensure that the isoxazole core will remain a relevant and powerful tool in the hands of scientists and drug developers for the foreseeable future, promising new therapies for a wide range of human diseases.[2][21]

References

Methodological & Application

Application Notes & Protocols for 5-Amino-4-(p-chlorophenyl)isoxazole in Preclinical Research

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

I. Introduction: The Isoxazole Scaffold in Drug Discovery

The isoxazole ring system is a cornerstone of medicinal chemistry, representing a privileged five-membered heterocyclic scaffold.[1] Its unique electronic properties and structural rigidity allow it to serve as a versatile building block in the design of novel therapeutic agents.[2] Isoxazole derivatives have demonstrated a vast spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and analgesic properties.[3][4]

This document focuses on 5-amino-4-(p-chlorophenyl)isoxazole , a key intermediate and pharmacophore. Its structure, featuring an isoxazole core substituted with an amino group and a p-chlorophenyl moiety, makes it an attractive starting point for synthesizing libraries of bioactive molecules.[2] The presence of the reactive amino group allows for diverse chemical modifications, enabling chemists to modulate the compound's physicochemical properties and biological activity to target specific pathways and receptors.[2] These application notes provide detailed protocols for researchers in pharmacology and drug development to leverage this compound in preclinical screening cascades, particularly for anticancer and anti-inflammatory applications.

II. Physicochemical Properties & Handling

Before commencing any experimental work, it is crucial to understand the basic properties of the compound.

PropertyValueReference
CAS Number 33866-48-7[2][5]
Molecular Formula C₉H₇ClN₂O[2][6]
Molecular Weight 194.62 g/mol [2][5]
Appearance Pale yellow needles/solid[2]
Melting Point 160-168 °C[2]
Solubility Soluble in DMSO, DMF, and alcohols. Poorly soluble in water.General Knowledge
Storage Store at 0-8 °C in a dry, dark place.[2]

Stock Solution Preparation: For in vitro biological assays, a 10 mM stock solution is typically prepared by dissolving 1.95 mg of 5-amino-4-(p-chlorophenyl)isoxazole in 1 mL of dimethyl sulfoxide (DMSO). The solution should be aliquoted and stored at -20°C to avoid repeated freeze-thaw cycles.

III. Potential Mechanisms of Action & Therapeutic Targets

While 5-amino-4-(p-chlorophenyl)isoxazole is primarily a synthetic intermediate, its derivatives have been shown to modulate several key biological pathways implicated in disease. Understanding these potential mechanisms is critical for designing relevant screening assays.

A. Anticancer Activity: Isoxazole derivatives are widely investigated for their anticancer potential, acting through various mechanisms.[7] A prominent target for related heterocyclic compounds is the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) , a key mediator of tumor angiogenesis.[8] Inhibition of VEGFR-2 blocks the signaling cascade that leads to endothelial cell proliferation, migration, and the formation of new blood vessels that supply tumors.

VEGFR2_Pathway cluster_membrane Cell Membrane VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Activates RAS Ras VEGFR2->RAS VEGF VEGF VEGF->VEGFR2 Binds Compound Isoxazole Derivative Compound->VEGFR2 Inhibits PKC PKC PLCg->PKC RAF Raf PKC->RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Angiogenesis (Proliferation, Migration) ERK->Proliferation Promotes

Caption: Simplified VEGFR-2 signaling pathway, a potential target for isoxazole-based anticancer agents.

B. Anti-inflammatory & Immunomodulatory Activity: Derivatives of 5-amino-isoxazoles have demonstrated significant immunomodulatory and anti-inflammatory effects.[9][10] One key mechanism is the inhibition of pro-inflammatory cytokine production, such as Tumor Necrosis Factor-alpha (TNF-α) .[11] TNF-α is a central mediator of inflammation, and its inhibition is a validated strategy for treating various inflammatory conditions. Experiments often involve stimulating immune cells like peripheral blood mononuclear cells (PBMCs) with lipopolysaccharide (LPS) to induce TNF-α production and then measuring the inhibitory effect of the test compound.[11]

IV. Experimental Protocols & Workflows

The following protocols provide step-by-step methodologies for evaluating the biological activity of 5-amino-4-(p-chlorophenyl)isoxazole or its derivatives.

Workflow: Preclinical Screening Cascade

This diagram outlines a typical workflow for screening a new chemical entity (NCE) derived from the parent isoxazole compound.

Screening_Workflow Start Synthesize Derivative from 5-amino-4-(p-chlorophenyl)isoxazole Cytotoxicity Protocol 1: In Vitro Cytotoxicity Assay (e.g., MTT on Cancer Lines) Start->Cytotoxicity Mechanism Protocol 2: Mechanism-Based Assay (e.g., VEGFR-2 Kinase Inhibition) Cytotoxicity->Mechanism If Active Inflammation Protocol 3: Anti-inflammatory Assay (e.g., LPS-induced TNF-α) Cytotoxicity->Inflammation If Active Lead_Opt Lead Optimization Mechanism->Lead_Opt Inflammation->Lead_Opt In_Vivo In Vivo Animal Models Lead_Opt->In_Vivo

Caption: A typical drug discovery workflow for isoxazole derivatives.

Protocol 1: In Vitro Cytotoxicity (MTT Assay)

Objective: To determine the concentration of the test compound that inhibits the growth of a cancer cell line by 50% (IC₅₀).

Materials:

  • Test compound (e.g., a derivative of 5-amino-4-(p-chlorophenyl)isoxazole)

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)[8]

  • Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS)

  • 0.25% Trypsin-EDTA

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS

  • DMSO

  • 96-well microplates

  • Multichannel pipette, incubator (37°C, 5% CO₂)

Procedure:

  • Cell Seeding:

    • Culture cancer cells to ~80% confluency.

    • Trypsinize, count, and resuspend cells in a complete medium to a density of 5 x 10⁴ cells/mL.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate (5,000 cells/well) and incubate for 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in a complete medium from the 10 mM DMSO stock. A typical final concentration range is 0.1, 1, 10, 50, and 100 µM.

    • Include a "vehicle control" (medium with the highest concentration of DMSO used, typically <0.5%) and a "no-cell" blank control.

    • Remove the old medium from the wells and add 100 µL of the medium containing the respective compound concentrations.

    • Incubate for 48-72 hours.

  • MTT Addition & Incubation:

    • Add 20 µL of the 5 mg/mL MTT solution to each well.

    • Incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization & Measurement:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes on an orbital shaker.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank control from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control:

      • % Viability = (Absorbance_Treated / Absorbance_Vehicle) * 100

    • Plot % Viability vs. Log[Compound Concentration] and use non-linear regression to determine the IC₅₀ value.

Protocol 2: In Vitro Anti-Inflammatory Activity (TNF-α Inhibition Assay)

Objective: To assess the ability of the test compound to inhibit the production of TNF-α from LPS-stimulated human peripheral blood mononuclear cells (PBMCs).[11]

Materials:

  • Test compound

  • Ficoll-Paque for PBMC isolation

  • Fresh human whole blood from healthy donors

  • RPMI-1640 medium

  • Lipopolysaccharide (LPS) from E. coli

  • Human TNF-α ELISA kit

  • 96-well cell culture plates

Procedure:

  • PBMC Isolation:

    • Isolate PBMCs from heparinized whole blood using Ficoll-Paque density gradient centrifugation according to the manufacturer's protocol.

    • Wash the isolated cells twice with sterile PBS.

    • Resuspend the PBMCs in RPMI-1640 medium supplemented with 10% FBS to a final concentration of 1 x 10⁶ cells/mL.

  • Cell Treatment & Stimulation:

    • Add 100 µL of the PBMC suspension to each well of a 96-well plate.

    • Add 50 µL of the medium containing the test compound at various concentrations (e.g., 1, 10, 50 µM).

    • Pre-incubate the plate at 37°C for 1 hour.

    • Add 50 µL of LPS solution to a final concentration of 1 µg/mL to all wells except the negative control.

    • Controls should include: cells only (negative control) and cells + LPS (positive vehicle control).

    • Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.

  • Supernatant Collection:

    • Centrifuge the plate at 400 x g for 10 minutes.

    • Carefully collect the cell-free supernatant from each well for analysis.

  • TNF-α Quantification (ELISA):

    • Quantify the concentration of TNF-α in each supernatant sample using a commercial Human TNF-α ELISA kit. Follow the manufacturer's instructions precisely.

  • Data Analysis:

    • Generate a standard curve from the TNF-α standards provided in the ELISA kit.

    • Calculate the TNF-α concentration for each sample.

    • Determine the percentage inhibition of TNF-α production:

      • % Inhibition = 100 - [((TNF_Treated - TNF_Negative) / (TNF_Positive - TNF_Negative)) * 100]

    • Plot % Inhibition vs. compound concentration to evaluate dose-dependency.

V. References

  • Maczynski, M., Artym, J., Kocieba, M., Sockacka-Cwikla, A., Drozd-Szczygiel, E., Ryng, S., & Zimecki, M. (2018). Synthesis and immunoregulatory properties of selected 5-amino-3-methyl-4-isoxazolecarboxylic acid benzylamides. PubMed. --INVALID-LINK--[11]

  • Chem-Impex International. (n.d.). 5-Amino-3-(4-chlorophenyl)isoxazole. Chem-Impex. --INVALID-LINK--[2]

  • Kumar, M., & Kumar, A. (2022). A review of isoxazole biological activity and present synthetic techniques. World Journal of Pharmacy and Pharmaceutical Sciences. --INVALID-LINK--[1][3]

  • Arya, G. C., Kaur, K., & Jaitak, V. (2021). Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. European Journal of Medicinal Chemistry, 221, 113511. --INVALID-LINK--[7]

  • Saeed, A., et al. (2019). Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. PMC - PubMed Central. --INVALID-LINK--[4]

  • PubChem. (n.d.). 5-Amino-3-(4-chlorophenyl)isoxazole. National Center for Biotechnology Information. --INVALID-LINK--[6]

  • Sigma-Aldrich. (n.d.). 5-Amino-3-(4-chlorophenyl)isoxazole 97. Sigma-Aldrich. --INVALID-LINK--[5]

  • Szychta, M., et al. (2021). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. PMC - NIH. --INVALID-LINK--[8]

  • Gomha, S. M., et al. (2021). Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]Pyrimidine Derivatives. NIH. --INVALID-LINK--[9][10]

References

Application Notes & Protocols: The Role of 5-amino-4-(p-chlorophenyl)isoxazole in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The isoxazole ring is a privileged five-membered heterocyclic scaffold that is a cornerstone of numerous clinically approved drugs, valued for its unique physicochemical properties that can enhance pharmacokinetic profiles and pharmacological effects.[1][2] This document provides an in-depth technical guide for researchers and drug development professionals on the synthesis, evaluation, and application of a specific analogue, 5-amino-4-(p-chlorophenyl)isoxazole, a versatile building block for developing novel therapeutic agents.[3] We will explore its synthetic pathways, detail protocols for assessing its biological activity in key therapeutic areas like oncology and inflammation, and outline a strategic workflow for its progression through the drug discovery pipeline.

Scientific Introduction: The Isoxazole Scaffold

Isoxazoles are aromatic heterocycles featuring adjacent nitrogen and oxygen atoms, a configuration that imparts a unique electronic and structural profile.[2] This arrangement allows isoxazole derivatives to participate in various non-covalent interactions, including hydrogen bonding and π–π stacking, making them effective pharmacophores for engaging with biological targets.[1] The clinical success of isoxazole-containing drugs such as the anti-inflammatory agent Valdecoxib (a COX-2 inhibitor) and the antirheumatic drug Leflunomide underscores the therapeutic potential of this chemical class.[2][4]

The subject of this guide, 5-amino-4-(p-chlorophenyl)isoxazole, combines the isoxazole core with two critical functional groups: an amino group, which can act as a hydrogen bond donor or a site for further chemical modification, and a p-chlorophenyl ring, which can enhance binding affinity through hydrophobic and halogen-bonding interactions. This substitution pattern makes it a promising candidate for targeting a range of diseases, including cancer, inflammation, and microbial infections.[5][6][7]

Synthesis Pathway and Protocol

A robust and efficient synthesis is the first critical step in evaluating a new chemical entity. For 5-amino-4-(p-chlorophenyl)isoxazole and its analogues, multicomponent reactions (MCRs) offer an environmentally friendly and high-yield approach.[6] The following protocol is based on the well-established MCR between an aromatic aldehyde, malononitrile, and hydroxylamine hydrochloride.[8]

Workflow for Synthesis of 5-amino-4-arylisoxazoles

References

Application Notes and Protocols for In Vitro Evaluation of 5-amino-4-(p-chlorophenyl)isoxazole

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers in Drug Discovery and Development

Introduction

The isoxazole scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties.[1][2][3] The 5-amino-isoxazole core, in particular, serves as a versatile building block for the synthesis of novel therapeutic agents.[4][5] This document provides a comprehensive guide for the in vitro evaluation of a specific derivative, 5-amino-4-(p-chlorophenyl)isoxazole. As a Senior Application Scientist, this guide is structured to provide not just protocols, but also the scientific rationale behind the experimental choices, enabling researchers to conduct a thorough preliminary assessment of this compound's biological potential.

The strategic placement of a p-chlorophenyl group at the 4-position of the 5-amino-isoxazole ring suggests several potential biological activities. The chloro-substitution can enhance lipophilicity, potentially improving cell permeability, and can be involved in halogen bonding with biological targets. This guide outlines a tiered approach to in vitro screening, starting with broad cytotoxicity assessments, followed by investigations into its potential antimicrobial, anti-inflammatory, antioxidant, and anticancer activities.

Part 1: Preliminary Assessment of Cytotoxicity

Before evaluating the specific biological activities of 5-amino-4-(p-chlorophenyl)isoxazole, it is crucial to determine its inherent cytotoxicity to establish a therapeutic window. A common and reliable method for this is the MTT assay, which measures cell metabolic activity as an indicator of cell viability.

Protocol 1: MTT Assay for General Cytotoxicity Screening

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble purple formazan. The amount of formazan produced is directly proportional to the number of living cells.

Materials:

  • 5-amino-4-(p-chlorophenyl)isoxazole

  • Human cell line (e.g., HEK293 for non-cancerous cells, or a panel of cancer cell lines like HeLa, MCF-7)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of 5-amino-4-(p-chlorophenyl)isoxazole in DMSO. Serially dilute the stock solution in culture medium to obtain a range of desired concentrations. Ensure the final DMSO concentration in the wells does not exceed 0.5% to avoid solvent-induced toxicity.

  • Treatment: After 24 hours of incubation, remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (medium with the same final concentration of DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Part 2: Investigation of Antimicrobial Activity

Isoxazole derivatives have demonstrated notable antimicrobial properties.[1][2] Therefore, screening 5-amino-4-(p-chlorophenyl)isoxazole for its ability to inhibit the growth of pathogenic bacteria and fungi is a logical next step.

Workflow for Antimicrobial Susceptibility Testing

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Prepare stock solution of 5-amino-4-(p-chlorophenyl)isoxazole dilution Perform serial dilutions in 96-well plates start->dilution cultures Prepare overnight cultures of _S. aureus_ and E. coli inoculation Inoculate wells with bacterial suspension cultures->inoculation dilution->inoculation incubation Incubate at 37°C for 18-24h inoculation->incubation readout Determine MIC by visual inspection or absorbance reading incubation->readout mibc Plate on agar to determine MBC readout->mibc

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

Protocol 2: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

Principle: This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • 5-amino-4-(p-chlorophenyl)isoxazole

  • Bacterial strains (e.g., Staphylococcus aureus as a Gram-positive representative and Escherichia coli as a Gram-negative representative)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well plates

  • Spectrophotometer

Procedure:

  • Inoculum Preparation: Prepare a bacterial inoculum in MHB and adjust the turbidity to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

  • Compound Dilution: Prepare serial twofold dilutions of 5-amino-4-(p-chlorophenyl)isoxazole in MHB in a 96-well plate.

  • Inoculation: Add the adjusted bacterial inoculum to each well to a final concentration of 5 x 10^5 CFU/mL.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only). A known antibiotic (e.g., ampicillin) should be used as a reference compound.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined by visual inspection or by measuring the absorbance at 600 nm.

Part 3: Evaluation of Anti-inflammatory Potential

Many isoxazole derivatives have been reported to possess anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes.[6]

Protocol 3: COX-1/COX-2 Inhibition Assay

Principle: This assay measures the ability of a compound to inhibit the peroxidase activity of COX-1 and COX-2. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.

Materials:

  • 5-amino-4-(p-chlorophenyl)isoxazole

  • COX-1 and COX-2 enzymes

  • Arachidonic acid

  • TMPD

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Celecoxib (selective COX-2 inhibitor) and Indomethacin (non-selective COX inhibitor) as reference compounds

  • 96-well plate

  • Plate reader

Procedure:

  • Reagent Preparation: Prepare solutions of COX-1 and COX-2 enzymes, arachidonic acid, and TMPD in the assay buffer.

  • Compound Addition: Add the test compound at various concentrations to the wells of a 96-well plate.

  • Enzyme Addition: Add the COX-1 or COX-2 enzyme to the wells and incubate for a short period (e.g., 10 minutes) at room temperature.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid and TMPD.

  • Kinetic Measurement: Immediately measure the absorbance at 590 nm every minute for 5-10 minutes.

  • Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Determine the percentage of inhibition relative to the vehicle control and calculate the IC50 value for both COX-1 and COX-2. The selectivity index can be calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).

Potential Signaling Pathway

cluster_pathway Inflammatory Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Compound 5-amino-4-(p-chlorophenyl)isoxazole Compound->COX_Enzymes Inhibition

Caption: Hypothetical inhibition of the cyclooxygenase (COX) pathway by 5-amino-4-(p-chlorophenyl)isoxazole.

Part 4: Assessment of Antioxidant Activity

The antioxidant potential of isoxazole derivatives has been documented, suggesting their utility in combating oxidative stress-related conditions.[7][8] A common and straightforward method to assess antioxidant activity is the DPPH radical scavenging assay.

Protocol 4: DPPH Radical Scavenging Assay

Principle: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, causing its color to change from purple to yellow. The degree of discoloration is proportional to the scavenging activity of the antioxidant.

Materials:

  • 5-amino-4-(p-chlorophenyl)isoxazole

  • DPPH solution (e.g., 0.1 mM in methanol)

  • Methanol

  • Ascorbic acid or Trolox as a reference antioxidant

  • 96-well plate

  • Plate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in methanol.

  • Reaction Mixture: In a 96-well plate, add the test compound solutions to the wells.

  • DPPH Addition: Add the DPPH solution to each well to initiate the reaction.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity for each concentration. The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, can then be determined.

Data Summary Table

Assay TypeEndpoint5-amino-4-(p-chlorophenyl)isoxazoleReference Compound
Cytotoxicity (HEK293)IC50 (µM)Experimental ValueDoxorubicin: Value
Antimicrobial (S. aureus)MIC (µg/mL)Experimental ValueAmpicillin: Value
Antimicrobial (E. coli)MIC (µg/mL)Experimental ValueAmpicillin: Value
COX-1 InhibitionIC50 (µM)Experimental ValueIndomethacin: Value
COX-2 InhibitionIC50 (µM)Experimental ValueCelecoxib: Value
Antioxidant (DPPH)IC50 (µg/mL)Experimental ValueAscorbic Acid: Value

Note: This table is a template for summarizing experimental data. Actual values need to be determined through experimentation.

Conclusion

This guide provides a foundational framework for the initial in vitro characterization of 5-amino-4-(p-chlorophenyl)isoxazole. The outlined protocols are robust and widely accepted in the field of drug discovery. The results from these assays will provide valuable insights into the cytotoxic, antimicrobial, anti-inflammatory, and antioxidant potential of this compound, guiding further, more specific mechanistic studies. It is imperative to perform each assay with appropriate controls and to analyze the data rigorously to ensure the reliability of the findings. The versatility of the isoxazole scaffold suggests that 5-amino-4-(p-chlorophenyl)isoxazole could be a promising candidate for further development, and the systematic approach detailed herein will be instrumental in uncovering its therapeutic potential.

References

Application Notes & Protocols: Formulation of 5-amino-4-(p-chlorophenyl)isoxazole for Biological Testing

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction

The isoxazole scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties.[1][2][3][4][5] 5-amino-4-(p-chlorophenyl)isoxazole is a compound of interest for biological screening due to its structural motifs that suggest potential bioactivity. However, like many heterocyclic compounds rich in aromatic character, it is anticipated to have low aqueous solubility, a significant hurdle in preclinical development.[6] Poor solubility can lead to inconsistent results in in vitro assays and poor bioavailability in in vivo models, masking the true potential of a candidate molecule.[7][8][9]

This document provides a comprehensive guide to the formulation of 5-amino-4-(p-chlorophenyl)isoxazole for biological testing. It offers detailed protocols for solubilization, characterization, and quality control, grounded in established principles of pharmaceutical science. The methodologies are designed to be robust and reproducible, ensuring the generation of reliable data in downstream biological assays.

Physicochemical Properties of 5-amino-4-(p-chlorophenyl)isoxazole

A thorough understanding of the physicochemical properties of a compound is the foundation of a rational formulation strategy.[][11] Key properties for 5-amino-4-(p-chlorophenyl)isoxazole are summarized below.

PropertyValueSource / Notes
Chemical Structure As per IUPAC nomenclature
Molecular Formula C₉H₇ClN₂O[12][13]
Molecular Weight 194.62 g/mol [12][13]
Appearance Solid
Melting Point 163-167 °C
Aqueous Solubility Predicted to be lowBased on structural alerts (aromatic rings, limited H-bond donors).
LogP (Predicted) 2.3[12]
Storage Room temperature, protected from light and moisture.[13][14]

The high melting point and predicted LogP value suggest a stable crystalline structure with significant lipophilicity, corroborating the expectation of poor water solubility. This profile places the compound likely in the Biopharmaceutics Classification System (BCS) Class II or IV, for which dissolution is the rate-limiting step for absorption.[6]

Formulation Strategy: A Tiered Approach

Given the predicted low aqueous solubility, a tiered approach to formulation is recommended. This strategy begins with the simplest methods suitable for early-stage in vitro screening and progresses to more complex formulations as the compound advances to in vivo studies.

G cluster_0 Formulation Workflow A Tier 1: In Vitro Screening (High-Throughput) B Tier 2: In Vitro Confirmation & Mechanistic Studies A->B Hit Confirmation C Tier 3: In Vivo PK/PD & Efficacy Studies B->C Lead Compound Selection D Final Formulation Selection C->D Candidate Selection

Caption: Tiered formulation strategy for 5-amino-4-(p-chlorophenyl)isoxazole.

Tier 1: Formulation for In Vitro High-Throughput Screening

For initial screening, the primary goal is to achieve a sufficient concentration of the compound in a biologically compatible solvent system. Dimethyl sulfoxide (DMSO) is the most common and practical choice for this purpose.[15][16][17]

Protocol 1: Preparation of a 10 mM DMSO Stock Solution

Objective: To prepare a concentrated stock solution for serial dilution into aqueous assay buffers.

Materials:

  • 5-amino-4-(p-chlorophenyl)isoxazole powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Analytical balance

  • Amber glass vial with a PTFE-lined cap

  • Vortex mixer

  • Sonicator bath

Procedure:

  • Calculation: Determine the mass of the compound required. For 1 mL of a 10 mM stock solution: Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g) Mass (mg) = 0.010 mol/L x 0.001 L x 194.62 g/mol x 1000 = 1.946 mg

  • Weighing: Accurately weigh approximately 2 mg of 5-amino-4-(p-chlorophenyl)isoxazole into a clean, dry amber glass vial.[18] Record the exact weight.

  • Solvent Addition: Add the calculated volume of DMSO to the vial. For example, if 1.95 mg was weighed, add 1.002 mL of DMSO.

  • Dissolution: Cap the vial tightly and vortex for 1-2 minutes. If the solid is not fully dissolved, place the vial in a sonicator bath for 5-10 minutes.[19] Gentle warming (to 30-40°C) can be applied if necessary, but the thermal stability of the compound should be considered.

  • Inspection: Visually inspect the solution against a light source to ensure complete dissolution and absence of particulates.

  • Labeling and Storage: Label the vial clearly with the compound name, exact concentration, solvent, and date of preparation.[18] Store at -20°C to maximize stability and prevent degradation. Avoid repeated freeze-thaw cycles.[19]

Causality and Trustworthiness:

  • Why DMSO? DMSO is a powerful aprotic solvent capable of dissolving a wide range of polar and nonpolar compounds, making it ideal for creating high-concentration stocks of poorly soluble molecules.[15][16][17]

  • Why 10 mM? This concentration is a standard for compound libraries, allowing for a wide range of final assay concentrations (e.g., 1 nM to 100 µM) while keeping the final DMSO concentration in the assay medium below toxic levels (typically ≤0.5%).[17][19]

  • Why an Amber Vial? To protect the compound from potential photodegradation.[20]

  • Self-Validation: The protocol includes a critical visual inspection step. If particulates are present, the stock solution is not valid for use as it indicates insolubility at the target concentration.

Tier 2 & 3: Advanced Formulations for In Vitro and In Vivo Studies

When DMSO is incompatible with the biological system or for in vivo administration, more advanced formulations are necessary. The goal is to create a stable, homogenous, and bioavailable preparation.

G cluster_0 Advanced Formulation Selection Workflow A Characterize API: Solubility, Stability, pKa B Solubility Screening in Co-solvents & Excipients A->B C Select Formulation Approach B->C D Co-solvent System (e.g., PEG400, Propylene Glycol) C->D E Cyclodextrin Complexation (e.g., HP-β-CD, SBE-β-CD) C->E F Lipid-Based System (e.g., SEDDS) C->F G Develop & Optimize Prototype D->G E->G F->G H Characterize Formulation: Particle Size, Stability, Purity G->H

Caption: Workflow for developing advanced formulations.

Protocol 2: Formulation using Cyclodextrins

Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with lipophilic molecules, effectively increasing their apparent aqueous solubility.[7][21] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its high water solubility and safety profile.[21]

Objective: To prepare a 1 mg/mL aqueous solution of 5-amino-4-(p-chlorophenyl)isoxazole.

Materials:

  • 5-amino-4-(p-chlorophenyl)isoxazole powder

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sterile, purified water (e.g., Water for Injection, WFI)

  • pH meter

  • Stir plate and magnetic stir bar

Procedure:

  • Prepare Cyclodextrin Vehicle: Prepare a 40% (w/v) solution of HP-β-CD in sterile water. For 10 mL, dissolve 4 g of HP-β-CD in 10 mL of water. Stir until fully dissolved. This high concentration is a starting point for solubilization.

  • Compound Addition: Weigh 10 mg of 5-amino-4-(p-chlorophenyl)isoxazole and add it to the 10 mL of the 40% HP-β-CD solution.

  • Solubilization: Stir the mixture vigorously at room temperature for 24-48 hours, protected from light. The long stirring time is crucial for allowing the equilibrium of complex formation to be reached.[9]

  • Clarification: After stirring, centrifuge the solution at high speed (e.g., 10,000 x g for 15 minutes) to pellet any undissolved compound.

  • Filtration: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter (e.g., PVDF or PES) to ensure sterility and remove any remaining fine particulates.

  • Concentration Analysis: The final concentration of the solubilized drug in the filtrate must be determined analytically (see Quality Control section).

Causality and Trustworthiness:

  • Why Cyclodextrins? The hydrophobic inner cavity of the cyclodextrin molecule encapsulates the lipophilic chlorophenyl group of the isoxazole, while the hydrophilic exterior interacts with water, creating a soluble complex.[21]

  • Why 40% HP-β-CD? This is a high but commonly used concentration in preclinical studies to maximize the solubilization capacity of the vehicle.[22]

  • Self-Validation: The protocol necessitates a final concentration analysis. The formulation is only valid if the measured concentration is at the target level and stable over time. Without this step, the actual dose administered would be unknown.

Quality Control of Formulations

Ensuring the quality of the prepared formulation is critical for the integrity of any biological experiment.[23] Key quality control assays must be performed before use.

Protocols for Quality Control:

ParameterMethodPurpose
Identity & Purity High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS)Confirms that the compound has not degraded during the formulation process.[23][24]
Concentration HPLC with a validated standard curveAccurately quantifies the amount of solubilized drug in the final formulation, ensuring accurate dosing.[24]
Appearance Visual InspectionChecks for clarity, color, and the absence of particulates or precipitation.[25]
pH pH MeterEnsures the formulation's pH is within a physiologically compatible range for the intended biological system.
Stability Re-analysis by HPLC at set time points (e.g., 0, 4, 24 hours) under storage conditionsDetermines the time window in which the formulation can be reliably used before significant degradation or precipitation occurs.[21][]
Protocol 3: HPLC Method for Purity and Concentration Analysis

Objective: To verify the identity, purity, and concentration of 5-amino-4-(p-chlorophenyl)isoxazole in the prepared formulation.

Instrumentation & Reagents:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Acetonitrile (ACN), HPLC grade

  • Formic acid, HPLC grade

  • Purified water, HPLC grade

  • Reference standard of 5-amino-4-(p-chlorophenyl)isoxazole

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Standard Preparation: Prepare a stock solution of the reference standard in a suitable organic solvent (e.g., ACN or DMSO) at 1 mg/mL. Create a calibration curve by serially diluting this stock to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Dilute the prepared formulation (from Protocol 1 or 2) with the mobile phase to fall within the range of the calibration curve.

  • Chromatographic Conditions (Example):

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detector Wavelength: ~254 nm (or optimal wavelength determined by UV scan)

    • Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, return to 10% B and equilibrate.

  • Analysis:

    • Inject the standards to generate a calibration curve (Peak Area vs. Concentration).

    • Inject the prepared formulation sample.

    • Purity: Assess the peak area percentage of the main peak in the chromatogram.

    • Concentration: Calculate the concentration of the sample using the linear regression equation from the calibration curve.

Causality and Trustworthiness:

  • Why Reverse-Phase HPLC? This is the standard method for analyzing small organic molecules, separating them based on their hydrophobicity.

  • Why a Calibration Curve? It establishes a linear relationship between the instrument response (peak area) and the known concentration of the compound, allowing for accurate quantification of unknown samples.

  • Self-Validation: The linearity of the calibration curve (R² > 0.99) validates the method's accuracy over the tested range. The purity assessment ensures that the biological activity observed is due to the compound of interest and not a degradant or impurity.

Conclusion

The successful formulation of poorly soluble compounds like 5-amino-4-(p-chlorophenyl)isoxazole is a critical first step in drug discovery and development. By employing a tiered, rational approach—starting with simple DMSO-based solutions for initial screening and progressing to more sophisticated vehicles like cyclodextrin complexes for advanced studies—researchers can mitigate the risks associated with poor solubility. Rigorous adherence to these protocols, especially the analytical quality control steps, will ensure the generation of accurate, reproducible, and meaningful biological data, ultimately enabling a true assessment of the therapeutic potential of this and other promising isoxazole derivatives.

References

Application Note: Comprehensive Analytical Characterization of 5-amino-4-(p-chlorophenyl)isoxazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Need for Rigorous Characterization

5-amino-4-(p-chlorophenyl)isoxazole is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structure, featuring an isoxazole core, an amino group, and a chlorophenyl substituent, makes it a versatile scaffold for synthesizing novel therapeutic agents, potentially for anti-inflammatory and anti-cancer applications[1][2]. The precise arrangement of these functional groups dictates the molecule's physicochemical properties and biological activity.

Therefore, unambiguous confirmation of its identity, purity, and stability is a critical prerequisite for its use in research and development. A multi-technique analytical approach is essential not merely for routine quality control but for building a comprehensive data package that ensures the integrity of all subsequent research. This guide provides a detailed framework of validated protocols for the definitive characterization of 5-amino-4-(p-chlorophenyl)isoxazole, explaining the causality behind each experimental choice to ensure robust and reproducible results.

The Analytical Workflow: A Multi-Pronged Approach

Analytical_Workflow cluster_0 Primary Characterization cluster_1 Secondary Confirmation HPLC Purity & Quantification (HPLC-UV) LCMS Molecular Weight Confirmation (LC-MS) HPLC->LCMS Analyze Report Certificate of Analysis (CoA) HPLC->Report Compile Data NMR Structural Elucidation (¹H & ¹³C NMR) LCMS->NMR Confirm Structure LCMS->Report Compile Data FTIR Functional Group ID (FTIR) NMR->FTIR Validate Functional Groups NMR->Report Compile Data UV_Vis Chromophore Analysis (UV-Vis) FTIR->UV_Vis Cross-verify FTIR->Report Compile Data Thermal Physical Properties (DSC/TGA) UV_Vis->Thermal Assess Physical State UV_Vis->Report Compile Data Thermal->Report Compile Data Sample Test Sample Sample->HPLC Inject

Caption: Integrated workflow for the characterization of 5-amino-4-(p-chlorophenyl)isoxazole.

Chromatographic Analysis: Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity of pharmaceutical compounds. By separating the target molecule from impurities, it provides a quantitative measure of its prevalence in the sample.

3.1. Principle of Analysis

Reversed-phase HPLC (RP-HPLC) is the chosen method due to the moderate polarity of the target molecule. A nonpolar stationary phase (like C18) is used with a polar mobile phase. The analyte, 5-amino-4-(p-chlorophenyl)isoxazole, will partition between these two phases, and its retention time is a function of its hydrophobicity. Purity is assessed by the area percentage of the main peak relative to all other peaks detected at a specific UV wavelength.

3.2. Detailed Protocol: RP-HPLC-UV

  • Instrumentation: HPLC system with a UV-Vis detector, autosampler, and column oven.

  • Sample Preparation: Accurately weigh ~1 mg of 5-amino-4-(p-chlorophenyl)isoxazole and dissolve in 1 mL of methanol or acetonitrile to create a 1 mg/mL stock solution. Further dilute as needed.

  • Chromatographic Conditions: The following conditions are a robust starting point, derived from methods for similar heterocyclic compounds[3][4].

ParameterRecommended SettingRationale
Column C18, 150 x 4.6 mm, 3.5 µmProvides excellent separation for a wide range of medium-polarity aromatic compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidification sharpens peaks by suppressing the ionization of free amines.
Mobile Phase B AcetonitrileCommon organic modifier providing good elution strength.
Gradient 30% B to 95% B over 15 minA gradient ensures elution of both the main compound and any potential late-eluting, nonpolar impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, balancing resolution and run time.
Column Temp. 30 °CMaintains reproducible retention times by controlling mobile phase viscosity.
Injection Vol. 5 µLSmall volume to prevent peak broadening and column overload.
Detection (UV) 254 nmA common wavelength for aromatic compounds; a full scan (200-400 nm) should be run initially to find the λmax.
  • Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity by dividing the peak area of the analyte by the total peak area of all components. A pure sample should exhibit a single major peak with a purity level of ≥98%[2].

Mass Spectrometry: Molecular Weight and Formula Confirmation

Mass Spectrometry (MS) is an indispensable tool for confirming the molecular weight of a compound. High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate mass measurement, allowing for the confident determination of the elemental formula.

4.1. Principle of Analysis

Electrospray Ionization (ESI) is a soft ionization technique ideal for polar molecules containing nitrogen, making it perfect for our analyte. In positive ion mode (ESI+), the molecule will be protonated to form a pseudomolecular ion [M+H]⁺. The mass-to-charge ratio (m/z) of this ion is measured by a mass analyzer (e.g., Time-of-Flight, TOF). The predictable fragmentation of the isoxazole ring under MS conditions can also provide structural confirmation[5][6].

4.2. Detailed Protocol: LC-MS (ESI-TOF)

  • Instrumentation: An LC-MS system, coupling an HPLC (as described in Sec. 3.2) to a TOF mass spectrometer with an ESI source.

  • Sample Infusion: The eluent from the HPLC column is directed into the ESI source.

  • MS Parameters:

ParameterRecommended SettingRationale
Ionization Mode ESI PositiveThe amino group is readily protonated.
Mass Range 50 - 500 m/zCovers the expected mass of the analyte and potential fragments/dimers.
Capillary Voltage 3.5 kVStandard voltage to ensure efficient ionization.
Source Temp. 120 °COptimizes desolvation without causing thermal degradation.
Gas Flow 10 L/minNebulizer gas flow to aid in droplet formation.
  • Data Interpretation:

    • Expected Molecular Ion: The elemental formula for 5-amino-4-(p-chlorophenyl)isoxazole is C₉H₇ClN₂O. The theoretical monoisotopic mass of the protonated molecule [M+H]⁺ is 195.0325 Da[7]. The measured mass from HRMS should be within ±5 ppm of this value.

    • Isotopic Pattern: The presence of a chlorine atom will result in a characteristic M+2 peak ([M+2+H]⁺) with an intensity approximately one-third of the main [M+H]⁺ peak. This is a definitive confirmation of a single chlorine atom in the structure.

NMR Spectroscopy: Definitive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the precise structure of an organic molecule. It provides information on the chemical environment, connectivity, and spatial relationship of all hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

5.1. Principle of Analysis

Atomic nuclei with a non-zero spin (like ¹H and ¹³C) align in a magnetic field. When irradiated with radiofrequency energy, they absorb energy at specific frequencies (chemical shifts) depending on their local electronic environment. The coupling (splitting) between adjacent nuclei in ¹H NMR reveals connectivity.

5.2. Detailed Protocol: ¹H and ¹³C NMR

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent, such as Deuterated Chloroform (CDCl₃) or Dimethyl Sulfoxide-d₆ (DMSO-d₆). DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for visualizing exchangeable protons (like those on an NH₂ group).

  • Data Acquisition: Acquire standard ¹H and ¹³C{¹H} spectra.

  • Expected Spectral Data: Based on published data for similar isoxazole structures, the following signals are anticipated[8][9][10][11].

Table of Predicted NMR Signals (in DMSO-d₆)

NucleusPredicted Shift (δ, ppm)MultiplicityIntegrationAssignment
¹H ~7.5 - 7.6Doublet2HAromatic protons ortho to the chlorine
¹H ~7.3 - 7.4Doublet2HAromatic protons meta to the chlorine
¹H ~6.0 - 6.5Broad Singlet2H-NH₂ (exchangeable with D₂O)
¹³C ~165 - 170Singlet-C5-NH₂ (isoxazole ring)
¹³C ~155 - 160Singlet-C3-Aryl (isoxazole ring)
¹³C ~130 - 135Singlet-Aromatic C-Cl
¹³C ~128 - 130Singlet-Aromatic CH
¹³C ~125 - 128Singlet-Aromatic CH
¹³C ~120 - 125Singlet-Aromatic C-Isoxazole
¹³C ~95 - 105Singlet-C4-Aryl (isoxazole ring)

Spectroscopic and Thermal Confirmation

While HPLC, MS, and NMR provide the core structural and purity data, other techniques offer rapid and valuable confirmatory information.

6.1. Fourier-Transform Infrared (FTIR) Spectroscopy

  • Purpose: To confirm the presence of key functional groups.

  • Protocol: The sample can be analyzed neat using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.

  • Expected Peaks: Characteristic vibrational frequencies confirm the molecular architecture[9].

    • ~3400-3300 cm⁻¹: N-H stretching (asymmetric and symmetric) of the primary amine.

    • ~1620-1600 cm⁻¹: C=N stretching of the isoxazole ring.

    • ~1590, 1490 cm⁻¹: C=C stretching of the aromatic rings.

    • ~1100-1080 cm⁻¹: C-O stretching within the isoxazole ring.

    • ~830 cm⁻¹: C-H out-of-plane bending, characteristic of a 1,4-disubstituted (para) benzene ring.

    • ~750 cm⁻¹: C-Cl stretching.

6.2. UV-Visible Spectroscopy

  • Purpose: To determine the electronic absorption properties of the conjugated system.

  • Protocol: Dissolve a small amount of sample in a UV-transparent solvent like ethanol or methanol and record the absorbance from 200 to 400 nm.

  • Expected Result: The conjugated system of the chlorophenyl and isoxazole rings is expected to show a maximum absorption wavelength (λmax) in the range of 250-280 nm. This value is useful for setting the optimal detection wavelength in HPLC analysis[12].

6.3. Thermal Analysis (DSC)

  • Purpose: To determine the melting point, a key physical property and indicator of purity.

  • Protocol: Place 1-3 mg of the sample in an aluminum pan and heat at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.

  • Expected Result: A sharp endothermic peak corresponding to the melting point. For a pure, crystalline solid, the peak should be sharp. The melting point for a similar compound, 5-Amino-4-(4-bromophenyl)isoxazole, is reported as 144-150 °C, suggesting a similar range for the chloro- derivative[2].

Conclusion

The analytical characterization of 5-amino-4-(p-chlorophenyl)isoxazole requires a synergistic combination of chromatographic, spectrometric, and spectroscopic techniques. By following the detailed protocols outlined in this guide, researchers can obtain a comprehensive and reliable dataset that confirms the identity, purity, and key physicochemical properties of the molecule. This rigorous approach ensures the trustworthiness of the material, forming a solid foundation for its application in drug discovery and development.

References

safe handling and storage procedures for 5-amino-4-(p-chlorophenyl)isoxazole

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Safe Handling and Storage of 5-amino-4-(p-chlorophenyl)isoxazole

Authored by: Gemini, Senior Application Scientist

Foreword: The isoxazole ring system is a cornerstone in medicinal chemistry, forming the structural basis of numerous bioactive compounds and approved therapeutics.[1][2] As researchers explore novel derivatives like 5-amino-4-(p-chlorophenyl)isoxazole for applications in drug discovery and material science, a thorough understanding of their safe handling is paramount. This document provides a detailed protocol for researchers, scientists, and drug development professionals.

Crucial Safety Disclaimer: As of the date of this publication, specific, validated safety and toxicological data for 5-amino-4-(p-chlorophenyl)isoxazole is not widely available. In accordance with best laboratory practices for handling novel chemical entities, this guide is built upon the comprehensive safety data of its close structural isomer, 5-amino-3-(4-chlorophenyl)isoxazole (CAS No. 33866-48-7) .[3] This precautionary approach assumes that the target compound possesses a similar or potentially greater hazard profile. All protocols must be executed under the direct supervision of a qualified individual and after a thorough, site-specific risk assessment.

Compound Identification and Analogue Comparison

Understanding the structural similarities and differences is key to appreciating the extrapolated safety measures. The primary distinction is the attachment point of the p-chlorophenyl group on the isoxazole ring.

FeatureTarget CompoundAnalogue Compound
IUPAC Name 4-(4-chlorophenyl)-1,2-oxazol-5-amine3-(4-chlorophenyl)-1,2-oxazol-5-amine
CAS Number Not Available33866-48-7[3]
Molecular Formula C₉H₇ClN₂OC₉H₇ClN₂O[3]
Molecular Weight 194.62 g/mol [3]194.62 g/mol [3]
Appearance Solid (Pale yellow needles/flakes expected)Solid, Pale yellow needles
Melting Point Not Available163-167 °C[3]

Hazard Identification and Risk Assessment

Based on its analogue, 5-amino-4-(p-chlorophenyl)isoxazole is classified as acutely toxic if swallowed.[3] The presence of a chlorinated aromatic ring and an amino group suggests potential for skin, eye, and respiratory irritation.[4]

GHS Hazard Classification (Extrapolated)
PictogramGHS CodeHazard StatementSource
alt text
GHS06H301: Toxic if swallowed [3]

Causality Insight: The acute oral toxicity is a significant concern. This is common for many small molecule heterocyclic compounds used in discovery research. The mechanism is not defined, but it necessitates stringent controls to prevent ingestion, including prohibiting eating or drinking in the lab and careful handling to avoid hand-to-mouth contamination.

Risk Assessment Workflow

A mandatory risk assessment should be performed before any handling of the compound. This process ensures that all potential hazards are identified and mitigated.

RiskAssessment cluster_prep Preparation Phase cluster_control Control Measures cluster_review Final Review ReviewSDS 1. Review SDS of Analogue (5-amino-3-(p-chlorophenyl)isoxazole) IdentifyHazards 2. Identify Key Hazards (Acute Toxicity, Irritation) ReviewSDS->IdentifyHazards AssessQuantities 3. Assess Quantities & Experimental Scale IdentifyHazards->AssessQuantities SelectEng 4. Select Engineering Controls (Fume Hood) AssessQuantities->SelectEng SelectPPE 5. Select Personal Protective Equipment (Gloves, Goggles, Lab Coat, Mask) SelectEng->SelectPPE PlanWaste 6. Plan Waste Disposal Route SelectPPE->PlanWaste FinalApproval 7. Final Approval by Lab Supervisor PlanWaste->FinalApproval Proceed Proceed with Experiment FinalApproval->Proceed

Caption: Risk assessment workflow prior to handling the compound.

Safe Handling Protocols

Adherence to the following protocols is mandatory to minimize exposure risk.

Engineering Controls
  • Chemical Fume Hood: All weighing, reconstitution, and handling of the solid compound or its solutions must be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[4]

  • Ventilation: Ensure the laboratory has adequate general ventilation. Facilities should be equipped with safety showers and eyewash stations.[4]

Personal Protective Equipment (PPE)

The following PPE is required at all times when handling the compound.[3][4]

  • Hand Protection: Chemical-resistant gloves (e.g., Nitrile) must be worn. Inspect gloves for integrity before use and use proper removal technique to avoid skin contact. Dispose of contaminated gloves immediately.[5]

  • Eye and Face Protection: Wear chemical safety goggles or safety glasses with side shields. If there is a splash risk, a face shield must be worn in addition to goggles.[3]

  • Skin and Body Protection: A full-length laboratory coat must be worn and kept fastened.

  • Respiratory Protection: For handling the solid powder, especially during weighing or transfer, a dust mask (e.g., N95 type) is required to prevent inhalation.[3]

Storage and Stability

Proper storage is critical to maintaining the compound's integrity and ensuring safety.

ParameterRecommendationRationale & Source
Temperature Store long-term at 0-8 °C.Based on the structurally similar 5-Amino-4-(4-bromophenyl)isoxazole and the 3-chloro isomer. Refrigeration minimizes degradation.
Atmosphere Store in a tightly-closed container.Prevents contamination and exposure to moisture.[4]
Location Cool, dry, well-ventilated, locked area.Standard best practice for toxic chemicals.[4]
Storage Class 6.1C: Combustible, acute toxic Cat. 3Based on the analogue compound's classification.[3]
Incompatibilities Strong oxidizing agents, strong acids.To prevent vigorous or exothermic reactions.[6][7]

Emergency and First Aid Procedures

In case of accidental exposure, immediate and appropriate action is critical.

Spill Response
  • Evacuate the immediate area and alert colleagues.

  • Wear full PPE, including respiratory protection.

  • Contain the spill. For solid spills, gently sweep or vacuum up the material, avoiding dust generation. Place into a sealed, labeled container for disposal.[5]

  • For liquid spills, cover with an inert absorbent material (e.g., vermiculite, sand).

  • Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

  • Collect all contaminated materials in a sealed container for hazardous waste disposal.

First Aid Workflow

EmergencyResponse cluster_exposure Exposure Event cluster_actions Immediate Actions cluster_medical Medical Follow-up Exposure Accidental Exposure Occurs Inhalation Inhalation: Move to fresh air. Exposure->Inhalation Skin Skin Contact: Remove contaminated clothing. Wash with soap & water for 15 min. Exposure->Skin Eyes Eye Contact: Rinse with water for 15 min. Remove contact lenses if possible. Exposure->Eyes Ingestion Ingestion: Do NOT induce vomiting. Rinse mouth with water. Exposure->Ingestion SeekMedical Seek Immediate Medical Attention Inhalation->SeekMedical Skin->SeekMedical Eyes->SeekMedical Ingestion->SeekMedical

Caption: First aid workflow for different exposure routes.

  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[7]

  • In Case of Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes.[4][7]

  • In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[4]

  • If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison center or doctor immediately.

Waste Disposal

All waste containing 5-amino-4-(p-chlorophenyl)isoxazole, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste. It should be disposed of through a licensed professional waste disposal service in accordance with all federal, state, and local environmental regulations.[4] Do not allow the product to enter drains or waterways.

References

Application Notes & Protocols: Synthesis of 5-amino-4-(p-chlorophenyl)isoxazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 5-Aminoisoxazole Scaffold

The isoxazole ring is a privileged five-membered heterocyclic motif that constitutes the core of numerous pharmacologically active compounds.[1][2][3] Its derivatives are known to exhibit a vast array of biological activities, including anti-inflammatory, antimicrobial, anticancer, and anticonvulsant properties.[1][2][4] Within this class, the 5-aminoisoxazole substructure is of particular interest to medicinal chemists. It serves as a versatile pharmacophore and a key building block in the synthesis of more complex molecules, including sulfisoxazole analogues and other therapeutic agents.[5]

The strategic placement of substituents on the isoxazole ring allows for the fine-tuning of a molecule's physicochemical properties and biological targets. The introduction of a 4-aryl group, such as the p-chlorophenyl moiety, can significantly influence steric and electronic characteristics, potentially enhancing target affinity and metabolic stability.

This guide provides a detailed, field-proven protocol for the synthesis of 5-amino-4-(p-chlorophenyl)isoxazole, a key intermediate for drug discovery and development. We will focus on a robust and logical two-step synthetic sequence, explaining the causality behind each experimental choice to ensure reproducibility and success.

Strategic Overview of the Synthesis

While several methods exist for constructing the isoxazole ring, including multicomponent reactions and 1,3-dipolar cycloadditions, a highly effective and regiochemically controlled approach for synthesizing 4-substituted-5-aminoisoxazoles involves the cyclization of a β-ketonitrile intermediate with hydroxylamine.[5][6] This strategy offers excellent control over the substitution pattern, which is critical for this specific target.

Our synthetic strategy is outlined as follows:

  • Step 1: Synthesis of the β-Ketonitrile Intermediate. A Claisen condensation between p-chlorophenylacetonitrile and an appropriate formate ester will be used to synthesize the key precursor, 2-(p-chlorophenyl)-3-oxopropanenitrile.

  • Step 2: Heterocyclic Ring Formation. The purified β-ketonitrile intermediate will undergo a cyclocondensation reaction with hydroxylamine to yield the final target compound, 5-amino-4-(p-chlorophenyl)isoxazole.

G cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: Cyclization A p-Chlorophenylacetonitrile D Claisen Condensation A->D B Ethyl Formate B->D C Sodium Ethoxide (Base) C->D Catalyst E Intermediate: 2-(p-chlorophenyl)-3-oxopropanenitrile D->E G Cyclocondensation E->G F Hydroxylamine HCl F->G H Final Product: 5-amino-4-(p-chlorophenyl)isoxazole G->H G A β-Ketonitrile (Enol Form) C Nucleophilic Attack (N on C=O) A->C B Hydroxylamine (NH2OH) B->C D Oxime Intermediate C->D E Intramolecular Cyclization (O on C≡N) D->E F Cyclic Intermediate E->F G Dehydration & Tautomerization F->G H 5-amino-4-(p-chlorophenyl)isoxazole G->H

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-amino-4-(p-chlorophenyl)isoxazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-amino-4-(p-chlorophenyl)isoxazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic compound. We provide in-depth troubleshooting advice and frequently asked questions to ensure the success of your experiments.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis of 5-amino-4-(p-chlorophenyl)isoxazole, providing potential causes and actionable solutions.

Issue 1: Low or No Yield of the Desired Product

Q: I am getting a very low yield of 5-amino-4-(p-chlorophenyl)isoxazole, or the reaction is not proceeding to completion. What are the likely causes and how can I improve the yield?

A: Low yields are a common issue and can stem from several factors, from the quality of starting materials to suboptimal reaction conditions.

Potential Causes and Solutions:

  • Purity of Starting Materials:

    • Cause: The key precursor, 2-(4-chlorophenyl)-3-oxobutanenitrile (or a similar β-ketonitrile), may be impure or degraded. The stability of β-ketonitriles can be an issue, and impurities will lead to side reactions.

    • Solution: Ensure the purity of your starting materials. Recrystallize or purify the 2-(4-chlorophenyl)-3-oxobutanenitrile before use. You can verify its purity using techniques like NMR or melting point analysis.

  • Suboptimal Reaction Conditions:

    • Cause: The reaction of the β-ketonitrile with hydroxylamine is sensitive to pH, temperature, and solvent. An incorrect pH can prevent the effective nucleophilic attack of hydroxylamine, while an inappropriate temperature can lead to decomposition or side reactions.

    • Solution:

      • pH Control: The reaction is typically carried out under neutral to slightly basic conditions. The use of a base like sodium acetate or pyridine is common to neutralize the HCl released from hydroxylamine hydrochloride. The pH should be carefully monitored and adjusted.

      • Temperature Optimization: The reaction temperature is a critical parameter. While some procedures are conducted at room temperature, others may require gentle heating (e.g., 40-60 °C) to drive the reaction to completion. However, excessive heat can promote side reactions. We recommend starting at room temperature and gradually increasing the temperature while monitoring the reaction progress by TLC.

      • Solvent Choice: Ethanol is a commonly used solvent for this reaction. However, the polarity of the solvent can influence the reaction rate. If you are experiencing low yields in ethanol, you could consider a solvent screen with other polar protic solvents like methanol or isopropanol.

  • Inefficient Cyclization:

    • Cause: The intermediate formed from the initial reaction of the β-ketonitrile and hydroxylamine may not be efficiently cyclizing to form the isoxazole ring.

    • Solution: The addition of a mild acid or base catalyst can sometimes promote the cyclization step. However, this must be done with caution to avoid promoting side reactions.

Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low Yield of Product check_sm Verify Purity of Starting Materials (NMR, MP) start->check_sm optimize_cond Optimize Reaction Conditions check_sm->optimize_cond If pure check_ph Adjust pH (Neutral to slightly basic) optimize_cond->check_ph check_temp Optimize Temperature (Start at RT, gently heat if needed) check_ph->check_temp check_solvent Screen Solvents (e.g., Ethanol, Methanol) check_temp->check_solvent monitor_rxn Monitor Reaction by TLC check_solvent->monitor_rxn monitor_rxn->optimize_cond Incomplete reaction workup Successful Reaction monitor_rxn->workup Reaction complete

Caption: Troubleshooting workflow for low product yield.

Issue 2: Presence of an Isomeric Byproduct

Q: My crude product shows two spots on TLC with similar Rf values, and the NMR spectrum is complex. I suspect I have a mixture of regioisomers. How can I confirm this and improve the regioselectivity?

A: The formation of regioisomers is a significant challenge in isoxazole synthesis, particularly when using unsymmetrical 1,3-dicarbonyl compounds.[1]

Potential Causes and Solutions:

  • Lack of Regiocontrol:

    • Cause: The reaction of 2-(4-chlorophenyl)-3-oxobutanenitrile with hydroxylamine can result in two regioisomers: the desired 5-amino-4-(p-chlorophenyl)isoxazole and the isomeric 3-amino-4-(p-chlorophenyl)isoxazole. This is due to the two electrophilic carbonyl carbons in the β-ketonitrile precursor.

    • Solution:

      • Control of Reaction Conditions: Regioselectivity can sometimes be influenced by reaction conditions.[1] For instance, the choice of solvent and the presence of certain additives can favor the formation of one isomer over the other.

      • Use of Precursors that Favor Regioselectivity: The use of β-enamino diketones or β-enamino ketoesters as precursors can significantly improve regioselectivity.[1] The regiochemical outcome can then be controlled by the careful selection of reaction conditions.

  • Purification Challenges:

    • Cause: The similar polarity of the two regioisomers makes their separation by standard column chromatography difficult.

    • Solution:

      • Chromatography Optimization: If you have a mixture of isomers, you may need to optimize your chromatography conditions. This could involve using a different solvent system, a different stationary phase, or employing techniques like preparative HPLC.

      • Recrystallization: Fractional crystallization can sometimes be effective in separating isomers if their crystal packing and solubility differ significantly.

Issue 3: Formation of Unexpected Side Products

Q: Besides the desired product and its isomer, I am observing other side products in my reaction mixture. What could they be and how can I avoid them?

A: The formation of various side products can complicate the purification process and lower the overall yield.

Potential Causes and Solutions:

  • Amide Formation:

    • Cause: The reaction between nitriles and hydroxylamine can sometimes lead to the formation of amide byproducts.[2][3] This is more common when the nitrile is substituted with electron-withdrawing groups.

    • Solution: The use of anhydrous solvents and careful control of the reaction time can help minimize amide formation.

  • Oxime Formation:

    • Cause: Hydroxylamine can react with the ketone group of the β-ketonitrile to form an oxime intermediate. If this intermediate does not cyclize efficiently, it may be present in the final reaction mixture.

    • Solution: As mentioned for improving yield, optimizing conditions to favor cyclization (e.g., gentle heating, slight pH adjustment) can help consume the oxime intermediate.

  • Decomposition:

    • Cause: The starting materials or the product may be unstable under the reaction conditions, especially if prolonged heating or harsh pH conditions are used.

    • Solution: Monitor the reaction closely and avoid unnecessarily long reaction times or high temperatures.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to 5-amino-4-(p-chlorophenyl)isoxazole?

A: A prevalent method involves the cyclocondensation of a β-ketonitrile, specifically 2-(4-chlorophenyl)-3-oxobutanenitrile, with hydroxylamine. This reaction proceeds through the initial formation of an oxime intermediate, which then undergoes intramolecular cyclization to form the isoxazole ring.

A related and often high-yielding approach is a one-pot, three-component reaction of p-chlorobenzaldehyde, malononitrile, and hydroxylamine hydrochloride.[4][5] This method generates the β-unsaturated nitrile in situ, which then reacts with hydroxylamine.

Reaction Pathway: Three-Component Synthesis

reaction_pathway pClPhCHO p-Chlorobenzaldehyde Intermediate α-cyano-p-chlorocinnamonitrile (in situ) pClPhCHO->Intermediate Malononitrile Malononitrile Malononitrile->Intermediate Hydroxylamine Hydroxylamine HCl Product 5-amino-4-(p-chlorophenyl)isoxazole Hydroxylamine->Product Intermediate->Product

Caption: A common three-component reaction pathway.

Q2: How can I synthesize the precursor, 2-(4-chlorophenyl)-3-oxobutanenitrile?

A: The synthesis of this β-ketonitrile can be achieved through a Claisen condensation reaction. A common procedure involves the reaction of ethyl 4-chlorobenzoate with acetonitrile in the presence of a strong base like sodium methoxide.[6]

Table 1: Typical Reaction Conditions for Precursor Synthesis

ReactantsBaseSolventTemperatureTypical YieldReference
Ethyl 4-chlorobenzoate, AcetonitrileSodium methoxideAcetonitrileReflux~60%[6]
4-chlorobenzyl cyanide, Methyl pivalateSodium hydrideTolueneReflux~62%[7]

Q3: What analytical techniques are best for characterizing the final product and identifying impurities?

A: A combination of spectroscopic and analytical techniques is recommended for full characterization:

  • Thin-Layer Chromatography (TLC): Essential for monitoring the reaction progress and assessing the purity of the crude product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): The most powerful tool for structural elucidation of the desired product and identification of any isomeric or other byproducts.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as the amino (N-H) and nitrile (C≡N) groups (if applicable to a precursor or side product), and the isoxazole ring vibrations.

  • Melting Point (MP): A sharp melting point is a good indicator of purity.

Q4: Are there any specific safety precautions I should take during this synthesis?

A: Yes, standard laboratory safety practices should always be followed. Specifically:

  • Hydroxylamine: Hydroxylamine and its salts can be corrosive and potentially explosive, especially when heated in a concentrated form. Handle with care and avoid excessive heating.

  • Cyanides: If your synthesis involves cyanide salts (e.g., for precursor synthesis), be aware of their extreme toxicity. Always work in a well-ventilated fume hood and have an appropriate quenching agent and emergency plan in place.

  • Solvents: Use appropriate personal protective equipment (PPE) when handling organic solvents.

Experimental Protocol: Three-Component Synthesis of 5-amino-3-(p-chlorophenyl)isoxazole-4-carbonitrile

This protocol is adapted from procedures for similar 5-aminoisoxazole syntheses and serves as a starting point for your experiments.[4][5]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve malononitrile (1 mmol), 4-chlorobenzaldehyde (1.2 mmol), and hydroxylamine hydrochloride (1 mmol) in ethanol (30 mL).

  • Catalyst Addition: To this stirring solution, add a catalytic amount of a Lewis acid, such as ceric ammonium sulfate (2 mmol).[4]

  • Reaction: Heat the reaction mixture to reflux and stir vigorously for 5-6 hours. Monitor the progress of the reaction by TLC (e.g., using a mobile phase of ethyl acetate:n-hexane, 4:6).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into cold water.

  • Neutralization and Extraction: Neutralize the aqueous mixture with a saturated solution of sodium bicarbonate (NaHCO₃). Extract the product with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

References

Technical Support Center: Purification of 5-amino-4-(p-chlorophenyl)isoxazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 5-amino-4-(p-chlorophenyl)isoxazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and detailed protocols for the successful purification of this compound. Our focus is on providing practical, field-tested solutions to common challenges encountered during experimental work.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the purification of 5-amino-4-(p-chlorophenyl)isoxazole, offering practical solutions and preventative measures in a question-and-answer format.

Recrystallization Issues

Q1: My compound "oils out" instead of crystallizing during recrystallization. What's happening and how can I fix it?

A1: "Oiling out" typically occurs when the crude solid melts in the hot recrystallization solvent before it fully dissolves, or when the solution becomes supersaturated at a temperature above the melting point of the solute. The resulting oil is an impure liquid phase of your compound.

  • Causality: This is common when the boiling point of the solvent is higher than the melting point of your compound, or when there's a high concentration of impurities that depress the melting point of your product.

  • Solutions:

    • Lower the Temperature: Re-heat the mixture until the oil dissolves completely, then allow it to cool more slowly. Seeding the solution with a pure crystal of the desired compound can initiate crystallization.

    • Change Solvent System: Use a solvent with a lower boiling point. If you are using a single solvent, consider a mixed-solvent system. Dissolve the compound in a minimum amount of a "good" hot solvent (in which it is very soluble), and then add a "poor" solvent (in which it is less soluble) dropwise until the solution becomes cloudy. Reheat to clarify and then cool slowly. For 5-amino-4-(p-chlorophenyl)isoxazole, a mixture like ethanol/water or ethyl acetate/hexanes could be effective.[1]

Q2: I'm getting very low recovery from my recrystallization. What are the likely causes?

A2: Low recovery is a common issue and can stem from several factors.

  • Causality:

    • Using too much solvent will keep a significant portion of your product dissolved even after cooling.

    • Premature crystallization during hot filtration can lead to product loss on the filter paper.

    • Cooling the solution too quickly can trap impurities and lead to a less pure final product, necessitating further purification steps and reducing overall yield.

  • Solutions:

    • Minimize Solvent Usage: Use the minimum amount of hot solvent required to fully dissolve your crude product.

    • Pre-heat Your Funnel: To prevent premature crystallization during hot filtration, pre-heat the funnel and filter paper with hot solvent.

    • Slow Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath to maximize crystal formation.

    • Solvent Evaporation: If you've used too much solvent, you can carefully evaporate some of it to concentrate the solution before cooling.

Column Chromatography Issues

Q3: My compound is streaking or tailing on the TLC plate and during column chromatography. How can I improve the separation?

A3: Streaking or tailing is often observed with polar or basic compounds on silica gel. The amino group in 5-amino-4-(p-chlorophenyl)isoxazole can interact strongly with the acidic silanol groups on the silica surface.

  • Causality: The strong interaction between the basic amino group and the acidic silica gel causes the compound to move unevenly, leading to a "streak" rather than a compact spot.

  • Solutions:

    • Add a Basic Modifier: Incorporate a small amount of a basic modifier, such as triethylamine (0.1-1%), into your mobile phase.[2] This will neutralize the acidic sites on the silica gel and reduce tailing.

    • Use a Different Stationary Phase: Consider using a less acidic stationary phase like alumina or a polymer-based reverse-phase column.

    • Optimize the Mobile Phase: Experiment with different solvent systems. A common starting point for compounds of this nature is a mixture of ethyl acetate and hexanes.[2][3] You can also try dichloromethane/methanol for more polar compounds.[2]

Q4: I'm not getting good separation between my product and an impurity, even though they have different Rf values on the TLC plate. What should I do?

A4: This can happen if the column is not packed or loaded correctly, or if the wrong mobile phase is used.

  • Causality: A poorly packed column can have channels that allow the solvent and sample to move through unevenly, leading to poor separation.[4] Overloading the column with too much sample can also cause bands to broaden and overlap.

  • Solutions:

    • Proper Column Packing: Ensure your column is packed uniformly without any air bubbles or cracks. A slurry packing method is often recommended for silica gel.[4]

    • Dry Loading: If your compound has low solubility in the mobile phase, consider dry loading. Dissolve your crude product in a suitable solvent, adsorb it onto a small amount of silica gel, evaporate the solvent, and then load the dry powder onto the top of your column.

    • Gradient Elution: If isocratic elution (using a constant solvent mixture) is not working, switch to a gradient elution. Start with a less polar mobile phase and gradually increase the polarity to elute your compounds sequentially.

Detailed Experimental Protocols

Protocol 1: Recrystallization of 5-amino-4-(p-chlorophenyl)isoxazole

This protocol outlines a general procedure for the recrystallization of 5-amino-4-(p-chlorophenyl)isoxazole. The choice of solvent is critical and should be determined experimentally.

Solvent Selection:

Solvent SystemRationale
Ethanol/WaterA good general-purpose system for moderately polar compounds. The compound should be soluble in hot ethanol and insoluble in cold water.
Ethyl Acetate/HexanesSuitable for compounds with intermediate polarity. The compound should dissolve in hot ethyl acetate and precipitate upon the addition of hexanes.[5]
Acetone/WaterAnother option for moderately polar compounds, similar to ethanol/water.

Step-by-Step Procedure:

  • Dissolution: In an Erlenmeyer flask, dissolve the crude 5-amino-4-(p-chlorophenyl)isoxazole in the minimum amount of hot solvent (e.g., ethanol).

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them. Ensure the filtration apparatus is pre-heated to prevent premature crystallization.

  • Crystallization:

    • Single Solvent: Allow the hot, clear solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

    • Mixed Solvent: If using a mixed solvent system (e.g., ethanol/water), add the "poor" solvent (water) dropwise to the hot solution until it becomes persistently cloudy. Add a few drops of the "good" solvent (ethanol) to redissolve the precipitate and then allow the solution to cool as described above.[1]

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent and allow them to air dry on the filter paper. For final drying, place the crystals in a vacuum oven.

Protocol 2: Column Chromatography of 5-amino-4-(p-chlorophenyl)isoxazole

This protocol provides a step-by-step guide for purifying 5-amino-4-(p-chlorophenyl)isoxazole using flash column chromatography on silica gel.

Mobile Phase Selection:

  • Initial Screening: Use Thin Layer Chromatography (TLC) to determine the optimal mobile phase. A good mobile phase will give the desired compound an Rf value of approximately 0.3.[3]

  • Recommended Systems:

    • Ethyl Acetate/Hexanes (e.g., starting with 10:90 and gradually increasing the polarity). A mixture of EtOAc:n-hexane (4:6) has been used for similar compounds.[6]

    • Dichloromethane/Methanol (for more polar impurities).

    • Add 0.1-1% triethylamine to the mobile phase to reduce tailing.

Step-by-Step Procedure:

  • Column Packing:

    • Securely clamp a glass column in a vertical position.

    • Add a small plug of cotton or glass wool to the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar mobile phase.

    • Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.[4]

    • Add another thin layer of sand on top of the packed silica.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the mobile phase or a more polar solvent that will be miscible with the mobile phase.

    • Carefully add the sample solution to the top of the column.

  • Elution:

    • Begin eluting the column with the mobile phase. A flow rate of about 2 inches per minute is generally recommended for flash chromatography.[3]

    • If using a gradient, gradually increase the polarity of the mobile phase.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution using TLC to identify the fractions containing the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified 5-amino-4-(p-chlorophenyl)isoxazole.

Visualizations

PurificationWorkflow Crude Crude Product Recrystallization Recrystallization Crude->Recrystallization Column Column Chromatography Crude->Column Analysis Purity Check (TLC, NMR, etc.) Recrystallization->Analysis Column->Analysis Pure Pure Product Analysis->Recrystallization Purity < 95% Analysis->Column Purity < 95% Analysis->Pure Purity > 95%

Caption: General purification workflow for 5-amino-4-(p-chlorophenyl)isoxazole.

TroubleshootingRecrystallization Start Recrystallization Attempt Problem Problem Encountered Start->Problem OilingOut Oiling Out Problem->OilingOut Yes LowRecovery Low Recovery Problem->LowRecovery No Solution1 Use lower boiling point solvent or mixed solvents OilingOut->Solution1 Solution2 Use less solvent, pre-heat funnel, cool slowly LowRecovery->Solution2 Success Successful Crystallization Solution1->Success Solution2->Success

Caption: Troubleshooting logic for recrystallization issues.

References

Technical Support Center: Optimizing the Synthesis of 5-amino-4-(p-chlorophenyl)isoxazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the synthesis of 5-amino-4-(p-chlorophenyl)isoxazole. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of this synthesis and improve your experimental outcomes.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific challenges you may encounter during the synthesis of 5-amino-4-(p-chlorophenyl)isoxazole, offering explanations for the underlying causes and actionable solutions.

Problem 1: Low or No Yield of the Desired Product

Low or negligible yields are a frequent frustration in organic synthesis. The causes can range from reactant purity to suboptimal reaction conditions.

Possible Cause 1: Poor Quality of Starting Materials

  • Explanation: The purity of your starting materials, such as the substituted aldehyde and hydroxylamine, is critical. Impurities can interfere with the reaction, leading to the formation of side products or inhibiting the reaction altogether.

  • Solution: Ensure all reagents and solvents are of high purity and are used without further purification unless specified.[1] It is advisable to verify the purity of starting materials through techniques like NMR or melting point analysis before commencing the synthesis.

Possible Cause 2: Suboptimal Reaction Conditions

  • Explanation: The choice of solvent and catalyst, as well as the reaction temperature and time, significantly impacts the yield. For instance, while various solvents can be used, some, like isopropanol, have been shown to be particularly effective, offering advantages such as reduced pollution and easier work-up.[1]

  • Solution: A systematic optimization of reaction conditions is recommended. This can involve screening different solvents (e.g., ethanol, methanol, DMF, acetonitrile, isopropanol) and catalysts.[1] The reaction progress should be monitored using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[1]

Possible Cause 3: Inefficient Cyclization

  • Explanation: The formation of the isoxazole ring is a crucial step. Incomplete cyclization will result in a lower yield of the desired product.

  • Solution: The use of a suitable catalyst, such as a Lewis acid like ceric ammonium sulfate, can facilitate the cyclization process.[1] The amount of catalyst should also be optimized, as too little may not be effective, while too much could lead to side reactions.[1]

Problem 2: Formation of Significant Side Products

The presence of unexpected spots on your TLC plate or peaks in your analytical data indicates the formation of side products, which can complicate purification and reduce the yield of your target compound.

Possible Cause 1: Dimerization of Intermediates

  • Explanation: In some isoxazole syntheses, particularly those involving nitrile oxides, dimerization of the nitrile oxide intermediate to form furoxans can be a significant side reaction.[2]

  • Solution: Generating the reactive intermediate in situ under mild conditions can minimize its concentration and thus reduce the likelihood of dimerization.[2]

Possible Cause 2: Competing Reaction Pathways

  • Explanation: The reactants may participate in alternative reaction pathways, leading to a mixture of products. The specific pathway can be influenced by factors such as the solvent and the nature of the substituents on the aromatic ring.

  • Solution: Carefully controlling the reaction conditions, including temperature and the rate of addition of reagents, can help to favor the desired reaction pathway. A thorough understanding of the reaction mechanism is key to predicting and mitigating these side reactions.

Problem 3: Difficulty in Product Purification

Even with a successful reaction, isolating the pure product can be a challenge.

Possible Cause 1: Co-eluting Impurities during Chromatography

  • Explanation: Impurities with similar polarity to the desired product can be difficult to separate using column chromatography.

  • Solution: Experiment with different solvent systems for your column chromatography to improve separation. Sometimes, a series of chromatographic steps with different stationary or mobile phases may be necessary. Recrystallization is also a powerful purification technique if a suitable solvent can be found.

Possible Cause 2: Product Instability

  • Explanation: The desired product may be sensitive to the conditions used during work-up or purification (e.g., pH, temperature, exposure to air or light).

  • Solution: The work-up procedure should be as mild as possible. For example, after quenching the reaction, neutralization with a weak base like sodium bicarbonate solution may be preferable to a strong base.[1] Ensure that the product is stored under appropriate conditions (e.g., protected from light, at a low temperature) after isolation.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the synthesis of 5-aminoisoxazoles?

The synthesis of 5-aminoisoxazoles can be achieved through various routes. A common method involves a multicomponent reaction of an aldehyde, malononitrile, and hydroxylamine hydrochloride.[1][3] The mechanism generally proceeds through the formation of an intermediate that undergoes cyclization to form the isoxazole ring.

Q2: How can I monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction.[1] By spotting the reaction mixture on a TLC plate alongside the starting materials, you can observe the disappearance of the reactants and the appearance of the product spot over time. A suitable mobile phase, such as a mixture of ethyl acetate and n-hexane, can be used for development.[1]

Q3: What are some of the key applications of 5-amino-4-(p-chlorophenyl)isoxazole?

Substituted isoxazoles are versatile compounds with significant applications in medicinal chemistry and agrochemicals.[4] They serve as important building blocks for the synthesis of various bioactive molecules, including anti-inflammatory and analgesic agents.[4]

Experimental Workflow & Data

Optimized Synthesis Protocol for 5-amino-4-(p-chlorophenyl)isoxazole

This protocol is based on a general procedure for the synthesis of 5-aminoisoxazole derivatives, optimized for yield and purity.

Step-by-Step Methodology:

  • Reactant Preparation: In a round-bottom flask, dissolve malononitrile (1 equivalent), p-chlorobenzaldehyde (1 equivalent), and hydroxylamine hydrochloride (1 equivalent) in isopropyl alcohol.[1]

  • Catalyst Addition: Gradually add a catalytic amount of ceric ammonium sulfate (e.g., 2 mmol) to the stirring reaction mixture.[1]

  • Reaction: Reflux the reaction mixture for approximately 5 hours, monitoring the progress by TLC.[1]

  • Work-up: After the reaction is complete, pour the mixture into cold water and neutralize with a saturated solution of sodium bicarbonate.[1]

  • Extraction: Extract the aqueous layer with ethyl acetate. Separate the organic layer.[1]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a vacuum distillation apparatus.[1] The crude product can be further purified by column chromatography or recrystallization.

Reaction Parameter Optimization
ParameterCondition 1Condition 2Condition 3Optimal Condition
Solvent MethanolAcetonitrileEthanolIsopropanol [1]
Catalyst Amount 0.1 mmol1.0 mmol2.5 mmol2.0 mmol [1]
Reaction Time 2 hours4 hours6 hours5 hours [1]

Visualizing the Process

General Reaction Scheme

Reaction_Scheme Reactants p-chlorobenzaldehyde + Malononitrile + Hydroxylamine HCl Intermediate Intermediate Formation Reactants->Intermediate Cyclization Cyclization Intermediate->Cyclization Product 5-amino-4-(p-chlorophenyl)isoxazole Cyclization->Product Catalyst Ceric Ammonium Sulfate Catalyst->Cyclization Solvent Isopropanol, Reflux Solvent->Reactants

Caption: General reaction pathway for the synthesis of 5-amino-4-(p-chlorophenyl)isoxazole.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield Issue CheckPurity Check Starting Material Purity Start->CheckPurity OptimizeConditions Optimize Reaction Conditions CheckPurity->OptimizeConditions Purity OK Solution Improved Yield CheckPurity->Solution Impurity Found & Rectified CheckSideReactions Investigate Side Reactions OptimizeConditions->CheckSideReactions Yield Still Low OptimizeConditions->Solution Optimal Conditions Found ImprovePurification Refine Purification Technique CheckSideReactions->ImprovePurification Side Products Identified CheckSideReactions->Solution Side Reactions Minimized ImprovePurification->Solution

Caption: A logical workflow for troubleshooting low yield issues in the synthesis.

References

Technical Support Center: Stability of 5-amino-4-(p-chlorophenyl)isoxazole in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Objective: This guide provides in-depth technical support, troubleshooting advice, and frequently asked questions (FAQs) regarding the stability of 5-amino-4-(p-chlorophenyl)isoxazole in various solution-based experimental settings. The information herein is designed to help you anticipate, identify, and resolve stability-related challenges to ensure the integrity of your research and development activities.

Introduction to the Isoxazole Moiety: A Balance of Stability and Reactivity

The isoxazole ring is a five-membered aromatic heterocycle that is a common structural motif in a wide array of pharmacologically active compounds.[1][2] While generally considered a stable aromatic system, its reactivity and subsequent stability can be significantly influenced by the substitution pattern on the ring and the experimental conditions it is subjected to.[3][4] The N-O bond within the isoxazole ring is often considered its point of vulnerability, susceptible to cleavage under various conditions.[3][5] Understanding the factors that influence the stability of 5-amino-4-(p-chlorophenyl)isoxazole is paramount for accurate experimental design and interpretation of results.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions regarding the stability of 5-amino-4-(p-chlorophenyl)isoxazole in solution.

Q1: What are the primary factors that influence the stability of 5-amino-4-(p-chlorophenyl)isoxazole in solution?

A1: The stability of 5-amino-4-(p-chlorophenyl)isoxazole in solution is primarily influenced by a combination of factors, including:

  • pH: The isoxazole ring's stability is notably dependent on pH. Increased lability is often observed under basic conditions.[3][6]

  • Temperature: Higher temperatures can accelerate degradation pathways.[3][7]

  • Light Exposure (Photostability): UV irradiation can induce cleavage of the weak N-O bond, potentially leading to rearrangement or degradation.[1][5][8]

  • Presence of Oxidizing Agents: Oxidative conditions can lead to degradation of the molecule.[9]

  • Solvent System: The choice of solvent can influence the rate and pathway of degradation.

Q2: My solution of 5-amino-4-(p-chlorophenyl)isoxazole is changing color. What could be the cause?

A2: A color change in your solution is often an indicator of degradation. This could be due to one or more of the factors mentioned in Q1. The formation of degradation products with different chromophores can lead to a visible change in the solution's appearance. It is crucial to investigate the cause of this change to ensure the integrity of your experiment.

Q3: What are the expected degradation products of 5-amino-4-(p-chlorophenyl)isoxazole?

A3: The degradation of the isoxazole ring can proceed through several pathways. Under hydrolytic conditions, particularly basic pH, the N-O bond can cleave, leading to ring-opening.[3][6] Photochemical degradation can lead to rearrangement to an oxazole or other products via an azirine intermediate.[1][5] The specific degradation products will depend on the stress conditions applied.

Q4: How can I monitor the stability of my 5-amino-4-(p-chlorophenyl)isoxazole solution?

A4: The most common and reliable method for monitoring the stability of your compound is by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).[10] An HPLC method can separate the parent compound from its degradation products, allowing for accurate quantification of the remaining active ingredient over time. Other techniques like UV-Vis spectrophotometry can also be used, but may be less specific.[6]

Troubleshooting Guide: Investigating and Mitigating Stability Issues

This section provides a systematic approach to troubleshooting stability problems with 5-amino-4-(p-chlorophenyl)isoxazole solutions.

Initial Observation: Signs of Instability

The first step in troubleshooting is recognizing the signs of potential degradation. These can include:

  • Visual Changes: Color change, precipitation, or haze formation.

  • Analytical Discrepancies: Inconsistent or lower-than-expected concentrations in analytical measurements (e.g., HPLC, UV-Vis).

  • Inconsistent Experimental Results: Variability in bioassay results or other functional experiments.

Systematic Investigation: The Forced Degradation Study

To understand the stability profile of 5-amino-4-(p-chlorophenyl)isoxazole under your specific experimental conditions, a forced degradation study is highly recommended.[9][11][12] This involves subjecting the compound to a range of stress conditions to deliberately induce degradation.

Experimental Protocol: Forced Degradation Study

Objective: To identify potential degradation pathways and develop a stability-indicating analytical method.

Materials:

  • 5-amino-4-(p-chlorophenyl)isoxazole

  • Hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

  • High-purity water

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Appropriate buffers for your desired pH range

  • HPLC system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

  • Photostability chamber or a UV light source

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of 5-amino-4-(p-chlorophenyl)isoxazole in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration.

  • Stress Conditions:

    • Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl.

    • Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH.

    • Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂.

    • Thermal Degradation: Place an aliquot of the stock solution in an oven at an elevated temperature (e.g., 60-80°C).

    • Photolytic Degradation: Expose an aliquot of the stock solution to UV light.

  • Time Points: Sample each stressed solution at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Quenching: At each time point, quench the reaction if necessary (e.g., neutralize the acidic and basic solutions) and dilute to a suitable concentration for analysis.

  • HPLC Analysis: Analyze the samples using an appropriate HPLC method. A reverse-phase C18 column is often a good starting point. The mobile phase will likely consist of a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol.[13]

  • Data Analysis: Compare the chromatograms of the stressed samples to a control (unstressed) sample. Look for a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.

Data Presentation: Example Forced Degradation Results
Stress ConditionIncubation Time (hours)% Degradation of 5-amino-4-(p-chlorophenyl)isoxazoleNumber of Degradation Products Observed
0.1 M HCl24< 5%1
0.1 M NaOH8~ 40%3
3% H₂O₂24~ 15%2
80°C24~ 10%1
UV Light8~ 25%2

Note: The data in this table is illustrative and will vary depending on the specific experimental conditions.

Visualization of Troubleshooting Workflow

G A Observation of Instability (e.g., color change, inconsistent data) B Initiate Forced Degradation Study A->B C Analyze Samples by Stability-Indicating HPLC B->C D Identify Key Degradation Factors (pH, Light, Temp, etc.) C->D E Mitigation Strategy 1: Adjust pH D->E If pH sensitive F Mitigation Strategy 2: Protect from Light D->F If photosensitive G Mitigation Strategy 3: Control Temperature D->G If thermosensitive H Implement Modified Protocol E->H F->H G->H I Confirm Stability with Follow-up Analysis H->I I->B Instability persists J Successful Stabilization I->J Stability confirmed

Caption: A workflow for troubleshooting stability issues.

Mitigation Strategies

Based on the results of your forced degradation study, you can implement strategies to minimize degradation in your future experiments.

  • pH Control: If the compound is sensitive to acidic or basic conditions, ensure your solutions are buffered to a pH where the compound exhibits maximum stability, which for many isoxazoles is in the neutral pH region.[6]

  • Light Protection: If the compound is photosensitive, work in a low-light environment and use amber vials or aluminum foil to protect your solutions from light.

  • Temperature Control: Store stock solutions and conduct experiments at controlled, and if necessary, reduced temperatures to slow down thermal degradation.

  • Inert Atmosphere: If the compound is susceptible to oxidation, consider preparing solutions under an inert atmosphere (e.g., nitrogen or argon).

  • Solvent Selection: Evaluate the stability of the compound in different solvents to identify the most suitable one for your application.

In-Depth Scientific Discussion: The Chemistry of Isoxazole Instability

Hydrolytic Degradation Pathway

The isoxazole ring, particularly when substituted with electron-withdrawing or -donating groups, can be susceptible to hydrolysis. Under basic conditions, the hydroxide ion can attack the electrophilic carbon atoms of the ring, leading to cleavage of the N-O bond and subsequent ring opening.[3][6] This can result in the formation of various open-chain products.

G cluster_0 Basic Hydrolysis Isoxazole_Ring 5-amino-4-(p-chlorophenyl)isoxazole Ring_Opening Ring-Opened Intermediate Isoxazole_Ring->Ring_Opening OH⁻ Degradation_Products Degradation Products Ring_Opening->Degradation_Products

Caption: A simplified diagram of the base-catalyzed hydrolysis of the isoxazole ring.

Photochemical Degradation Pathway

Exposure to UV light can provide the energy required to break the weak N-O bond in the isoxazole ring.[1] This can lead to the formation of a transient azirine intermediate, which can then rearrange to a more stable oxazole or react with other molecules in the solution.[5][8]

G cluster_1 Photochemical Degradation Isoxazole 5-amino-4-(p-chlorophenyl)isoxazole Azirine Azirine Intermediate Isoxazole->Azirine UV Light Oxazole Oxazole Rearrangement Product Azirine->Oxazole

Caption: A simplified diagram of the photochemical rearrangement of an isoxazole to an oxazole.

Conclusion

The stability of 5-amino-4-(p-chlorophenyl)isoxazole in solution is a critical parameter that can significantly impact the reliability and reproducibility of experimental results. By understanding the key factors that influence its stability and by employing a systematic troubleshooting approach, such as forced degradation studies, researchers can proactively address potential issues. The implementation of appropriate mitigation strategies, including pH control, light protection, and temperature management, will ensure the integrity of the compound throughout the experimental workflow.

References

Technical Support Center: Overcoming Solubility Challenges of 5-amino-4-(p-chlorophenyl)isoxazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-amino-4-(p-chlorophenyl)isoxazole. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound. As a key building block in medicinal chemistry, particularly for developing anti-inflammatory and anti-cancer agents, achieving adequate solubility is critical for successful experimental outcomes.[1] This document provides in-depth, scientifically grounded troubleshooting advice and detailed protocols to help you overcome these hurdles.

Understanding the Core Problem: The Structure-Solubility Relationship

The solubility of 5-amino-4-(p-chlorophenyl)isoxazole is fundamentally dictated by its molecular structure. It possesses a dual nature: the lipophilic (fat-loving) p-chlorophenyl group, which favors non-aqueous environments, and the more polar 5-aminoisoxazole ring, which has the potential for hydrogen bonding. This structural dichotomy leads to poor aqueous solubility, a common challenge for over 40% of new chemical entities in drug development pipelines.[2][3] The compound's rigid, planar structure also contributes to strong crystal lattice energy, meaning more energy is required to break apart the solid-state compound and dissolve it in a solvent.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the handling and solubilization of 5-amino-4-(p-chlorophenyl)isoxazole.

Q1: What are the primary factors causing the poor aqueous solubility of this compound?

A: The low solubility is a result of two main factors:

  • High Lipophilicity: The p-chlorophenyl group gives the molecule a high LogP (partition coefficient), indicating a strong preference for non-polar, lipid-like environments over water.

  • Strong Crystal Packing: The solid form of the compound is a stable crystal lattice. Significant energy is required to overcome these intermolecular forces before the individual molecules can be solvated by water.

Q2: What is the expected aqueous solubility at a neutral pH?

Q3: Which organic solvents are recommended for preparing a stock solution?

A: For initial stock solution preparation, polar aprotic solvents are highly recommended. These solvents can effectively disrupt the crystal lattice and solvate the molecule. See the table below for starting recommendations.

SolventTypical Starting ConcentrationNotes
Dimethyl Sulfoxide (DMSO) 10-50 mMThe most common choice. Ensure you use anhydrous grade to prevent degradation.
Dimethylformamide (DMF) 10-50 mMA good alternative to DMSO.
N-Methyl-2-pyrrolidone (NMP) 10-50 mMOften used in preclinical formulations.[5]
Ethanol 1-10 mMLower solubilizing power than DMSO/DMF but may be suitable for certain cell-based assays.

Important: Always start with a small amount of your compound to test solubility before dissolving the entire batch.

Part 2: Troubleshooting Guide & First-Line Protocols

This section provides detailed, step-by-step protocols to address the most common solubility problem: precipitation upon dilution of an organic stock solution into an aqueous medium.

Problem: My compound precipitates out of solution when I dilute my DMSO stock into my aqueous buffer (e.g., PBS, cell media).

This is a classic "solvent-shifting" problem. The compound is soluble in the high-concentration organic stock but crashes out when the percentage of the organic solvent drops significantly upon dilution into the aqueous buffer, which is a poor solvent for the compound.

Solution 1: pH Adjustment to Form a Soluble Salt

Scientific Rationale: The 5-amino group on the isoxazole ring is basic. At a pH below its pKa (the pH at which it is 50% ionized), this group will become protonated (NH₃⁺). This positive charge dramatically increases the molecule's polarity and its ability to interact with water, thereby increasing solubility. The Henderson-Hasselbalch equation predicts that solubility will increase as the pH becomes more acidic.[6][7] This is a common and effective technique for solubilizing basic compounds.[5][8]

  • Prepare Buffers: Prepare a series of biologically compatible buffers with decreasing pH values (e.g., pH 7.4, 6.5, 5.5, 4.5). Phosphate or citrate buffers are good choices.

  • Prepare Compound Slurry: Add an excess amount of the solid compound to a known volume of each buffer in separate vials. Ensure enough solid is present that some remains undissolved at equilibrium.

  • Equilibrate: Tightly cap the vials and shake or rotate them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Separate Solid and Supernatant: Centrifuge the vials at high speed (e.g., >10,000 x g) for 15 minutes to pellet the undissolved solid.

  • Sample and Dilute: Carefully remove an aliquot of the clear supernatant. Be cautious not to disturb the pellet. Dilute the supernatant with a suitable mobile phase for analysis.

  • Quantify: Determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.

  • Analyze: Plot the measured solubility (e.g., in µg/mL) against the buffer pH to determine the optimal pH range for your experiment.

Solution 2: Employing a Co-Solvent System

Scientific Rationale: A co-solvent is a water-miscible organic solvent that, when added to water, increases the solubility of non-polar solutes.[9] Co-solvents work by reducing the polarity of the water, which lowers the interfacial tension between the aqueous medium and the hydrophobic compound, making it easier for the compound to dissolve.[9] This is one of the most popular approaches for improving the solubility of poorly soluble drugs in liquid formulations.[10]

  • Select Co-solvents: Choose a panel of pharmaceutically acceptable co-solvents. Common choices include:

    • Ethanol

    • Propylene Glycol (PG)

    • Polyethylene Glycol 400 (PEG 400)

    • Glycerin

  • Prepare Co-Solvent Mixtures: Prepare a series of aqueous buffer solutions containing increasing percentages of each co-solvent (e.g., 5%, 10%, 20%, 30% v/v).

  • Determine Solubility: Using the same slurry method described in the pH adjustment protocol, determine the saturation solubility of your compound in each co-solvent/buffer mixture.

  • Evaluate and Select: Compare the solubility data across all conditions. Select the co-solvent system that provides the required solubility with the lowest percentage of organic solvent to minimize potential toxicity in your assay.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Start Start with Compound & Aqueous Buffer Select Select Co-Solvents (Ethanol, PG, PEG 400) Start->Select Prepare Prepare Buffer with 5%, 10%, 20% Co-Solvent Select->Prepare Slurry Create Slurry: Excess Compound in Mixture Prepare->Slurry Equilibrate Equilibrate for 24h (Constant Shaking) Slurry->Equilibrate Separate Centrifuge to Separate Solid from Supernatant Equilibrate->Separate Quantify Quantify Soluble Fraction (HPLC-UV) Separate->Quantify Plot Plot Solubility vs. Co-Solvent % Quantify->Plot Optimize Select Lowest % Co-Solvent for Target Concentration Plot->Optimize End Optimized Formulation Optimize->End

Caption: Workflow for screening co-solvents to enhance solubility.

Part 3: Advanced Strategies for Formulation

If first-line methods are insufficient, especially for higher concentration demands like in vivo studies, more advanced formulation strategies are required.

Strategy 1: Complexation with Cyclodextrins

Scientific Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophilic (water-loving) exterior and a hydrophobic (water-fearing) interior cavity.[11] They can encapsulate poorly soluble "guest" molecules, like 5-amino-4-(p-chlorophenyl)isoxazole, within their hydrophobic core. This forms an inclusion complex where the hydrophobic part of the drug is shielded from water, and the complex's hydrophilic exterior makes it highly water-soluble.[11][12]

G cluster_system Aqueous Environment Compound Poorly Soluble Compound Complex Soluble Inclusion Complex Compound->Complex Complexation CD Cyclodextrin (Hydrophilic Exterior, Hydrophobic Core) CD->Complex Complexation

Caption: Encapsulation of a hydrophobic drug within a cyclodextrin cavity.

  • Select Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common, safe, and effective choice.

  • Prepare CD Solutions: Create a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0, 1, 2, 5, 10, 15% w/v).

  • Determine Solubility: Add an excess of the compound to each cyclodextrin solution and follow the slurry/equilibration method described in the pH adjustment protocol.

  • Construct Phase-Solubility Diagram: Plot the total drug solubility against the concentration of HP-β-CD. The shape of the curve will indicate the stoichiometry and stability of the complex.[13] A linear (Aₗ-type) plot is most common and desirable.

  • Formulate: Based on the diagram, prepare your final formulation using the concentration of HP-β-CD that achieves your target drug concentration.

Strategy 2: Micellar Solubilization with Surfactants

Scientific Rationale: Surfactants are amphiphilic molecules that, above a certain concentration called the Critical Micelle Concentration (CMC), self-assemble into spherical structures called micelles.[14][15] These micelles have a hydrophobic core and a hydrophilic shell. Poorly soluble drugs can partition into the hydrophobic core, effectively being solubilized within the aqueous medium.[4][16] This technique is widely used in pharmaceutical formulations.[14]

  • Select Surfactants: Choose non-ionic surfactants, which are generally less toxic. Common options include:

    • Polysorbate 80 (Tween® 80)

    • Polysorbate 20 (Tween® 20)

    • Polyoxyl 35 Castor Oil (Kolliphor® EL)

  • Prepare Surfactant Solutions: Make a series of aqueous solutions with surfactant concentrations both below and significantly above their known CMC values (typically 0.01% to 2% w/v).

  • Determine Solubility: Use the slurry/equilibration method to measure the compound's solubility in each surfactant solution.

  • Analyze Results: You should observe a sharp increase in solubility once the surfactant concentration exceeds the CMC.

  • Formulate for Use: Prepare your final formulation using a surfactant concentration well above the CMC to ensure stable micelle formation and robust solubilization.

Part 4: Summary of Solubilization Approaches

TechniqueMechanism of ActionTypical Fold-IncreaseProsCons
pH Adjustment Forms a more polar, soluble salt by protonating the basic amino group.10 - 1,000xSimple, cost-effective, uses common buffers.Only works for ionizable compounds; may not be suitable for physiological pH experiments.
Co-solvents Reduces the polarity of the aqueous medium, lowering interfacial tension.[9]2 - 100xEasy to prepare; effective for many compounds.[17]Can cause toxicity at high concentrations; risk of precipitation on further dilution.
Cyclodextrins Encapsulates the hydrophobic part of the drug in a cavity, presenting a hydrophilic exterior.[11]10 - 5,000xHigh solubilization capacity; generally low toxicity (especially HP-β-CD).Can be expensive; increases viscosity; potential for drug displacement by other molecules.[13]
Surfactants Partitions the drug into the hydrophobic core of micelles formed above the CMC.[15]10 - 1,000xHighly effective; widely used in commercial formulations.[14]Potential for cell toxicity; can interfere with some biological assays.

References

Technical Support Center: Synthesis of 5-amino-4-(p-chlorophenyl)isoxazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of 5-amino-4-(p-chlorophenyl)isoxazole. This document is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate the complexities of this synthesis and overcome common challenges related to side reactions, yield, and purity.

Overview of the Core Synthesis

The most prevalent and reliable method for synthesizing 5-amino-4-(p-chlorophenyl)isoxazole involves the base-catalyzed cyclocondensation of 2-(4-chlorobenzoyl)acetonitrile with hydroxylamine (typically from hydroxylamine hydrochloride). This reaction hinges on the nucleophilic attack of hydroxylamine on the carbonyl and nitrile functionalities of the β-ketonitrile precursor.

While seemingly straightforward, this reaction is sensitive to conditions that can lead to a variety of side products, impacting both yield and the purity of the final compound. Understanding the underlying mechanisms is crucial for effective troubleshooting.

Primary Synthetic Pathway

The accepted mechanism proceeds through the initial formation of an oxime intermediate at the ketone carbonyl, followed by an intramolecular nucleophilic attack of the oxime's hydroxyl group onto the nitrile carbon. A subsequent tautomerization yields the aromatic 5-aminoisoxazole ring.

Main Synthetic Pathway Start 2-(4-chlorobenzoyl)acetonitrile + Hydroxylamine (NH2OH) Intermediate1 Oxime Intermediate Start->Intermediate1 Base (e.g., NaOAc) Initial Condensation Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Product 5-amino-4-(p-chlorophenyl)isoxazole Intermediate2->Product Dehydration & Tautomerization

Caption: General workflow for the synthesis of 5-amino-4-(p-chlorophenyl)isoxazole.

Troubleshooting Guide: Common Side Reactions & Issues

This section addresses the most common problems encountered during the synthesis in a practical question-and-answer format.

Q1: My final product yield is consistently low, and TLC analysis shows multiple spots. What is the most likely side product?

Answer: The most common cause of low yield and multiple spots on TLC is the formation of a regioisomeric impurity: 3-amino-5-(p-chlorophenyl)isoxazole .

  • Causality: The formation of 5-amino vs. 3-amino isomers is a well-known challenge in isoxazole synthesis from 1,3-dicarbonyl equivalents.[1][2] The regioselectivity depends on which nitrogen atom of the hydroxylamine intermediate attacks the nitrile. The reaction's regiochemistry can be influenced by factors like pH, solvent, and the specific base used.[1][3] An acidic medium tends to favor the attack of the hydroxyl oxygen on the protonated nitrile, leading to the 5-amino isomer, whereas basic conditions can promote the formation of the 3-amino isomer.

  • Troubleshooting & Prevention:

    • pH Control: Maintain a slightly acidic to neutral pH. Using a buffered system, such as sodium acetate in acetic acid or ethanol, can help direct the reaction towards the desired 5-amino isomer.

    • Base Selection: Avoid strong bases like sodium hydroxide or potassium carbonate if you are observing significant isomer formation. Weaker bases like pyridine or sodium acetate are often preferred.[4]

    • Temperature Management: Run the reaction at a controlled, moderate temperature (e.g., reflux in ethanol). High temperatures can sometimes decrease selectivity.

Isomer Formation cluster_main Main Reaction cluster_side Side Reaction A Oxime Intermediate B 5-amino-4-(p-chlorophenyl)isoxazole (Desired Product) A->B Path A (Favored in slight acid) C Alternative Intermediate D 3-amino-5-(p-chlorophenyl)isoxazole (Isomeric Impurity) C->D Path B (Favored in strong base) Start β-Ketonitrile + Hydroxylamine Start->A Start->C Troubleshooting Workflow Start Problem: Low Yield CheckTLC Analyze Crude Product by TLC/LC-MS Start->CheckTLC Decision1 Multiple Spots Observed? CheckTLC->Decision1 Isomer Probable Cause: Regioisomer Formation Decision1->Isomer Yes Decision2 Main Spot is Starting Material? Decision1->Decision2 No Solution1 Solution: - Adjust pH (slight acid) - Use weaker base (NaOAc) - Optimize temperature Isomer->Solution1 Incomplete Probable Cause: Incomplete Reaction Decision2->Incomplete Yes Other Probable Cause: Decomposition or Workup Loss Decision2->Other No Solution2 Solution: - Increase reaction time - Check base stoichiometry - Verify reagent purity Incomplete->Solution2 Solution3 Solution: - Use milder workup conditions - Optimize extraction/purification Other->Solution3

References

Technical Support Center: Scaling Up the Synthesis of 5-amino-4-(p-chlorophenyl)isoxazole

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This guide provides in-depth technical support for researchers, scientists, and drug development professionals focused on the synthesis and scale-up of 5-amino-4-(p-chlorophenyl)isoxazole. We will move beyond simple step-by-step instructions to explore the underlying chemical principles, troubleshoot common experimental hurdles, and provide a robust framework for successful synthesis.

The primary synthetic route detailed here involves the base-catalyzed cyclization of α-cyano-p-chlorocinnamonitrile with hydroxylamine. This method is selected for its reliability and use of readily accessible starting materials.

Section 1: Synthesis Overview and Reaction Mechanism

The formation of the 5-aminoisoxazole ring from an α,β-unsaturated nitrile and hydroxylamine is a well-established and efficient method.[1][2] The reaction proceeds via a nucleophilic addition followed by an intramolecular cyclization.

The key steps in the mechanism are:

  • Michael Addition: The hydroxylamine anion, generated in situ by the base, acts as a nucleophile and attacks the β-carbon of the electron-deficient alkene in the α-cyano-p-chlorocinnamonitrile.

  • Intramolecular Cyclization: The oxygen of the newly added hydroxylamine moiety then performs an intramolecular nucleophilic attack on the carbon of the nitrile group.

  • Tautomerization: A final proton transfer and tautomerization result in the formation of the stable, aromatic 5-aminoisoxazole ring.

This reaction is highly regioselective, favoring the formation of the 5-amino isomer due to the electronic nature of the starting materials.[3]

Reaction_Mechanism start α-cyano-p-chlorocinnamonitrile + Hydroxylamine (NH2OH) step1 Michael Addition (Nucleophilic attack by NH2OH) start->step1 Base (e.g., NaOH) intermediate1 Acyclic Intermediate step1->intermediate1 step2 Intramolecular Cyclization (Attack on nitrile group) intermediate1->step2 intermediate2 Non-aromatic Isoxazoline Intermediate step2->intermediate2 step3 Tautomerization intermediate2->step3 product 5-amino-4-(p-chlorophenyl)isoxazole step3->product

Caption: Reaction mechanism for the synthesis of 5-amino-4-(p-chlorophenyl)isoxazole.

Section 2: Detailed Experimental Protocol

This protocol provides a self-validating methodology for the synthesis. Adherence to these steps, particularly regarding temperature and stoichiometry, is critical for achieving high yield and purity.

Data Presentation: Reagents and Materials
ReagentFormulaM.W. ( g/mol )Molar Eq.Quantity (for 10g scale)Notes
α-cyano-p-chlorocinnamonitrileC₁₀H₅ClN₂200.621.010.0 gEnsure high purity (>98%).
Hydroxylamine HydrochlorideNH₂OH·HCl69.491.24.16 gHygroscopic; store in a desiccator.
Sodium HydroxideNaOH40.001.252.5 gUse pellets or freshly prepared solution.
Ethanol (200 Proof)C₂H₅OH46.07-150 mLSolvent.
Deionized WaterH₂O18.02-As neededFor solutions and work-up.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep_hydroxylamine Prepare aq. Hydroxylamine Solution (NaOH + NH2OH·HCl) add Slowly add Hydroxylamine solution to Nitrile solution (Maintain T < 10°C) prep_hydroxylamine->add prep_nitrile Dissolve Cinnamonitrile in Ethanol prep_nitrile->add react Stir at Room Temp (Monitor by TLC) add->react quench Pour into Ice Water react->quench filter Filter Crude Product quench->filter wash Wash with Cold Water filter->wash dry Dry the Product wash->dry purify Recrystallize from Ethanol/Water dry->purify analyze Characterize Product (MP, NMR, IR) purify->analyze

Caption: Step-by-step experimental workflow for the synthesis.

Step-by-Step Methodology
  • Preparation of Hydroxylamine Solution: In a beaker, dissolve sodium hydroxide (2.5 g, 62.5 mmol) in 20 mL of deionized water and cool the solution to 0-5°C in an ice bath. Slowly add hydroxylamine hydrochloride (4.16 g, 60.0 mmol) in portions, ensuring the temperature does not exceed 10°C. Stir until fully dissolved.

  • Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and addition funnel, dissolve α-cyano-p-chlorocinnamonitrile (10.0 g, 49.8 mmol) in 100 mL of ethanol. Cool the resulting solution to 0-5°C using an ice bath.

  • Addition and Reaction: Slowly add the cold hydroxylamine solution dropwise from the addition funnel to the stirred nitrile solution over 30-45 minutes. Crucially, maintain the internal reaction temperature below 10°C during the addition. After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours.

  • Reaction Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 4:1 Hexane:Ethyl Acetate) until the starting nitrile spot has disappeared.

  • Product Isolation (Work-up): Once the reaction is complete, slowly pour the reaction mixture into 400 mL of ice-cold water with vigorous stirring. A precipitate will form.

  • Filtration and Washing: Collect the crude product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water (3 x 50 mL) to remove inorganic salts.

  • Drying: Dry the crude product in a vacuum oven at 50-60°C until a constant weight is achieved.

  • Purification: Recrystallize the dried crude product from an ethanol/water mixture to yield pure 5-amino-4-(p-chlorophenyl)isoxazole as a crystalline solid.[4]

Section 3: Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and scale-up process.

Troubleshooting Decision Tree

Troubleshooting start Poor Result: Low Yield or High Impurity q1 Was starting material purity >98%? start->q1 a1_no Solution: Repurify starting α-cyano-p-chlorocinnamonitrile. q1->a1_no No q2 Was reaction temp. kept < 10°C during addition? q1->q2 Yes final_ok Re-run with corrections. a1_no->final_ok a2_no Cause: Exotherm led to side products. Solution: Improve cooling efficiency; slow down addition rate. q2->a2_no No q3 Was stoichiometry accurate? (1.2 eq. NH2OH) q2->q3 Yes a2_no->final_ok a3_no Cause: Incomplete reaction. Solution: Recalculate and accurately weigh reagents. q3->a3_no No q4 Is the major impurity an isomer? q3->q4 Yes a3_no->final_ok a4_yes Cause: Non-optimal pH or temp. Solution: Ensure base is added correctly; re-verify temperature control. Consider column chromatography for separation. q4->a4_yes Yes q4->final_ok No a4_yes->final_ok

Caption: A decision tree for troubleshooting common synthesis problems.

Question & Answer Troubleshooting

Q1: My reaction yield is significantly lower than expected. What are the potential causes?

A1: Low yields can stem from several factors:

  • Incomplete Reaction: This is often due to impure starting materials or incorrect stoichiometry. Ensure the α-cyano-p-chlorocinnamonitrile is of high purity, as impurities can inhibit the reaction. Also, verify that at least 1.2 equivalents of hydroxylamine are used to drive the reaction to completion.

  • Side Product Formation: The most common cause is poor temperature control. The initial addition of hydroxylamine is exothermic. If the temperature rises significantly above 10°C, it can lead to the formation of undesired byproducts, including isomeric isoxazoles.[1][5]

  • Loss During Work-up: The product has some solubility in ethanol/water mixtures. Ensure the precipitation is done in a large volume of ice-cold water to minimize losses. During filtration, wash with minimal amounts of cold solvent.

Q2: My final product is difficult to purify and shows multiple spots on TLC. What's wrong?

A2: This indicates the presence of significant impurities, which could be:

  • Unreacted Starting Material: If the reaction did not go to completion, you will have leftover α-cyano-p-chlorocinnamonitrile. This can be addressed by increasing the reaction time or slightly increasing the equivalents of hydroxylamine on a subsequent run.

  • Isomeric Byproducts: While this reaction is highly regioselective, suboptimal conditions (e.g., wrong pH, high temperature) can potentially lead to the formation of other isomers.[1] The E/Z configuration of the starting alkene can also influence the reaction outcome.[1]

  • Degradation Products: If the reaction was run for an excessively long time or at high temperatures, product degradation could occur.

  • Solution: For purification, column chromatography on silica gel is an effective method to separate the desired product from isomers and unreacted starting materials.[4] For recrystallization, experiment with different solvent systems if ethanol/water is ineffective.

Q3: The reaction mixture turned dark brown/black during the reaction. Is this normal?

A3: While some color change is expected, a very dark coloration can be a sign of decomposition. This is almost always linked to excessive heat. The combination of a strong base (NaOH) and an unsaturated system can lead to polymerization or degradation at elevated temperatures. Re-check your cooling bath's efficiency and slow the rate of addition for your next attempt.

Section 4: Frequently Asked Questions (FAQs)

Q1: Why is it necessary to use hydroxylamine hydrochloride and then add a base, instead of using free hydroxylamine?

A1: Free hydroxylamine is unstable and potentially explosive. Hydroxylamine hydrochloride is a stable, crystalline salt that is safe to handle and store. The base (e.g., sodium hydroxide) is added in situ to neutralize the hydrochloride salt, liberating the free hydroxylamine nucleophile just before it is needed for the reaction.

Q2: How critical is the choice of solvent? Can I use something other than ethanol?

A2: Solvent choice is crucial for reactant solubility and reaction rate.[5] Ethanol is ideal because it effectively dissolves the organic starting material while also being miscible with the aqueous base/hydroxylamine solution, creating a homogenous reaction environment. Methanol could also be used. Aprotic solvents like THF or Dioxane are generally less effective for this specific transformation as they do not facilitate the proton transfers involved in the mechanism as efficiently.

Q3: What are the main challenges when scaling this reaction from a 10g to a 1kg scale?

A3: Scaling up introduces significant challenges:

  • Heat Management: The exothermic nature of the hydroxylamine addition becomes a major safety and purity concern. A 100-fold increase in volume means the ratio of surface area (for cooling) to volume (for heat generation) decreases dramatically. A jacketed reactor with a powerful cooling system is mandatory.

  • Mass Transfer: Ensuring efficient mixing in a large reactor is critical to maintain homogenous temperature and reagent concentration. Inadequate stirring can create localized "hot spots" where side reactions dominate. A robust overhead mechanical stirrer is required.

  • Addition Rate: The rate of addition for the hydroxylamine solution must be much slower on a large scale to allow the cooling system to keep up with the heat being generated.

  • Safety: Handling large quantities of reagents like sodium hydroxide requires stringent safety protocols, including appropriate personal protective equipment (PPE) and spill containment measures.

Q4: Can I use a different base, like triethylamine (TEA) or sodium ethoxide?

A4: Yes, but with considerations. Sodium ethoxide in ethanol is an excellent choice as it generates the ethoxide anion, which is a strong base, and avoids the addition of water. Triethylamine is a weaker organic base; it may not be strong enough to efficiently deprotonate the hydroxylamine hydrochloride, potentially leading to a sluggish or incomplete reaction.[5] For this reaction, a strong inorganic base like NaOH or an alkoxide is preferred.

References

Technical Support Center: Analytical Method Development for 5-amino-4-(p-chlorophenyl)isoxazole Purity

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated support center for the analytical method development and purity determination of 5-amino-4-(p-chlorophenyl)isoxazole. This guide is designed for researchers, analytical scientists, and drug development professionals. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to develop robust, reliable, and validated analytical methods. Our approach is grounded in fundamental chromatographic principles and regulatory expectations, ensuring the integrity of your results.

Troubleshooting Guide: Common HPLC Issues

This section addresses specific problems you may encounter during method development for 5-amino-4-(p-chlorophenyl)isoxazole. The molecule's aromatic amine and isoxazole core present unique challenges that require careful consideration.

Q1: I'm observing significant peak tailing for the main 5-amino-4-(p-chlorophenyl)isoxazole peak. What is the cause and how can I fix it?

A1: Peak tailing is a common issue for amine-containing compounds and is most often caused by secondary interactions between the basic amino group of your molecule and acidic residual silanol groups (-Si-OH) on the surface of silica-based HPLC columns.[1] These interactions create an alternative, stronger retention mechanism for a fraction of the analyte molecules, causing them to elute later and form a tailed peak.

Causality & Solution Pathway:

  • Suppress Silanol Ionization (Primary Solution): The pKa of silanol groups is typically in the pH 4-5 range.[1] By lowering the mobile phase pH to between 2.5 and 3.5 with an acid like trifluoroacetic acid (TFA) or formic acid, you can protonate the silanols, neutralizing their negative charge and minimizing the unwanted ionic interaction.

    • Action: Add 0.1% formic acid or 0.05% TFA to your mobile phase. Formic acid is often preferred for mass spectrometry (MS) compatibility.

  • Use a Competing Base: Introduce a small, basic molecule into the mobile phase, such as triethylamine (TEA). TEA will preferentially interact with the active silanol sites, effectively "masking" them from your analyte.

    • Action: Add a low concentration of TEA (e.g., 10-25 mM) to the mobile phase and adjust the pH.[1] Note that TEA can suppress MS ionization.

  • Employ a Modern, End-Capped Column: Column technology has advanced significantly. Use a high-purity, base-deactivated, or end-capped C18 column. These columns have a much lower concentration of residual silanols, inherently reducing the potential for peak tailing.

  • Avoid Column Overload: Injecting too much sample can saturate the stationary phase and lead to peak distortion, including tailing.[1]

    • Action: Reduce the injection volume or the concentration of your sample.

Q2: I am struggling to resolve a closely eluting impurity from the main analyte peak. How can I improve the resolution?

A2: Achieving adequate resolution between the main component and its impurities is the primary goal of a purity method. Resolution is a function of column efficiency (N), selectivity (α), and retention factor (k). The most effective way to improve resolution is by increasing selectivity.

Causality & Solution Pathway:

  • Optimize Mobile Phase Strength: Vary the ratio of your organic solvent (e.g., acetonitrile or methanol) to the aqueous phase. This will change the retention factor of both the analyte and the impurity. A shallower gradient or a lower percentage of organic solvent in an isocratic method will increase retention and may improve resolution.

  • Change the Organic Solvent: Acetonitrile and methanol have different solvent properties and can produce different elution orders or spacing between peaks. If you are using acetonitrile, try substituting it with methanol, or vice versa.

  • Adjust Mobile Phase pH: The ionization state of your analyte and its impurities can significantly impact their retention on a reversed-phase column. Adjusting the pH can alter the hydrophobicity of one component more than the other, thereby increasing selectivity.

    • Action: Prepare a series of mobile phases with pH values ranging from 2.5 to 7.0 (staying within the column's recommended pH range) to find the optimal separation.

  • Try a Different Stationary Phase: If mobile phase optimization is insufficient, the column chemistry is the next logical variable to change.

    • Phenyl-Hexyl Column: The phenyl ring in this stationary phase can provide alternative selectivity through pi-pi interactions with the aromatic rings in your analyte and impurities. This is often a good choice for aromatic compounds.

    • Embedded Polar Group (EPG) Column: These columns are more resistant to dewetting at highly aqueous conditions and can offer different selectivity for polar molecules.

Q3: My HPLC baseline is noisy and drifting, making it difficult to integrate small impurity peaks. What are the likely causes?

A3: A stable baseline is critical for achieving a low limit of quantitation (LOQ). Noise and drift can originate from several sources within the HPLC system.[2][3]

Causality & Solution Pathway:

  • Mobile Phase Outgassing: Dissolved gas in the mobile phase can form bubbles in the pump or detector, causing pressure fluctuations and baseline noise.

    • Action: Ensure your mobile phase is adequately degassed using an online degasser, sonication, or helium sparging.[2]

  • Poor Solvent Mixing: Inadequate mixing of mobile phase components can cause ripples in the baseline.

    • Action: If using a gradient, ensure the pump's mixer is functioning correctly. For isocratic methods, try pre-mixing the mobile phase manually.

  • Contamination: Contaminated solvents, particularly the aqueous phase (water is a common source of contamination), can lead to a rising baseline or ghost peaks.[2]

    • Action: Use only high-purity, HPLC-grade solvents and freshly prepared mobile phases.

  • Detector Lamp Issues: An aging detector lamp can cause baseline drift and increased noise.

    • Action: Check the lamp's energy output. Most systems have a diagnostic test for this. Replace the lamp if it is near the end of its lifespan.

  • Column Leaks or Temperature Fluctuations: Leaks in the system will cause pressure fluctuations and baseline instability.[2] Unstable column temperature will cause retention times to drift, which can appear as a drifting baseline over multiple runs.

    • Action: Systematically check all fittings for leaks. Use a column thermostat to maintain a constant temperature.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for developing an HPLC purity method for 5-amino-4-(p-chlorophenyl)isoxazole?

A1: Based on the structure (aromatic, basic amine), a reversed-phase HPLC (RP-HPLC) method is the most logical starting point.

  • Column: A modern, end-capped C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Detection: UV detection. Perform a UV scan of the analyte to determine the wavelength of maximum absorbance (λmax), which will likely be in the 250-280 nm range.

  • Initial Gradient: Start with a broad scouting gradient, such as 5% to 95% B over 20 minutes. This will help you determine the approximate elution time of the main peak and reveal any late-eluting impurities.

Q2: Why are forced degradation studies necessary, and what conditions should I use?

A2: Forced degradation (or stress testing) studies are a regulatory requirement under ICH guideline Q1A and are crucial for developing a stability-indicating analytical method.[4] The goal is to intentionally degrade the drug substance under more severe conditions than those used for accelerated stability testing to generate potential degradation products. This ensures that your analytical method can separate these degradation products from the main peak and from each other, proving the method's specificity.[5]

A degradation level of 10-15% is generally considered adequate for method validation.[5]

Recommended Stress Conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60 °C for several hours.

  • Base Hydrolysis: 0.1 M NaOH at 60 °C for several hours.

  • Oxidation: 3% Hydrogen Peroxide (H₂O₂) at room temperature.

  • Thermal: Dry heat at 105 °C for 24 hours.

  • Photolytic: Expose the sample to light according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).

Q3: Which validation parameters from ICH Q2(R1) are most critical for this purity method?

A3: For a quantitative test for impurities, which is the purpose of this method, the following validation characteristics are essential according to the ICH Q2(R1) guideline.[6][7]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components, including impurities and degradants. This is demonstrated using results from forced degradation studies.[5]

  • Limit of Detection (LOD): The lowest amount of an impurity that can be detected but not necessarily quantitated.

  • Limit of Quantitation (LOQ): The lowest amount of an impurity that can be quantitatively determined with suitable precision and accuracy.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the impurity.

  • Range: The interval between the upper and lower concentration of the impurity over which the method is shown to be precise, accurate, and linear.

  • Accuracy: The closeness of the test results to the true value. This is often assessed by spiking the drug substance with known amounts of impurities.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay) and intermediate precision (inter-assay).

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, mobile phase composition).

Experimental Protocols & Data

Protocol 1: Foundational RP-HPLC Method Development
  • Sample Preparation: Dissolve an accurately weighed amount of 5-amino-4-(p-chlorophenyl)isoxazole in a suitable solvent (e.g., 50:50 acetonitrile:water) to a final concentration of 1.0 mg/mL.

  • Chromatographic System: HPLC with UV/PDA detector, column oven, and autosampler.

  • Column: C18, 150 mm x 4.6 mm, 3.5 µm.

  • Mobile Phase Preparation:

    • A: 0.1% (v/v) Formic Acid in HPLC-grade water.

    • B: 0.1% (v/v) Formic Acid in HPLC-grade acetonitrile.

  • Initial Scouting Gradient:

    • Set column temperature to 30 °C.

    • Set flow rate to 1.0 mL/min.

    • Set injection volume to 5 µL.

    • Monitor at the determined λmax.

    • Run the gradient as shown in the table below.

  • Analysis: Evaluate the resulting chromatogram for peak shape, retention time, and the presence of any impurity peaks. Use this information to develop a more optimized (isocratic or shallow gradient) method.

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
20.0595
25.0595
25.1955
30.0955
Protocol 2: Forced Degradation Sample Preparation
  • Stock Solution: Prepare a 1.0 mg/mL stock solution of 5-amino-4-(p-chlorophenyl)isoxazole in a suitable solvent.

  • Acid Degradation: Mix 1 mL of stock solution with 1 mL of 0.2 M HCl. Heat at 60 °C. Withdraw aliquots at 2, 4, and 8 hours. Neutralize with an equivalent amount of 0.2 M NaOH before injection.

  • Base Degradation: Mix 1 mL of stock solution with 1 mL of 0.2 M NaOH. Heat at 60 °C. Withdraw aliquots at 2, 4, and 8 hours. Neutralize with an equivalent amount of 0.2 M HCl before injection.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 6% H₂O₂. Keep at room temperature. Analyze at 4, 8, and 24 hours.

  • Control Samples: Prepare corresponding control samples (e.g., stock solution with water instead of acid/base/oxidant) and subject them to the same conditions to ensure degradation is not due to solvent or temperature alone.

  • Analysis: Analyze all stressed and control samples by your developed HPLC method to assess for the formation of new peaks and the loss of the main analyte peak.

Validation ParameterPurposeTypical Acceptance Criteria for Impurity Method
Specificity To ensure separation of analyte from all potential impurities/degradants.Peak purity index > 0.995; Baseline resolution between adjacent peaks.
LOQ Precision To confirm reliability at the quantitation limit.RSD ≤ 10% for ≥ 6 replicate injections at the LOQ concentration.
Linearity To demonstrate a proportional response to concentration.Correlation coefficient (r²) ≥ 0.99.
Accuracy To demonstrate the method provides results close to the true value.% Recovery between 80.0% and 120.0% for impurity standards.
Precision (Repeatability) To show precision over a short time interval.RSD ≤ 5% for the area of the main peak and known impurities.

Visualized Workflows

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Validation Start Define Analytical Target Profile (Purity Method) Scouting Run Broad 'Scouting' Gradient (e.g., 5-95% ACN) Start->Scouting Eval1 Evaluate Peak Shape, Retention & Resolution Scouting->Eval1 Opt_Mobile Optimize Mobile Phase (Solvent Ratio, pH, Buffer) Eval1->Opt_Mobile Needs Improvement Eval2 Resolution & Peak Shape OK? Opt_Mobile->Eval2 Opt_Column Test Alternate Column (e.g., Phenyl-Hexyl) Opt_Column->Opt_Mobile Re-optimize Mobile Phase Opt_Column->Eval2 Eval2->Opt_Column No, Try New Column Forced_Deg Perform Forced Degradation (ICH Q1A/B) Eval2->Forced_Deg Yes Specificity Confirm Specificity/ Stability-Indicating Nature Forced_Deg->Specificity Validation Validate Method per ICH Q2(R1) (Linearity, Accuracy, Precision, etc.) Specificity->Validation Final_Method Final Validated Method Validation->Final_Method

Caption: A typical workflow for HPLC purity method development and validation.

PeakTailingTroubleshooting Start Peak Tailing Observed Check_pH Is Mobile Phase pH < 3.5? Start->Check_pH Lower_pH Action: Lower pH to 2.5-3.5 with 0.1% Formic Acid Check_pH->Lower_pH No Check_Column Is Column a Modern, Base-Deactivated Type? Check_pH->Check_Column Yes Resolved Problem Solved Lower_pH->Resolved Use_New_Column Action: Switch to a high-purity, end-capped column Check_Column->Use_New_Column No Add_Comp_Base Action: Add Competing Base (e.g., 10mM TEA) to mobile phase Check_Column->Add_Comp_Base Yes, but still tailing Use_New_Column->Resolved Check_Conc Is Sample Concentration Too High? Add_Comp_Base->Check_Conc Dilute_Sample Action: Dilute sample or reduce injection volume Check_Conc->Dilute_Sample Yes Check_Conc->Resolved No Dilute_Sample->Resolved

Caption: A decision tree for troubleshooting peak tailing issues.

References

Validation & Comparative

A Comparative Guide to the Bioactivity of 5-amino-4-(p-chlorophenyl)isoxazole and Related Analogs

Author: BenchChem Technical Support Team. Date: January 2026

The isoxazole scaffold represents a cornerstone in medicinal chemistry, lauded for its versatile pharmacological profile. The introduction of a p-chlorophenyl moiety to this heterocyclic core, as seen in 5-amino-4-(p-chlorophenyl)isoxazole, gives rise to a class of compounds with significant therapeutic potential. This guide provides an in-depth, objective comparison of the bioactivity of 5-amino-4-(p-chlorophenyl)isoxazole with structurally related analogs, supported by experimental data and detailed protocols to empower researchers in drug discovery and development.

Introduction: The Isoxazole Scaffold and the Significance of the p-Chlorophenyl Substituent

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged structure in drug design due to its favorable electronic properties and ability to engage in various non-covalent interactions.[1] Its derivatives have demonstrated a broad spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and immunomodulatory effects.[2][3]

The substitution pattern on the isoxazole ring and its appended functionalities dictates the specific biological activity. The presence of a chlorophenyl group, in particular, has been shown to enhance the potency of many bioactive molecules.[4] This guide focuses on elucidating the bioactivity of 5-amino-4-(p-chlorophenyl)isoxazole by comparing it with other relevant isoxazole derivatives, thereby providing a framework for understanding its structure-activity relationship (SAR).

Comparative Bioactivity Analysis

The biological effects of chlorophenyl isoxazole analogs are profoundly influenced by the position of the chloro-substituent and other functional groups on the isoxazole core. The following sections compare the reported anticancer, anti-inflammatory, and antimicrobial activities of various derivatives.

Anticancer Activity

Several studies have highlighted the cytotoxic potential of isoxazole derivatives against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for assessing this activity.

Compound IDIsoxazole SubstitutionChlorophenyl PositionOther SubstituentsCancer Cell LineIC50 (µM)Reference
1a 3-aryl-5-substituted4-chloroArylpiperazineHuh7 (Liver)>10[4]
1b 3-aryl-5-substituted4-chloroArylpiperazineMahlavu (Liver)>10[4]
11a 3,4-diaryl-5-aminoNot specified3,4,5-trimethoxyphenylVariousLow micromolar[5]
13a 3,4-diaryl-5-aminoNot specified3,4,5-trimethoxyphenylVariousLow micromolar[5]

Table 1: Comparative anticancer activity of selected chlorophenyl isoxazole analogs.

The data suggests that the anticancer efficacy is highly dependent on the overall molecular structure. For instance, compounds 11a and 13a , which are 3,4-diaryl-5-aminoisoxazoles, exhibit potent cytotoxic activities in the low micromolar range, and their mechanism is linked to the inhibition of tubulin polymerization.[5] In contrast, the 3-aryl-5-substituted analogs 1a and 1b show weaker activity against liver cancer cell lines.[4] While direct data for 5-amino-4-(p-chlorophenyl)isoxazole is limited, its structural similarity to active compounds like 11a and 13a suggests it is a promising candidate for anticancer drug development.

Anti-inflammatory Activity

Isoxazole derivatives have been investigated for their ability to modulate inflammatory pathways. A notable example is a 3-(3-chloro-phenyl)-5-(4-pyridyl)-4,5-dihydroisoxazole derivative (DIC), which has demonstrated significant anti-inflammatory effects.[6]

CompoundKey BioactivityMechanism of ActionReference
DIC Decreased TNF-α and IL-6 releaseInhibition of NF-κB and MAPK pathways[6]
Diminished COX-2 levels and PGE2 production[6]
Compromised HMGB1 translocation[6]
M05 Suppressive effect on TNF-α production-[7]
Inhibition of carrageenan-induced skin reaction-[7]

Table 2: Anti-inflammatory activity of selected chlorophenyl isoxazole analogs.

The compound DIC effectively reduces the release of pro-inflammatory cytokines like TNF-α and IL-6 from LPS-stimulated macrophages.[6] Its mechanism involves the inhibition of the NF-κB and MAPK signaling pathways, key regulators of the inflammatory response.[6] Another compound, M05 (5-amino-3-methyl-N-(4-methyl-benzyl)-4-isoxazolecarboxamide), also exhibits strong anti-inflammatory properties.[7] These findings underscore the potential of the chlorophenyl-isoxazole scaffold in developing novel anti-inflammatory agents.

Antimicrobial Activity

The isoxazole nucleus is a component of several antibacterial drugs.[3] The antimicrobial efficacy of isoxazole derivatives is often enhanced by the presence of electron-withdrawing groups like chlorine on the phenyl ring.[2]

CompoundTarget OrganismActivityReference
Chlorophenyl Isoxazole Analogs E. coliGood antibacterial activity[2]
5e (4-OCH3 substituted)Pseudomonas aeruginosaActive[8]
5b (4-Cl substituted)Pseudomonas aeruginosaActive[8]

Table 3: Antimicrobial activity of selected chlorophenyl isoxazole analogs.

Studies have shown that isoxazole derivatives bearing a p-chlorophenyl group exhibit significant antibacterial activity against strains like E. coli.[2] The position of the substituent on the phenyl ring can influence the spectrum of activity. For instance, compounds with a 4-chloro or 4-methoxy substituted benzene ring at the C-position of the isoxazole nucleus have been found to be active against Pseudomonas aeruginosa.[8]

Experimental Protocols for Bioactivity Validation

To ensure scientific rigor, the following detailed protocols are provided for the validation of the bioactivities discussed.

In Vitro Anticancer Activity Assay (MTT Assay)

This protocol assesses the cytotoxic effect of a compound on cancer cell lines.

Workflow:

MTT_Workflow A 1. Cell Seeding: Seed cancer cells in a 96-well plate and incubate for 24h. B 2. Compound Treatment: Add varying concentrations of the isoxazole compound to the wells. A->B C 3. Incubation: Incubate the plate for 48-72h to allow the compound to take effect. B->C D 4. MTT Addition: Add MTT solution to each well and incubate for 4h. C->D E 5. Formazan Solubilization: Add DMSO or other solvent to dissolve the formazan crystals. D->E F 6. Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. E->F G 7. Data Analysis: Calculate IC50 values. F->G

Caption: Workflow for MTT assay to determine cytotoxicity.

Step-by-Step Methodology:

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Trypsinize and count the cells. Seed approximately 5,000-10,000 cells per well in a 96-well microtiter plate and incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of the test compound (e.g., 5-amino-4-(p-chlorophenyl)isoxazole) in DMSO. Prepare serial dilutions of the compound in the culture medium.

  • Treatment: Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The viable cells will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the wells at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability versus the compound concentration.

Anti-inflammatory Activity Assay (Measurement of TNF-α and IL-6)

This protocol measures the effect of a compound on the production of pro-inflammatory cytokines by macrophages.

Step-by-Step Methodology:

  • Cell Culture: Culture a macrophage cell line (e.g., RAW 264.7) in DMEM supplemented with 10% FBS.

  • Cell Seeding: Seed the cells in a 24-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce an inflammatory response. Include a negative control (no LPS) and a vehicle control.

  • Supernatant Collection: After incubation, centrifuge the plate and collect the cell culture supernatants.

  • ELISA: Quantify the levels of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.

  • Data Analysis: Compare the cytokine levels in the treated groups to the LPS-stimulated vehicle control group to determine the inhibitory effect of the compound.

Antimicrobial Activity Assay (Broth Microdilution Method for MIC)

This protocol determines the minimum inhibitory concentration (MIC) of a compound against bacterial strains.

Step-by-Step Methodology:

  • Bacterial Culture: Grow the bacterial strains (e.g., E. coli, S. aureus) in a suitable broth medium overnight.

  • Inoculum Preparation: Dilute the overnight culture to achieve a standardized inoculum density (e.g., 5 x 10^5 CFU/mL).

  • Compound Preparation: Prepare serial two-fold dilutions of the test compound in a 96-well microtiter plate containing broth medium.

  • Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (bacteria without compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Signaling Pathway Analysis: Inhibition of the NF-κB Pathway

The anti-inflammatory effects of many isoxazole derivatives are mediated through the inhibition of the NF-κB signaling pathway.[6]

NFkB_Pathway cluster_0 Cytoplasm cluster_1 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates (degradation) NFkB NF-κB (p50/p65) NFkB_nuc NF-κB NFkB->NFkB_nuc translocates IkB_NFkB IκBα NF-κB IkB_NFkB->IkB IkB_NFkB->NFkB releases DNA DNA NFkB_nuc->DNA binds Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) DNA->Genes transcription Isoxazole 5-amino-4-(p-chlorophenyl)isoxazole (Proposed) Isoxazole->IKK Inhibits Isoxazole->IkB Prevents Degradation

References

A Comparative Guide to 5-amino-4-(p-chlorophenyl)isoxazole Analogs for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the isoxazole scaffold represents a privileged heterocyclic motif due to its wide spectrum of pharmacological activities.[1][2] This guide provides a comprehensive comparative analysis of 5-amino-4-(p-chlorophenyl)isoxazole analogs, focusing on their synthesis, structure-activity relationships (SAR), and biological evaluation. By synthesizing data from established literature and providing field-proven insights, this document aims to facilitate the rational design of novel therapeutic agents based on this promising chemical core.

Introduction: The Significance of the 5-Aminoisoxazole Scaffold

The 5-aminoisoxazole ring is a key pharmacophore found in numerous biologically active compounds, exhibiting activities ranging from antimicrobial and anti-inflammatory to anticancer.[3][4] The introduction of an aryl group at the 4-position, such as a p-chlorophenyl moiety, significantly influences the molecule's steric and electronic properties, which in turn dictates its interaction with biological targets. The chlorine atom, being a halogen, can participate in halogen bonding and increases the lipophilicity of the compound, potentially enhancing membrane permeability and target engagement.

This guide will explore how modifications to this core structure—specifically at the 3-position and on the 5-amino group—can modulate biological activity. We will delve into a representative synthetic pathway, present a comparative analysis of hypothetical analogs based on established SAR principles, and provide detailed experimental protocols for their synthesis and evaluation.

Synthetic Strategy: A Multicomponent Approach

The synthesis of 5-amino-4-arylisoxazole derivatives is often efficiently achieved through multicomponent reactions (MCRs). This approach is favored in medicinal chemistry for its high atom economy, operational simplicity, and the ability to generate diverse libraries of compounds from readily available starting materials.[2][3][5] A plausible and widely adopted strategy for the synthesis of the target analogs is the one-pot condensation of an aryl aldehyde, malononitrile, and hydroxylamine hydrochloride.[5]

The rationale for selecting this MCR is its reliability and versatility. The reaction proceeds through a series of intermediates, culminating in the formation of the desired isoxazole ring. The choice of a Lewis acid catalyst, such as ceric ammonium sulfate, can enhance the reaction rate and improve yields.[5]

Logical Workflow for Synthesis and Screening

The following diagram illustrates a typical workflow for the synthesis and subsequent biological evaluation of a library of 5-amino-4-(p-chlorophenyl)isoxazole analogs.

G cluster_synthesis Synthesis & Purification cluster_screening Biological Evaluation start Reactants: - p-chlorobenzaldehyde - Malononitrile - Hydroxylamine HCl - Substituted Aldehydes/Amines synthesis One-Pot Multicomponent Reaction (e.g., with Lewis Acid Catalyst) start->synthesis workup Reaction Work-up (Filtration, Washing) synthesis->workup purification Purification (Recrystallization or Chromatography) workup->purification characterization Structural Characterization (NMR, MS, Elemental Analysis) purification->characterization library Library of Analogs characterization->library Pure Compounds primary_screening Primary Screening (e.g., Anticancer - MTT Assay) library->primary_screening hit_id Hit Identification (Analogs with High Potency) primary_screening->hit_id secondary_screening Secondary Screening (Dose-Response, Selectivity) hit_id->secondary_screening sar_analysis SAR Analysis secondary_screening->sar_analysis sar_analysis->start Iterative Design

Caption: Workflow for Synthesis and Evaluation of Isoxazole Analogs.

Comparative Biological Activity & SAR

The following table summarizes the hypothetical in vitro anticancer activity of selected analogs against the MCF-7 human breast cancer cell line. The IC50 values are representative and intended to illustrate the impact of structural modifications.

Compound IDR1 (at C3)R2 (on 5-NH2)Hypothetical IC50 (µM) vs. MCF-7SAR Insights
1 (Core) HH15.2Baseline activity of the core scaffold.
2a CH₃H10.5Small alkyl group at C3 may enhance binding through hydrophobic interactions.
2b PhenylH8.1An additional aryl ring at C3 can increase potency, possibly via π-π stacking interactions with target residues.
2c 4-MethoxyphenylH5.4Electron-donating groups on the C3-phenyl ring appear to improve activity, potentially by modulating electronic properties.
3a HAcetyl25.8Acylation of the 5-amino group decreases activity, suggesting a free amino group is important for target interaction.
3b CH₃Acetyl18.9The detrimental effect of N-acetylation persists even with a favorable C3 substituent.

Interpretation of SAR:

  • Substitution at the C3 Position: The nature of the substituent at the C3 position appears to be a critical determinant of activity. Introducing small alkyl or aryl groups (Analogs 2a-2c ) generally enhances potency compared to the unsubstituted analog (1 ). This suggests the presence of a hydrophobic pocket in the binding site of the biological target. Furthermore, electronic effects play a role, as seen with the electron-donating methoxy group in analog 2c , which shows the highest hypothetical potency.

  • Modification of the 5-Amino Group: The free primary amine at the 5-position seems crucial for activity. Acylation of this group (Analogs 3a and 3b ) leads to a significant reduction in cytotoxicity. This indicates that the amino group may be involved in a key hydrogen bonding interaction with the target protein. Any modification that hinders this interaction is likely to be detrimental to the compound's biological effect.

Experimental Protocols

To ensure the reproducibility and validity of research findings, detailed and robust experimental protocols are essential. The following sections provide step-by-step methodologies for the synthesis and in vitro anticancer evaluation of the isoxazole analogs discussed.

General Synthetic Protocol for 5-amino-4-(p-chlorophenyl)-3-substituted-isoxazoles

This protocol is adapted from established multicomponent reaction methodologies for 5-aminoisoxazoles.[5]

Objective: To synthesize a library of 5-aminoisoxazole analogs by varying the aldehyde reactant.

Materials:

  • p-Chlorobenzaldehyde

  • Malononitrile

  • Hydroxylamine hydrochloride

  • Substituted aldehydes (for R1 variation)

  • Ceric ammonium sulfate (CAS) or another suitable Lewis acid catalyst

  • Isopropyl alcohol (or ethanol)

  • Standard laboratory glassware and magnetic stirrer/hotplate

Procedure:

  • In a round-bottom flask, dissolve p-chlorobenzaldehyde (1 mmol), malononitrile (1 mmol), and a substituted aldehyde (1 mmol, for analogs with C3-substituents) in isopropyl alcohol (20 mL).

  • Add hydroxylamine hydrochloride (1.2 mmol) to the mixture.

  • Add a catalytic amount of ceric ammonium sulfate (e.g., 2 mol%).

  • Stir the reaction mixture vigorously and reflux for 5-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into crushed ice with stirring.

  • Collect the resulting solid precipitate by vacuum filtration.

  • Wash the solid with cold water and then with a small amount of cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure analog.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

In Vitro Anticancer Evaluation: MTT Assay Protocol

Objective: To determine the cytotoxic effect of the synthesized analogs on a cancer cell line (e.g., MCF-7).

Materials:

  • Synthesized isoxazole analogs dissolved in DMSO (stock solutions)

  • MCF-7 human breast cancer cell line

  • DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% penicillin-streptomycin

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed MCF-7 cells into 96-well plates at a density of 5 x 10³ cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the isoxazole analogs in culture medium from the DMSO stock solutions. The final DMSO concentration in the wells should not exceed 0.5%. Replace the medium in the wells with 100 µL of the medium containing the compounds at various concentrations. Include wells with untreated cells (vehicle control) and wells with a known anticancer drug (positive control).

  • Incubation: Incubate the plates for 48 hours in a CO₂ incubator.

  • MTT Addition: After the incubation period, remove the treatment medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the MTT-containing medium. Add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Conclusion and Future Directions

This guide outlines a systematic approach to the comparative study of 5-amino-4-(p-chlorophenyl)isoxazole analogs. The proposed multicomponent synthesis offers an efficient route to generate a diverse library of these compounds. The illustrative structure-activity relationship analysis highlights the critical role of substituents at the C3 and 5-amino positions in modulating anticancer activity. The provided protocols for synthesis and biological evaluation serve as a robust foundation for researchers entering this field.

Future work should focus on synthesizing and evaluating a broad range of analogs to build a comprehensive SAR model. Exploring different biological targets, such as antimicrobial or anti-inflammatory pathways, could unveil new therapeutic applications for this versatile scaffold. Furthermore, mechanistic studies to identify the specific cellular targets and signaling pathways affected by the most potent analogs will be crucial for their further development as clinical candidates.

References

A Comparative Analysis of 5-amino-4-(p-chlorophenyl)isoxazole and Known Inhibitors in the Context of Cyclooxygenase-2 (COX-2) Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of Isoxazole Scaffolds in Inflammation and Oncology

The isoxazole moiety is a cornerstone in medicinal chemistry, recognized for its presence in a wide array of biologically active compounds.[1] These five-membered heterocyclic structures are known to interact with various biological targets, leading to diverse pharmacological effects, including anti-inflammatory, anti-cancer, and analgesic properties.[2][3] The compound 5-amino-4-(p-chlorophenyl)isoxazole belongs to this versatile class and is a subject of interest for its potential as a therapeutic agent, particularly in the realm of inflammation and cancer.[4] Its structural features suggest that it may act as an inhibitor of key enzymes involved in disease pathology.

This guide provides an in-depth comparative analysis of the potential efficacy of 5-amino-4-(p-chlorophenyl)isoxazole as a Cyclooxygenase-2 (COX-2) inhibitor. The rationale for selecting COX-2 as a target is rooted in the established anti-inflammatory profile of many isoxazole derivatives.[5] We will compare its hypothetical efficacy with that of a well-established, selective COX-2 inhibitor, Celecoxib, which is currently the only COX-2 inhibitor available on the U.S. market.[6] This guide will delve into the mechanistic underpinnings of COX-2 inhibition, provide a detailed experimental protocol for assessing inhibitory activity, and present a framework for data analysis and visualization.

The Scientific Rationale: Targeting the COX-2 Pathway

Cyclooxygenase (COX) enzymes are critical mediators in the conversion of arachidonic acid to prostaglandins, which are key signaling molecules in inflammation, pain, and fever.[7] There are two primary isoforms, COX-1 and COX-2. While COX-1 is constitutively expressed in many tissues and plays a role in physiological functions like protecting the stomach lining, COX-2 is typically induced at sites of inflammation.[7][8] Therefore, selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation and pain while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[8][9]

Celecoxib, a selective COX-2 inhibitor, exerts its anti-inflammatory effects by blocking the production of pro-inflammatory prostaglandins.[10] Given the structural similarities and known biological activities of isoxazole-containing compounds, it is hypothesized that 5-amino-4-(p-chlorophenyl)isoxazole may also exhibit selective COX-2 inhibitory activity.

Signaling Pathway of COX-2 Inhibition

The following diagram illustrates the signaling pathway affected by COX-2 inhibitors.

COX2_Pathway Arachidonic Acid Arachidonic Acid COX-2 Enzyme COX-2 Enzyme Arachidonic Acid->COX-2 Enzyme Substrate Prostaglandin H2 (PGH2) Prostaglandin H2 (PGH2) COX-2 Enzyme->Prostaglandin H2 (PGH2) Catalysis Prostaglandins (PGE2, etc.) Prostaglandins (PGE2, etc.) Prostaglandin H2 (PGH2)->Prostaglandins (PGE2, etc.) Inflammation & Pain Inflammation & Pain Prostaglandins (PGE2, etc.)->Inflammation & Pain Inhibitor (e.g., Celecoxib) Inhibitor (e.g., Celecoxib) Inhibitor (e.g., Celecoxib)->COX-2 Enzyme Inhibition

Caption: COX-2 converts arachidonic acid to prostaglandins, mediating inflammation.

Comparative Efficacy Evaluation: An Experimental Framework

To objectively compare the efficacy of 5-amino-4-(p-chlorophenyl)isoxazole with Celecoxib, a robust in vitro COX-2 inhibition assay is essential. The following protocol outlines a standard procedure for determining the half-maximal inhibitory concentration (IC50) of a test compound.

Experimental Protocol: In Vitro COX-2 Inhibition Assay (Fluorometric)

This protocol is based on a commercially available COX-2 inhibitor screening kit.[11]

Objective: To determine the IC50 value of 5-amino-4-(p-chlorophenyl)isoxazole and Celecoxib against human recombinant COX-2.

Materials:

  • Human Recombinant COX-2 Enzyme

  • COX Assay Buffer

  • COX Probe (fluorometric)

  • COX Cofactor

  • Arachidonic Acid (substrate)

  • Celecoxib (positive control)

  • 5-amino-4-(p-chlorophenyl)isoxazole (test compound)

  • 96-well black microplate

  • Fluorometric microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of 5-amino-4-(p-chlorophenyl)isoxazole and Celecoxib in DMSO.

    • Create a series of dilutions of the test compound and the positive control in COX Assay Buffer.

    • Prepare a working solution of human recombinant COX-2 in COX Assay Buffer.

    • Prepare the Reaction Mix containing COX Assay Buffer, COX Probe, and COX Cofactor.

  • Assay Setup:

    • Add the diluted test compound and positive control to their respective wells in the 96-well plate.

    • Include wells for a negative control (no inhibitor) and a blank (no enzyme).

    • Add the prepared Reaction Mix to all wells except the blank.

    • Add the COX-2 enzyme solution to all wells except the blank.

    • Incubate the plate at 25°C for 10 minutes.

  • Initiation and Measurement:

    • Initiate the enzymatic reaction by adding the arachidonic acid solution to all wells.

    • Immediately measure the fluorescence (Excitation/Emission = 535/587 nm) in kinetic mode for 5-10 minutes at 25°C.

  • Data Analysis:

    • Calculate the rate of reaction for each well from the linear portion of the kinetic curve.

    • Normalize the reaction rates to the negative control (100% activity).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value using a non-linear regression analysis (log(inhibitor) vs. normalized response -- variable slope).

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents: - Test Compound Dilutions - Celecoxib Dilutions - COX-2 Enzyme Solution - Reaction Mix add_inhibitors Add Inhibitors & Controls to 96-well Plate prep_reagents->add_inhibitors add_reaction_mix Add Reaction Mix add_inhibitors->add_reaction_mix add_enzyme Add COX-2 Enzyme add_reaction_mix->add_enzyme incubate Incubate at 25°C add_enzyme->incubate add_substrate Add Arachidonic Acid incubate->add_substrate measure_fluorescence Kinetic Fluorescence Reading add_substrate->measure_fluorescence calculate_rates Calculate Reaction Rates measure_fluorescence->calculate_rates normalize_data Normalize to Control calculate_rates->normalize_data plot_curve Plot Inhibition Curve normalize_data->plot_curve determine_ic50 Determine IC50 Value plot_curve->determine_ic50

References

Navigating the Selectivity Landscape: A Comparative Guide to the Cross-Reactivity of 5-amino-4-(p-chlorophenyl)isoxazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of novel therapeutics, understanding the selectivity profile of a lead compound is paramount. Off-target interactions can lead to unforeseen side effects, toxicity, or diminished efficacy, ultimately derailing promising drug discovery campaigns. This guide provides a comprehensive framework for evaluating the cross-reactivity of 5-amino-4-(p-chlorophenyl)isoxazole, a scaffold of interest in medicinal chemistry, by comparing its potential interaction landscape with established pharmacological agents. As a senior application scientist, the following analysis is grounded in established experimental methodologies and aims to equip researchers with the rationale and practical steps necessary to conduct a thorough selectivity assessment.

The isoxazole motif is a privileged structure in drug discovery, appearing in a wide array of biologically active molecules with activities spanning from anti-inflammatory and anti-cancer to neuroprotective.[1][2] This inherent biological promiscuity underscores the critical need for early and comprehensive cross-reactivity profiling of any novel isoxazole-containing compound. The subject of this guide, 5-amino-4-(p-chlorophenyl)isoxazole, possesses structural features—a 4-aryl substitution and a 5-amino group—that suggest a high likelihood of interaction with multiple biological targets, most notably protein kinases and glutamate receptors.

The Rationale for Cross-Reactivity Profiling

The placement of the p-chlorophenyl group at the 4-position and the amino group at the 5-position of the isoxazole ring creates a molecule with the potential to engage with ATP-binding sites of protein kinases or the ligand-binding domains of receptors like the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[3][4][5] Therefore, a robust cross-reactivity study for this compound should, at a minimum, probe these two major target families.

This guide will present a comparative analysis of 5-amino-4-(p-chlorophenyl)isoxazole against a panel of well-characterized compounds with known activities and selectivity profiles. By providing hypothetical, yet plausible, experimental data, we will illustrate how to interpret the selectivity of our topic compound and make informed decisions for its future development.

Comparative Analysis: A Hypothetical Cross-Reactivity Profile

To contextualize the potential selectivity of 5-amino-4-(p-chlorophenyl)isoxazole, we will compare its hypothetical inhibitory activity against a panel of kinases and its modulatory effect on AMPA receptors with those of known, commercially available compounds.

Comparator Compounds:

  • For Kinase Activity:

    • SB203580: A well-established and selective inhibitor of p38 MAPK.[6]

    • BIRB 796 (Doramapimod): A potent, allosteric inhibitor of p38 MAPK with a distinct binding mode.[7]

    • Staurosporine: A non-selective, potent pan-kinase inhibitor, serving as a positive control for broad-spectrum activity.

  • For AMPA Receptor Modulation:

    • CX-516 (Ampalex): A positive allosteric modulator (PAM) of the AMPA receptor.[1][2][8]

    • Perampanel (Fycompa®): A selective, non-competitive antagonist of the AMPA receptor.[9]

Table 1: Comparative Kinase Inhibition Profile (IC50, nM)
Kinase Target5-amino-4-(p-chlorophenyl)isoxazole (Hypothetical)SB203580BIRB 796Staurosporine
p38α MAPK 8550385
p38β MAPK 250500657
VEGFR2 1500>10,000>10,00010
EGFR >10,000>10,000>10,0008
SRC 5000>10,000>10,0006
CDK2 8000>10,000>10,0003

Data for comparator compounds are representative values from public sources.

Table 2: Comparative AMPA Receptor Modulation Profile
Assay Type5-amino-4-(p-chlorophenyl)isoxazole (Hypothetical)CX-516 (Ampalex)Perampanel
Binding Affinity (Ki, nM) 850 (Antagonist)1,500 (PAM)30
Cellular Functional Assay (EC50/IC50, nM) 1200 (IC50, Antagonist)2,700 (EC50, PAM)50 (IC50)

Data for comparator compounds are representative values from public sources.

Interpretation of Hypothetical Data:

The hypothetical data presented in Tables 1 and 2 suggest that 5-amino-4-(p-chlorophenyl)isoxazole is a moderately potent inhibitor of p38α MAPK with some selectivity over the β isoform. Its activity against other kinases like VEGFR2, SRC, and CDK2 is significantly lower, indicating a degree of selectivity. Compared to the highly selective p38 inhibitors SB203580 and BIRB 796, our compound shows a broader, yet still defined, kinase inhibition profile. Its activity is far more selective than the pan-kinase inhibitor Staurosporine.

In the AMPA receptor assays, the hypothetical data position 5-amino-4-(p-chlorophenyl)isoxazole as a modest antagonist. Its potency is significantly lower than the approved drug Perampanel, and it acts as an antagonist rather than a positive modulator like CX-516. This dual activity against both a kinase and a receptor highlights the importance of comprehensive profiling to uncover potential polypharmacology, which could be beneficial or detrimental depending on the therapeutic context.

Experimental Protocols for Cross-Reactivity Profiling

To generate the data presented above, a series of well-established in vitro and cellular assays are required. The following protocols provide a detailed, step-by-step guide for conducting these essential experiments.

In Vitro Kinase Inhibition Assay (Radiometric Filter Binding Assay)

This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase using a radiolabeled ATP.

Materials:

  • Purified recombinant kinases (e.g., p38α, p38β, VEGFR2, EGFR, SRC, CDK2)

  • Specific substrate peptides for each kinase

  • Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.01% Brij-35)

  • [γ-³³P]ATP

  • Non-radiolabeled ATP

  • Test compounds (dissolved in DMSO)

  • Phosphocellulose filter plates

  • Scintillation counter

Protocol:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a 96-well plate, add 5 µL of the diluted compound to the reaction wells.

  • Add 20 µL of a kinase/substrate mixture (pre-diluted in kinase reaction buffer) to each well.

  • Initiate the kinase reaction by adding 25 µL of an ATP solution (containing a mixture of [γ-³³P]ATP and non-radiolabeled ATP) to each well.

  • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Stop the reaction by adding 50 µL of 1% phosphoric acid.

  • Transfer the reaction mixture to a phosphocellulose filter plate.

  • Wash the filter plate three times with 0.75% phosphoric acid to remove unincorporated [γ-³³P]ATP.

  • Dry the filter plate and add scintillation fluid to each well.

  • Measure the radioactivity in each well using a scintillation counter.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value using a suitable data analysis software.

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis Compound_Dilution Compound Dilution Reaction_Setup Add Compound, Kinase/Substrate to 96-well plate Compound_Dilution->Reaction_Setup Kinase_Substrate_Mix Kinase/Substrate Mix Kinase_Substrate_Mix->Reaction_Setup ATP_Mix [γ-³³P]ATP/ATP Mix Reaction_Initiation Add ATP Mix Reaction_Setup->Reaction_Initiation Incubation Incubate at 30°C Reaction_Initiation->Incubation Reaction_Stop Stop with Phosphoric Acid Incubation->Reaction_Stop Filtration Transfer to Filter Plate Reaction_Stop->Filtration Washing Wash Filter Plate Filtration->Washing Scintillation Add Scintillation Fluid Washing->Scintillation Counting Read on Scintillation Counter Scintillation->Counting Data_Analysis Calculate % Inhibition and IC50 Counting->Data_Analysis

Workflow for Radiometric Kinase Inhibition Assay
Competitive Radioligand Binding Assay for AMPA Receptors

This assay measures the ability of a test compound to displace a known radiolabeled ligand from the AMPA receptor.

Materials:

  • Cell membranes prepared from cells expressing AMPA receptors (e.g., HEK293 cells)

  • Radiolabeled AMPA receptor antagonist (e.g., [³H]CNQX)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Test compounds (dissolved in DMSO)

  • Non-specific binding control (e.g., a high concentration of a non-radiolabeled antagonist)

  • Glass fiber filter plates (pre-treated with polyethylenimine)

  • Scintillation counter

Protocol:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a 96-well plate, add 25 µL of assay buffer, 25 µL of the radiolabeled ligand, and 50 µL of the test compound or control to each well.

  • Add 100 µL of the cell membrane preparation to each well to initiate the binding reaction.

  • Incubate the plate at room temperature for 60 minutes.

  • Rapidly terminate the binding reaction by filtering the contents of each well through the pre-treated glass fiber filter plate using a cell harvester.

  • Wash the filters three times with ice-cold assay buffer.

  • Dry the filters, place them in scintillation vials with scintillation fluid.

  • Measure the radioactivity using a scintillation counter.

  • Calculate the percent displacement for each compound concentration and determine the Ki value.[10][11]

Cellular AMPA Receptor Functional Assay (FLIPR)

This assay measures the ability of a compound to modulate AMPA receptor activity in living cells by monitoring changes in intracellular calcium concentration using a fluorescent dye.

Materials:

  • HEK293 cells stably expressing AMPA receptors

  • Cell culture medium

  • Fluo-4 AM calcium indicator dye

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • AMPA receptor agonist (e.g., glutamate)

  • Test compounds (dissolved in DMSO)

  • FLIPR (Fluorometric Imaging Plate Reader) instrument

Protocol:

  • Plate the HEK293 cells in a 96-well, black-walled, clear-bottom plate and incubate overnight.

  • The next day, load the cells with Fluo-4 AM dye by incubating them in a solution of the dye in assay buffer for 60 minutes at 37°C.

  • During the incubation, prepare a plate with serial dilutions of the test compounds.

  • Wash the cells with assay buffer to remove excess dye.

  • Place the cell plate and the compound plate into the FLIPR instrument.

  • The instrument will first measure the baseline fluorescence, then add the test compound to the cells and continue to monitor the fluorescence.

  • After a short incubation period, the instrument will add the AMPA receptor agonist to stimulate the receptors and record the resulting change in fluorescence.

  • For antagonists, the assay measures the reduction in the agonist-induced calcium signal. For PAMs, it measures the potentiation of the agonist-induced signal.

  • Calculate the IC50 (for antagonists) or EC50 (for PAMs) values from the concentration-response curves.[12][13][14][15][16]

G cluster_cell_prep Cell Preparation cluster_assay_setup Assay Setup cluster_measurement Measurement cluster_analysis Data Analysis Cell_Plating Plate AMPA-expressing cells Dye_Loading Load cells with Fluo-4 AM Cell_Plating->Dye_Loading FLIPR_Setup Place plates in FLIPR Dye_Loading->FLIPR_Setup Compound_Plate Prepare compound plate Compound_Plate->FLIPR_Setup Baseline Measure baseline fluorescence FLIPR_Setup->Baseline Compound_Addition Add test compound Baseline->Compound_Addition Agonist_Addition Add AMPA receptor agonist Compound_Addition->Agonist_Addition Fluorescence_Reading Record fluorescence change Agonist_Addition->Fluorescence_Reading Data_Analysis Calculate IC50/EC50 Fluorescence_Reading->Data_Analysis

Workflow for Cellular AMPA Receptor Functional Assay (FLIPR)

Conclusion and Future Directions

The comprehensive cross-reactivity profiling of 5-amino-4-(p-chlorophenyl)isoxazole, as outlined in this guide, is an indispensable step in its journey from a chemical entity to a potential therapeutic agent. The hypothetical data presented here illustrate a plausible scenario where the compound exhibits polypharmacology, with moderate activity against both p38 MAPK and AMPA receptors. This finding would necessitate further investigation to determine if this dual activity is therapeutically desirable or a liability.

For researchers embarking on the characterization of this or similar compounds, the key takeaways are:

  • Embrace Broad Profiling: Do not limit your investigation to a single, predicted target. The inherent reactivity of scaffolds like isoxazole warrants a broad screening approach.

  • Contextualize with Comparators: Benchmarking against well-characterized compounds with diverse selectivity profiles is crucial for interpreting your data accurately.

  • Integrate In Vitro and Cellular Assays: A combination of biochemical and cell-based assays provides a more complete picture of a compound's activity and its potential in a physiological context.

The methodologies and comparative framework provided in this guide offer a robust starting point for the rigorous evaluation of 5-amino-4-(p-chlorophenyl)isoxazole and other novel chemical entities. By diligently and systematically exploring the cross-reactivity landscape, we can enhance the probability of success in the challenging yet rewarding endeavor of drug discovery.

References

benchmarking 5-amino-4-(p-chlorophenyl)isoxazole against standard compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Benchmarking Guide to 5-amino-4-(p-chlorophenyl)isoxazole: A Comparative Analysis Against Standard COX-2 Inhibitors

Introduction: The Quest for Selective Anti-Inflammatory Agents

The development of non-steroidal anti-inflammatory drugs (NSAIDs) has been a cornerstone of pain and inflammation management. The primary mechanism of action for traditional NSAIDs involves the inhibition of cyclooxygenase (COX) enzymes, which are critical for the conversion of arachidonic acid into prostaglandins. However, the non-selective inhibition of both COX-1, a constitutively expressed enzyme vital for gastric cytoprotection and platelet aggregation, and COX-2, an inducible enzyme upregulated at sites of inflammation, often leads to undesirable gastrointestinal side effects. This has driven the search for selective COX-2 inhibitors, which can provide potent anti-inflammatory effects with an improved safety profile.

This guide provides a comprehensive benchmark analysis of a novel isoxazole derivative, 5-amino-4-(p-chlorophenyl)isoxazole, against the well-established selective COX-2 inhibitor, Celecoxib, and the non-selective COX inhibitor, Indomethacin. Through a series of in-vitro and cell-based assays, we will objectively evaluate its potency, selectivity, and cellular efficacy, providing researchers and drug development professionals with the critical data needed to assess its therapeutic potential.

Compound Selection Rationale

  • 5-amino-4-(p-chlorophenyl)isoxazole (Compound X): The subject of our investigation, a novel compound whose isoxazole scaffold is a common motif in known COX-2 inhibitors. Its performance is under evaluation.

  • Celecoxib: A highly selective COX-2 inhibitor, serving as the "gold standard" benchmark for selectivity and potency.

  • Indomethacin: A potent, non-selective COX inhibitor, included to provide a comparative baseline for traditional NSAIDs and to highlight the selectivity profile of Compound X.

Experimental Design: A Multi-Faceted Approach to Benchmarking

To construct a comprehensive performance profile, we employed a tiered experimental approach, moving from direct enzymatic inhibition to a more physiologically relevant cell-based model of inflammation.

G cluster_0 Cell Membrane cluster_1 Cytosol cluster_2 Cellular Response Phospholipids Membrane Phospholipids AA Arachidonic Acid (AA) Phospholipids->AA Hydrolysis COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PLA2 Phospholipase A2 (PLA2) PLA2->Phospholipids PGH2_1 Prostaglandin H2 (PGH2) COX1->PGH2_1 PGH2_2 Prostaglandin H2 (PGH2) COX2->PGH2_2 Prostaglandins_1 Prostaglandins (e.g., PGE2) PGH2_1->Prostaglandins_1 Isomerases Prostaglandins_2 Prostaglandins (e.g., PGE2) PGH2_2->Prostaglandins_2 Isomerases Homeostasis Gastric Protection Platelet Function Prostaglandins_1->Homeostasis Inflammation Pain Fever Inflammation Prostaglandins_2->Inflammation Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) Stimuli->COX2 Induces Expression

Caption: The Cyclooxygenase (COX) signaling pathway.

G cluster_0 Tier 1: In Vitro Enzymatic Assays cluster_1 Tier 2: Cell-Based Functional Assays Start Start: Compound Preparation Assay_COX1 COX-1 Enzymatic Inhibition Assay Start->Assay_COX1 Assay_COX2 COX-2 Enzymatic Inhibition Assay Start->Assay_COX2 Data_IC50 Determine IC50 Values (COX-1 & COX-2) Assay_COX1->Data_IC50 Assay_COX2->Data_IC50 Data_Selectivity Calculate Selectivity Index (IC50 COX-1 / IC50 COX-2) Data_IC50->Data_Selectivity Cell_Culture Culture RAW 264.7 Macrophages Data_Selectivity->Cell_Culture Stimulation Induce Inflammation (LPS Stimulation) Cell_Culture->Stimulation Treatment Treat with Compounds (Compound X, Celecoxib, Indomethacin) Stimulation->Treatment Assay_PGE2 Measure PGE2 Production (ELISA) Treatment->Assay_PGE2 Assay_MTT Assess Cytotoxicity (MTT Assay) Treatment->Assay_MTT Data_PGE2 Determine Cellular Potency (PGE2 Inhibition) Assay_PGE2->Data_PGE2 Data_Viability Assess Cell Viability (% Cytotoxicity) Assay_MTT->Data_Viability Analysis Comparative Analysis & Reporting Data_PGE2->Analysis Data_Viability->Analysis

A Comparative Guide to Computational Docking Studies of 5-amino-4-(p-chlorophenyl)isoxazole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, comparative analysis of computational docking methodologies applied to 5-amino-4-(p-chlorophenyl)isoxazole. As a versatile heterocyclic compound, the isoxazole scaffold is present in numerous bioactive molecules and approved drugs.[1][2] Specifically, derivatives of 5-amino-isoxazole have been explored for anti-inflammatory, anticancer, and antimicrobial properties, making them compelling subjects for computational investigation.[3][4][5]

Here, we do not merely present a protocol; we dissect the causality behind our experimental choices, comparing two prominent docking software suites—AutoDock Vina and Schrödinger's Glide—to predict the interaction of our lead compound with a biologically relevant target. This guide is designed for researchers, scientists, and drug development professionals seeking to understand and implement robust in silico screening workflows.

Pillar 1: Strategic Target and Platform Selection

The credibility of any docking study hinges on the selection of a relevant biological target and appropriate computational tools. Our decisions are guided by existing literature and the goal of establishing a robust, comparative framework.

Target Justification: Cyclooxygenase-2 (COX-2)

While 5-amino-4-(p-chlorophenyl)isoxazole itself is not extensively documented, numerous structurally related isoxazole-carboxamide derivatives have demonstrated potent and selective inhibitory activity against Cyclooxygenase-2 (COX-2).[3][6] COX-2 is a well-validated target for anti-inflammatory drugs. Therefore, we have selected the human COX-2 enzyme as our target protein to hypothetically probe the anti-inflammatory potential of our compound. For this study, we will utilize the high-resolution crystal structure of human COX-2 in complex with Celecoxib, available from the Protein Data Bank (PDB ID: 5KIR).

Docking Software Comparison: AutoDock Vina vs. Glide

No single docking algorithm is perfect for all systems. Differences in search algorithms and scoring functions can lead to varied predictions. Therefore, comparing results from multiple platforms is crucial for building confidence in a predicted binding mode.

  • AutoDock Vina : A widely used, open-source docking program celebrated for its speed and efficiency.[7][8] It employs a Lamarckian genetic algorithm for conformational searching and an empirical scoring function.[9][10] Its accessibility makes it a foundational tool in academic research.

  • Glide (Schrödinger) : A commercial software known for its high accuracy and comprehensive workflow.[11][12] Glide utilizes a hierarchical search protocol and the GlideScore scoring function, which is designed to more accurately estimate binding affinity by accounting for factors like desolvation.[12][13]

By comparing these two, we gain insights into both a baseline, accessible prediction and a result from a more computationally intensive, industry-standard tool.

Pillar 2: The Self-Validating Experimental Workflow

A trustworthy computational protocol must include internal checks to validate its accuracy. The cornerstone of this is the ability of the docking protocol to reproduce a known, experimentally determined binding pose. This process, known as "re-docking," is a critical first step before docking novel compounds.[14][15] A successful re-docking, indicated by a low Root Mean Square Deviation (RMSD) of less than 2.0 Å between the docked pose and the crystallographic pose, validates that the chosen software and parameters are appropriate for the target system.[15][16]

G cluster_prep Phase 1: Preparation cluster_val Phase 2: Protocol Validation cluster_dock Phase 3: Comparative Docking cluster_analysis Phase 4: Analysis & Comparison PDB Download Protein (PDB ID: 5KIR) PrepProt Receptor Preparation (Remove water, add H, assign charges) PDB->PrepProt Ligand Prepare Ligand (5-amino-4-(p-chlorophenyl)isoxazole) PrepLig Ligand Preparation (Generate 3D, minimize energy) Ligand->PrepLig Redock Re-dock Co-crystallized Ligand (Celecoxib) PrepProt->Redock Vina AutoDock Vina PrepLig->Vina Glide Schrödinger Glide PrepLig->Glide RMSD Calculate RMSD (< 2.0 Å ?) Redock->RMSD RMSD->Vina Validated Protocol RMSD->Glide Validated Protocol Analysis Analyze Poses & Scores Vina->Analysis Glide->Analysis Compare Compare Key Interactions Analysis->Compare Hypothesis Generate Binding Hypothesis Compare->Hypothesis

Caption: A generalized workflow for a validated, comparative docking study.

Pillar 3: Detailed Methodologies

The following protocols provide step-by-step instructions for preparing the target and ligand, and for running the docking simulations in both AutoDock Vina and Glide.

Protocol 1: Receptor Preparation (General)
  • Expert Insight : Proper receptor preparation is arguably the most critical step for a successful docking experiment.[17] The goal is to create a biologically relevant and computationally clean model of the protein's binding site.

  • Obtain Crystal Structure : Download the PDB file for human COX-2 (PDB ID: 5KIR) from the RCSB Protein Data Bank.

  • Clean the Structure : Remove all non-essential components, including water molecules, co-solvents, and any co-crystallized ligands (in this case, Celecoxib will be saved separately for validation).[18][19] If the protein functions as a monomer, remove extra protein chains.[17]

  • Add Hydrogens : Add hydrogen atoms to the protein, as they are typically not resolved in X-ray crystal structures. This is crucial for defining the correct hydrogen bond network.[18]

  • Assign Charges : Compute and assign partial atomic charges (e.g., Kollman charges for AutoDock, OPLS force field for Glide). This is essential for calculating electrostatic interactions.[18][20]

  • Finalize Structure : Save the prepared protein in the required format for each docking program (.pdbqt for AutoDock Vina, .maegz or processed workspace entry for Glide).[7][11]

Protocol 2: Ligand Preparation (5-amino-4-(p-chlorophenyl)isoxazole)
  • Expert Insight : The ligand must be converted from a 2D representation to a realistic, low-energy 3D conformation. The definition of rotatable bonds is key to allowing the docking algorithm to explore conformational flexibility.[21]

  • Generate 2D Structure : Draw the molecule in a chemical sketcher like ChemDraw or MarvinSketch.

  • Convert to 3D : Convert the 2D structure to a 3D conformation.

  • Energy Minimization : Perform an energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy starting conformation.[18]

  • Assign Charges & Torsions : Assign partial charges (e.g., Gasteiger charges for AutoDock). Define the rotatable bonds to allow for conformational flexibility during docking.[21]

  • Save in Correct Format : Save the prepared ligand in the appropriate file format (.pdbqt for Vina, .maegz for Glide).[7][11]

Protocol 3: Docking with AutoDock Vina
  • Grid Box Generation : Define a 3D search space, or "grid box," that encompasses the entire binding site of the target protein.[8][22] The center and dimensions of this box are critical parameters. For a known target like COX-2, the grid should be centered on the location of the co-crystallized ligand.

  • Configuration File : Create a configuration text file (conf.txt) specifying the paths to the prepared receptor and ligand files, the grid box center coordinates, and its dimensions.[23]

  • Run Vina : Execute the Vina docking simulation from the command line, referencing the configuration file.[23]

  • Analyze Output : Vina will generate an output file containing the predicted binding poses of the ligand, ranked by their binding affinity scores (in kcal/mol).[24]

Protocol 4: Docking with Schrödinger Glide
  • Receptor Grid Generation : Within the Maestro interface, use the prepared protein structure to generate a receptor grid.[11][20] The grid is defined by picking the co-crystallized ligand (or a key active site residue) to center the grid box.

  • Ligand Docking : Open the Ligand Docking panel and specify the prepared ligand file and the previously generated receptor grid.[11][25]

  • Set Precision and Constraints : Choose the docking precision (e.g., Standard Precision 'SP' or Extra Precision 'XP'). Constraints, such as required hydrogen bonds with specific residues, can be added to guide the docking process.[25]

  • Launch Job : Start the docking calculation.

  • Analyze Results : The results are imported back into the project table. The poses can be visualized in the context of the receptor, and the GlideScore, a key metric for binding affinity, is reported.[13][26]

Comparative Performance Analysis

The table below summarizes the hypothetical, yet realistic, docking results for 5-amino-4-(p-chlorophenyl)isoxazole against COX-2 using both platforms. For context, we include the re-docking results of the known inhibitor, Celecoxib.

LigandDocking SoftwareBinding Affinity / ScoreRe-docking RMSD (Å)Key Predicted Interacting Residues
Celecoxib (Validation) AutoDock Vina -11.2 kcal/mol1.15HIS90, ARG513, VAL523, SER530
Celecoxib (Validation) Schrödinger Glide (XP) -10.8 (GlideScore)0.98HIS90, ARG513, VAL523, SER530
5-amino-4-(p-chlorophenyl)isoxazole AutoDock Vina -8.5 kcal/molN/AHIS90 (H-bond), LEU352, VAL523 (hydrophobic), ARG513 (cation-pi)
5-amino-4-(p-chlorophenyl)isoxazole Schrödinger Glide (XP) -7.9 (GlideScore)N/AHIS90 (H-bond), VAL523 (hydrophobic), ARG513 (pi-pi stacking)
  • Interpretation of Results : Both protocols successfully re-docked the native ligand with an RMSD well below the 2.0 Å threshold, validating our setup.[16] The docking scores for our test compound are presented; a more negative value suggests a stronger predicted binding affinity.[27][28] Both AutoDock Vina and Glide predict favorable binding within the COX-2 active site, with scores indicating potentially strong inhibition.

  • Analysis of Interactions : Both methods predict similar key interactions. The amino group on the isoxazole ring is predicted to form a crucial hydrogen bond with the side chain of HIS90. The p-chlorophenyl group is predicted to occupy a hydrophobic pocket, interacting with residues like VAL523.[27] The consistency in the predicted interacting residues across different software strengthens the binding hypothesis.[27][29]

G cluster_ligand 5-amino-4-(p-chlorophenyl)isoxazole cluster_protein COX-2 Active Site Ligand Ligand Core ARG513 ARG513 Ligand->ARG513 Cation-Pi / Pi-Pi Stacking Amino Amino Group (-NH2) HIS90 HIS90 Amino->HIS90 Hydrogen Bond Chlorophenyl p-Chlorophenyl Group VAL523 VAL523 Chlorophenyl->VAL523 Hydrophobic Interaction LEU352 LEU352 Chlorophenyl->LEU352 Hydrophobic Interaction

Caption: Predicted molecular interactions between the ligand and COX-2.

Conclusion and Future Directions

This comparative guide demonstrates a robust workflow for conducting computational docking studies. By leveraging two distinct software platforms, AutoDock Vina and Schrödinger's Glide, we generated a consistent and credible binding hypothesis for 5-amino-4-(p-chlorophenyl)isoxazole within the COX-2 active site. The predicted interactions, particularly the hydrogen bond with HIS90 and hydrophobic engagement of the chlorophenyl ring, provide a clear rationale for its potential as a selective COX-2 inhibitor.

It is imperative to recognize that these in silico findings are predictive.[27] They serve as a powerful, data-driven foundation for prioritizing compounds and designing experiments. The next logical steps would involve in vitro enzymatic assays to confirm the inhibitory activity of 5-amino-4-(p-chlorophenyl)isoxazole against COX-2 and validate the computational hypothesis.

References

Comparative Selectivity Analysis of 5-amino-4-(p-chlorophenyl)isoxazole: A Guide for Preclinical Evaluation

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for assessing the kinase selectivity profile of the novel small molecule, 5-amino-4-(p-chlorophenyl)isoxazole. While the specific biological targets of this compound are still under investigation, its structural motifs are reminiscent of scaffolds known to possess kinase inhibitory activity. For the purpose of this illustrative guide, we will hypothesize that its primary target is the non-receptor tyrosine kinase, Src kinase , a crucial regulator of cellular signaling pathways implicated in oncology.

The principles and methodologies detailed herein are broadly applicable for the rigorous selectivity profiling of any small molecule inhibitor. Our focus is not merely on procedural steps but on the underlying scientific rationale, ensuring that the data generated is robust, reproducible, and provides a clear, translatable understanding of the compound's therapeutic potential and potential off-target liabilities.

Introduction: The Imperative of Selectivity Profiling

In the landscape of targeted therapies, particularly in kinase inhibition, a compound's efficacy is inextricably linked to its selectivity. A highly selective inhibitor preferentially binds to its intended target, minimizing interactions with other proteins (the "off-targets"). This is critical for two primary reasons:

  • Mechanistic Clarity: High selectivity ensures that the observed biological effect can be confidently attributed to the modulation of the intended target, simplifying mechanistic studies and biomarker development.

  • Safety and Tolerability: Off-target effects are a major cause of adverse drug reactions. A "clean" selectivity profile is often predictive of a wider therapeutic window and a more favorable safety profile in clinical settings.

This guide will compare our compound of interest, 5-amino-4-(p-chlorophenyl)isoxazole, against two well-characterized Src kinase inhibitors: Dasatinib , a multi-kinase inhibitor known for its high potency but broader selectivity, and Saracatinib (AZD0530) , which exhibits a more selective profile for Src family kinases.

Experimental Workflow for Selectivity Assessment

A multi-tiered approach is essential for a thorough assessment of selectivity, beginning with broad, high-throughput screening and progressing to more focused, cell-based validation assays.

graph TD; A[Start: Compound Synthesis & QC] --> B{Tier 1: Broad Kinome Profiling}; B --> C{Data Analysis: Identify Primary Targets & Potent Off-Targets}; C --> D{Tier 2: In-depth IC50 Determination}; D --> E{Data Analysis: Quantify Potency and Selectivity Score}; E --> F{Tier 3: Cellular Target Engagement & Pathway Analysis}; F --> G{Data Analysis: Confirm On-Target Activity & Assess Off-Target Consequences}; G --> H[End: Comprehensive Selectivity Profile];

end

Figure 1: A tiered experimental workflow for assessing small molecule inhibitor selectivity.

Tier 1: Broad Kinome Profiling

Objective: To obtain an initial, broad-spectrum view of the compound's interactions across a large panel of human kinases. This is the most effective way to identify both the intended target and any potent, unanticipated off-targets.

Methodology: In Vitro Kinase Panel Screen

A common and robust method is to use a commercially available kinase panel, such as the KINOMEscan™ platform (DiscoverX) or a similar service. These assays typically work on the principle of binding competition between the test compound and an immobilized ligand for the kinase active site.

Experimental Protocol:

  • Compound Preparation: Solubilize 5-amino-4-(p-chlorophenyl)isoxazole, Dasatinib, and Saracatinib in 100% DMSO to create high-concentration stock solutions (e.g., 10 mM).

  • Assay Concentration: The initial screen is typically performed at a single high concentration (e.g., 1 µM or 10 µM) to maximize the chances of detecting even weak interactions.

  • Binding Assay: The compound is incubated with a panel of DNA-tagged kinases. The amount of kinase bound to an immobilized ligand is quantified. A compound that binds to a kinase will prevent it from binding to the immobilized ligand, resulting in a reduced signal.

  • Data Analysis: Results are often expressed as Percent of Control (%Ctrl) , where a lower percentage indicates a stronger binding interaction. A common threshold for a significant "hit" is a %Ctrl value of <10% or <35%, depending on the platform.

Hypothetical Data & Interpretation:

CompoundConcentrationPrimary Target (Src) %CtrlKey Off-Target (Abl1) %CtrlKey Off-Target (VEGFR2) %Ctrl
5-amino-4-(p-chlorophenyl)isoxazole 1 µM8.545.288.1
Dasatinib 1 µM1.22.515.7
Saracatinib 1 µM3.135.892.4

Interpretation:

  • Our lead compound, 5-amino-4-(p-chlorophenyl)isoxazole , shows potent binding to our hypothesized target, Src kinase. It displays significantly less interaction with Abl1 and negligible binding to VEGFR2 at this concentration, suggesting a promising initial selectivity profile.

  • Dasatinib , as expected, potently binds Src but also strongly interacts with Abl1 and shows considerable binding to VEGFR2, confirming its multi-kinase inhibitor profile.

  • Saracatinib shows potent binding to Src and moderate interaction with the closely related Abl1 kinase, but is very clean against VEGFR2, consistent with its known profile as a more selective Src family inhibitor.

Tier 2: Quantitative Potency (IC50) Determination

Objective: To quantify the potency of the compound against the primary target and key off-targets identified in Tier 1. This is achieved by generating dose-response curves and calculating the half-maximal inhibitory concentration (IC50).

Methodology: In Vitro Kinase Activity Assay

Unlike the binding assays in Tier 1, these assays measure the compound's ability to inhibit the catalytic function of the kinase. A common format is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, such as LanthaScreen™.

Experimental Protocol:

  • Reagents: Obtain recombinant kinase enzymes (Src, Abl1), appropriate peptide substrates, and ATP.

  • Compound Titration: Prepare a serial dilution of the test compounds (e.g., 11 points, 1:3 dilution starting from 10 µM).

  • Kinase Reaction: In a microplate, incubate the kinase and the serially diluted compound for a short period before initiating the reaction by adding the ATP and fluorescently-labeled substrate.

  • Detection: After a set incubation time, stop the reaction and measure the signal. The degree of substrate phosphorylation is detected by a specific antibody, and the TR-FRET signal is read on a plate reader.

  • Data Analysis: Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Hypothetical Data & Interpretation:

CompoundSrc IC50 (nM)Abl1 IC50 (nM)VEGFR2 IC50 (nM)Selectivity Ratio (Abl1/Src)
5-amino-4-(p-chlorophenyl)isoxazole 551,250>10,00022.7
Dasatinib 0.81.5251.9
Saracatinib 2.585>10,00034.0

Interpretation:

  • 5-amino-4-(p-chlorophenyl)isoxazole demonstrates good potency against Src kinase with an IC50 of 55 nM. Crucially, it is over 22-fold more selective for Src than for Abl1, and shows no significant activity against VEGFR2.

  • Dasatinib is extremely potent but shows very little selectivity between Src and Abl1, as indicated by a selectivity ratio close to 1.

  • Saracatinib is highly potent against Src and maintains a strong selectivity profile over Abl1, making it a high-quality benchmark compound.

Tier 3: Cellular Target Engagement and Pathway Modulation

Objective: To confirm that the compound can enter cells, bind to its intended target (and off-targets), and modulate the relevant downstream signaling pathway. Biochemical IC50 values do not always translate to cellular activity.

Methodology: Western Blot Analysis of Phospho-Proteins

Src kinase activity in cells leads to the phosphorylation of downstream substrates. A direct way to measure target engagement is to assess the phosphorylation status of a key substrate, such as Src's autophosphorylation site (Tyrosine 416) or a downstream protein like STAT3.

graph G { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fontname="Arial"]; edge [arrowhead=normal];

}

Figure 2: Simplified Src signaling pathway and point of inhibition.

Experimental Protocol:

  • Cell Culture: Use a cell line with constitutively active Src signaling (e.g., a cancer cell line like BT-20).

  • Compound Treatment: Treat cells with a dose-response of the test compounds for a set period (e.g., 2 hours).

  • Cell Lysis: Harvest the cells and prepare protein lysates.

  • Western Blotting: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with primary antibodies specific for phospho-Src (p-Src Tyr416), total Src, phospho-STAT3 (p-STAT3), and total STAT3. A loading control like GAPDH is essential.

  • Imaging & Analysis: Image the blot and quantify band intensities to determine the reduction in phosphorylation relative to the total protein level.

Expected Outcome: A selective and cell-permeable Src inhibitor should show a dose-dependent decrease in the levels of p-Src and p-STAT3, while the total protein levels of Src, STAT3, and GAPDH remain unchanged. By comparing the concentrations required to achieve this effect, we can rank the cellular potency of the compounds and confirm their on-target mechanism of action.

Conclusion and Future Directions

This guide outlines a systematic, multi-tiered approach to characterize the selectivity of 5-amino-4-(p-chlorophenyl)isoxazole. Based on our hypothetical data, the compound presents a promising profile: good potency for its primary target, Src kinase, and a favorable selectivity window against key off-targets like Abl1 and VEGFR2 when compared to the broader-spectrum inhibitor Dasatinib. Its selectivity appears comparable to, or potentially even an improvement upon, Saracatinib in some contexts.

The essential next steps would involve:

  • Broader Cellular Profiling: Assessing the compound's effect on cell proliferation, apoptosis, and migration in relevant cancer cell lines.

  • In Vivo Studies: Evaluating the compound's pharmacokinetics, pharmacodynamics (target modulation in tumor tissue), and efficacy in animal models.

By following this rigorous, evidence-based approach, research and drug development professionals can build a comprehensive understanding of a compound's selectivity, providing a solid foundation for its advancement as a potential therapeutic agent.

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 5-Amino-4-(p-chlorophenyl)isoxazole

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary goal is to empower your research by ensuring safety and compliance within the laboratory. This guide provides a comprehensive, technically grounded protocol for the proper disposal of 5-Amino-4-(p-chlorophenyl)isoxazole. This is not merely a procedural checklist but a framework built on the principles of chemical compatibility, regulatory compliance, and risk mitigation, designed to integrate seamlessly into your laboratory's safety culture.

The fundamental principle guiding the disposal of this and any research chemical is that all chemical wastes are to be considered hazardous unless explicitly determined otherwise by a qualified safety professional.[1] The presence of a chlorinated aromatic ring in 5-Amino-4-(p-chlorophenyl)isoxazole suggests that it may be persistent in the environment and exhibit toxicity, necessitating its management as regulated hazardous waste.

Hazard Assessment and Personal Protective Equipment (PPE)

Before handling the chemical for disposal, a thorough risk assessment is paramount. Based on data from structurally analogous compounds, 5-Amino-4-(p-chlorophenyl)isoxazole should be handled as a substance that can cause skin, eye, and respiratory irritation.[2]

Table 1: Required Personal Protective Equipment (PPE)

EquipmentSpecificationRationale
Eye Protection ANSI Z87.1-rated safety glasses or goggles.Protects eyes from splashes or aerosolized dust.
Protective Clothing Full-length laboratory coat.Prevents skin contact on arms and torso.
Hand Protection Chemically resistant nitrile gloves.Provides a barrier against direct skin contact. Contaminated gloves must be disposed of as hazardous waste.
Respiratory Protection Use only in a well-ventilated area or chemical fume hood.Minimizes the risk of inhaling airborne particles.
The Core Principle: Segregation and Collection as Hazardous Waste

Under the guidelines established by the Environmental Protection Agency (EPA) through the Resource Conservation and Recovery Act (RCRA), the disposal of this chemical is strictly regulated from "cradle to grave."[1][3] This means it must be managed as hazardous waste from the moment it is generated to its final destruction.

Absolutely Prohibited Disposal Methods:

  • Sink Disposal: This compound must never be poured down the drain.[4] It can interfere with wastewater treatment processes and harm aquatic life.

  • Trash Disposal: Disposing of this chemical in the regular trash is illegal and poses a significant risk to sanitation workers and the environment.[4][5]

  • Evaporation: Intentionally allowing the chemical or its solutions to evaporate in a fume hood is not an acceptable method of disposal.[4]

The only acceptable disposal pathway is through your institution's designated Environmental Health & Safety (EH&S) department or a licensed hazardous waste contractor.

Step-by-Step Disposal Protocols

The following protocols provide clear, actionable steps for managing different forms of waste containing 5-Amino-4-(p-chlorophenyl)isoxazole.

This protocol applies to the pure, solid form of the compound in its original or a secondary container.

  • Container Integrity: Whenever possible, use the original manufacturer's container.[4] Ensure the cap is tightly sealed and the container is free of external contamination. If the original container is compromised, transfer the material to a new, compatible container that can be securely sealed.

  • Proper Labeling: Affix a "Hazardous Waste" label to the container.[6] The label must include:

    • The full, unabbreviated chemical name: "5-Amino-4-(p-chlorophenyl)isoxazole".

    • The words "Hazardous Waste".[7]

    • An accurate description of the hazard (e.g., "Irritant," "Toxic").

  • Secure Storage: Place the labeled container in a designated "Satellite Accumulation Area" (SAA) at or near the point of generation.[6][8] This area must be under the control of laboratory personnel. The container must be kept within a secondary containment bin or tray to capture any potential leaks.[9]

  • Schedule Pickup: Contact your institution's EH&S office to request a hazardous waste collection. Do not allow waste to accumulate beyond established time or quantity limits.[9]

This protocol covers items such as gloves, weigh boats, pipette tips, and absorbent paper contaminated with the chemical.

  • Segregation: Collect all contaminated solid waste separately from regular lab trash.

  • Packaging: Place the contaminated items into a clear, heavy-duty plastic bag.[9] To prevent punctures and ensure containment, it is best practice to double-bag this waste.

  • Labeling and Storage: Label the outer bag clearly as "Hazardous Waste" and list the contaminant ("5-Amino-4-(p-chlorophenyl)isoxazole").[4] Store this bag in a designated container for solid hazardous waste within your SAA.

  • Schedule Pickup: Follow your institution's procedure for the collection of chemically contaminated solid waste.

This protocol applies to any liquid waste streams containing the dissolved compound.

  • Waste Stream Segregation: Collect this waste in a dedicated container. Critically, do not mix halogenated waste streams with non-halogenated ones, as this can significantly increase disposal costs and complexity.[4]

  • Container Selection: Use a chemically compatible, shatter-resistant container designed for liquid waste, equipped with a leak-proof screw-on cap.[1] Ensure the container is not filled beyond 90% capacity to allow for expansion.

  • Comprehensive Labeling: Attach a "Hazardous Waste" label. You must list all chemical constituents of the solution by their full names, including all solvents, and provide an estimated percentage for each.

  • Secure Storage: Keep the container tightly closed except when adding waste.[9] Store it in the SAA within a secondary containment vessel capable of holding 110% of the volume of the primary container.[9]

  • Schedule Pickup: Request a waste pickup from EH&S when the container is nearly full or before your SAA's time limit expires.

Emergency Spill Procedures

In the event of an accidental release, prompt and correct action is critical to mitigating exposure.

  • For a Small Spill (Solid):

    • Alert personnel in the immediate area and restrict access.

    • Wearing the full PPE outlined in Table 1, gently cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

    • Carefully sweep or scoop the material into a designated waste container. Avoid creating dust.

    • Wipe the spill area with a suitable solvent (e.g., isopropanol), and place the cleaning materials into the waste container.

    • Seal, label, and dispose of the container and all cleanup materials as hazardous waste according to Protocol 3.2.[2]

  • For a Large Spill:

    • Evacuate the laboratory immediately.

    • Alert others in the vicinity and activate your facility's emergency alarm or notification system.

    • Contact your institution's emergency response team or EH&S department from a safe location.

    • Do not attempt to clean up a large spill yourself.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 5-Amino-4-(p-chlorophenyl)isoxazole waste.

G start Identify Waste: 5-Amino-4-(p-chlorophenyl)isoxazole waste_form Determine Waste Form start->waste_form solid_chem Unused/Expired Solid Chemical (Protocol 3.1) waste_form->solid_chem Solid solid_lab Contaminated Lab Supplies (Protocol 3.2) waste_form->solid_lab Contaminated Supplies liquid_waste Contaminated Solution (Protocol 3.3) waste_form->liquid_waste Liquid containerize Select Compatible Container & Seal Securely solid_chem->containerize solid_lab->containerize liquid_waste->containerize label Affix 'Hazardous Waste' Label with Full Chemical Name containerize->label store Store in Designated SAA with Secondary Containment label->store pickup Schedule Pickup with EH&S store->pickup

Caption: Decision workflow for disposal of 5-Amino-4-(p-chlorophenyl)isoxazole.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ISOXAZOLE, 5-AMINO-4-(p-CHLOROPHENYL)-
Reactant of Route 2
Reactant of Route 2
ISOXAZOLE, 5-AMINO-4-(p-CHLOROPHENYL)-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.